Methyl 3-Morpholinobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOTUXOPYLESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932499 | |
| Record name | Methyl 3-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145127-37-3 | |
| Record name | Methyl 3-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-Morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of Methyl 3-Morpholinobenzoate
This compound (CAS Number: 197172-69-3) is a synthetic organic compound featuring a benzoate scaffold substituted with a morpholine moiety at the meta-position.[1] Its chemical structure combines the characteristics of an aromatic ester and a cyclic tertiary amine, making it a valuable building block in organic synthesis. The morpholine ring is a common feature in many biologically active compounds, often introduced to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key interaction point with biological targets.[2]
Significance in Medicinal Chemistry and Drug Discovery
The incorporation of a morpholine group can significantly influence the pharmacological profile of a molecule.[2] As an intermediate, this compound offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications, including in the development of analgesic or anti-inflammatory agents.[2] Its structure allows for further chemical modifications, making it a useful tool for creating libraries of compounds for drug discovery programs.[2]
Physicochemical Properties and Safety
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 197172-69-3 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 42-46 °C | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| SMILES | COC(=O)c1cccc(c1)N2CCOCC2 | |
| InChI Key | UZHOTUXOPYLESN-UHFFFAOYSA-N |
Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Eyeshields or safety glasses.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For handling larger quantities or when generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.[1]
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Synthesis of this compound
Proposed Synthetic Route: Buchwald-Hartwig Amination
The most plausible and widely applicable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[5][6] The proposed reaction involves the coupling of methyl 3-bromobenzoate with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
References
An In-depth Technical Guide to Methyl 3-Morpholinobenzoate
This guide provides a comprehensive technical overview of Methyl 3-Morpholinobenzoate, a versatile intermediate compound with significant potential in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into its chemical properties, synthesis, and applications.
Introduction
This compound, with the CAS Number 50838-63-6, is a substituted aromatic ester that incorporates both a morpholine and a methyl benzoate moiety. This unique structural combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure allows for various chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide will delve into the core chemical and physical properties of this compound, detailed synthetic protocols, spectroscopic analysis, and its emerging applications.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
Structural Information
The molecular structure of this compound consists of a benzene ring substituted with a morpholine group at the meta-position relative to a methyl ester group.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Solid |
| Melting Point | 42-46 °C |
| Flash Point | > 110 °C (closed cup) |
| CAS Number | 50838-63-6 |
| InChI | 1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |
| SMILES | COC(=O)c1cccc(c1)N2CCOCC2 |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a reliable method for the synthesis of this compound.
Materials:
-
Methyl 3-bromobenzoate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 3-bromobenzoate (1.0 eq), Cesium Carbonate (1.5 eq), and Xantphos (0.05 eq).
-
Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (0.025 eq) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by Morpholine (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Ligand Selection (Xantphos): Xantphos is a bulky electron-rich bisphosphine ligand that promotes the reductive elimination step in the catalytic cycle, which is often the rate-limiting step, thus improving the reaction efficiency.
-
Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often effective in these couplings.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the expected spectral data can be reliably predicted based on its structure and comparison with similar molecules.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholine, and methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4-7.2 | m | 3H | Aromatic protons |
| ~ 7.0 | m | 1H | Aromatic proton |
| ~ 3.9 | s | 3H | -OCH₃ (ester) |
| ~ 3.8 | t | 4H | -N-CH₂-CH₂ -O- (morpholine) |
| ~ 3.2 | t | 4H | -N-CH₂ -CH₂-O- (morpholine) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | C=O (ester) |
| ~ 152 | Aromatic C-N |
| ~ 130-115 | Aromatic CH |
| ~ 120 | Aromatic C-COOCH₃ |
| ~ 67 | -O-CH₂ (morpholine) |
| ~ 52 | -OCH₃ (ester) |
| ~ 49 | -N-CH₂ (morpholine) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3100 | Medium | Aromatic C-H stretch |
| ~ 2850-2960 | Medium | Aliphatic C-H stretch (morpholine & methyl) |
| ~ 1720 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-O stretch (ester) |
| ~ 1120 | Strong | C-O-C stretch (morpholine) |
Mass Spectrometry (Predicted)
The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 221. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and fragmentation of the morpholine ring.
Applications and Future Directions
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility has been demonstrated in the development of compounds with potential therapeutic applications.
-
Pharmaceutical Intermediates: It is a valuable precursor for the synthesis of compounds with potential analgesic and anti-inflammatory properties.[1] The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.
-
Antitumor Agents: The core structure of this compound has been incorporated into novel benzofuran derivatives that have shown promising antitumor activity against non-small cell lung cancer cells.[2]
-
Medicinal Chemistry Scaffolding: The molecule's structure allows for straightforward diversification at several positions, making it an attractive scaffold for building libraries of compounds for high-throughput screening in drug discovery campaigns.
The continued exploration of derivatives of this compound is a promising avenue for the discovery of new chemical entities with a wide range of biological activities.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a key building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and an analysis of its spectroscopic characteristics and applications. As research in medicinal chemistry continues to advance, the importance of such well-characterized and accessible intermediates is expected to grow.
References
Methyl 3-Morpholinobenzoate: A Technical Guide for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Morpholinobenzoate Scaffold
In the landscape of modern medicinal chemistry and drug development, the morpholine moiety is recognized as a "privileged scaffold."[1] Its incorporation into small molecules is a well-established strategy to enhance pharmacokinetic properties, such as aqueous solubility, metabolic stability, and overall disposition.[2] When coupled with a methyl benzoate framework, as in Methyl 3-Morpholinobenzoate, it creates a versatile chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, covering its fundamental properties, synthesis, characterization, chemical reactivity, and applications for researchers and drug development professionals.
Core Molecular and Physical Properties
This compound, also known by its systematic name 1-(3-Carbomethoxyphenyl)morpholine, is a disubstituted aromatic compound. The molecule's structure integrates a methyl ester and a morpholine ring onto a central benzene core, bestowing upon it a unique combination of chemical functionalities.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |
| CAS Number | 197172-69-3 | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | 42-46 °C | --INVALID-LINK-- |
| Flash Point | > 110 °C (> 230 °F) - closed cup | --INVALID-LINK-- |
| Storage Conditions | Sealed in a dry environment at 2-8°C | --INVALID-LINK-- |
Synthesis and Manufacturing
The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies that are standard in the pharmaceutical industry. The two primary and most logical synthetic routes are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Recommended Synthesis Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely adopted method for the formation of carbon-nitrogen bonds.[3] This approach offers high functional group tolerance and typically proceeds with excellent yields, making it the preferred method for this target. The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Reaction Scheme:
Caption: Palladium-catalyzed Buchwald-Hartwig amination workflow.
Detailed Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., (±)-BINAP or XantPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv).[3] The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add methyl 3-bromobenzoate (1.0 equiv) and morpholine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Alternative Synthesis: Nucleophilic Aromatic Substitution (SNAr)
While less general than the Buchwald-Hartwig reaction, SNAr can be effective if the aromatic ring is sufficiently electron-deficient. This is typically achieved by having a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like fluorine or chlorine).
Reaction Scheme: ```dot digraph "SNAr_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"];
}
Caption: Logical flow for predicting electrophilic aromatic substitution sites.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for more complex, biologically active molecules. The morpholine ring is a key component in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. [2]
-
Scaffold for Bioactive Molecules: The related compound, Methyl 3-(morpholinomethyl)benzoate, is noted as an intermediate in the synthesis of compounds with potential analgesic or anti-inflammatory properties. [4]This strongly suggests that this compound serves a similar role, providing a core structure that can be elaborated to target a range of biological pathways.
-
Improving Pharmacokinetics: As a design element, the morpholine group is often introduced to a lead compound to fine-tune its physical properties, reducing lipophilicity and improving metabolic stability, which are critical hurdles in drug development. [5]* Derivatization Potential: The ester can be converted to an amide, hydrazide, or other functional groups, allowing for the exploration of a wide chemical space. The aromatic ring provides a rigid scaffold for orienting these functional groups for optimal interaction with biological targets.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis via robust and scalable methods like the Buchwald-Hartwig amination, and versatile chemical handles make it an invaluable intermediate. For researchers in drug discovery, this compound offers a reliable starting point for the construction of compound libraries aimed at identifying novel therapeutics. Its inherent morpholine scaffold provides a favorable pharmacokinetic foundation, increasing the probability of developing successful drug candidates. Future work will likely see this building block utilized in the synthesis of inhibitors for various enzyme classes and ligands for a range of receptors, continuing the legacy of morpholine-containing compounds in medicine.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-Morpholinobenzoate
Introduction: The Significance of the Morpholine Moiety in Modern Drug Discovery
Methyl 3-morpholinobenzoate is a valuable synthetic intermediate in medicinal chemistry and materials science. The incorporation of a morpholine ring into small molecules is a well-established strategy to enhance their pharmacological properties. The morpholine group, a saturated heterocycle, can improve aqueous solubility, metabolic stability, and oral bioavailability. Its tertiary amine functionality allows it to act as a proton acceptor under physiological conditions, which can be crucial for target engagement and optimizing pharmacokinetic profiles. As such, this compound serves as a key building block for the synthesis of a wide range of bioactive molecules, including inhibitors of histone demethylases and ligands for adrenergic receptors.[1][2]
This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the mechanistic rationale, detailed experimental protocols, and characterization of the final product.
Primary Synthetic Pathway: Palladium-Catalyzed C-N Cross-Coupling
The most efficient and widely employed method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction has revolutionized the formation of carbon-nitrogen bonds, offering significant advantages over harsher, more traditional methods like nucleophilic aromatic substitution (SNAr) on unactivated rings.[3] The Buchwald-Hartwig reaction allows for the coupling of an aryl halide or triflate with an amine under relatively mild conditions, demonstrating broad functional group tolerance and consistently high yields.[4][5]
The choice of starting material is typically Methyl 3-bromobenzoate, which is commercially available and sufficiently reactive for this transformation. The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the aryl-bromide bond. Subsequent coordination of morpholine, deprotonation by a base, and reductive elimination from the palladium center yields the desired product and regenerates the active palladium(0) catalyst.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocols
The following protocols are derived from established literature procedures and represent robust methods for the synthesis of this compound.[6][7]
Protocol 1: Palladium/Norbornene-Catalyzed Synthesis
This method utilizes a palladium catalyst in conjunction with norbornene, which can facilitate the catalytic cycle.
Materials:
-
Methyl 3-bromobenzoate
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Norbornene (NBE)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dioxane
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv.).
-
Add Palladium(II) Acetate (0.05 mmol, 5 mol%), norbornene (0.3 mmol, 0.3 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add morpholine (1.2 mmol, 1.2 equiv.) and anhydrous dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, eluting with ethyl acetate (15 mL).
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield this compound as a light yellow oil.[6]
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the synthesis of this compound based on reported procedures.
| Parameter | Buchwald-Hartwig (Protocol 1) | Photocatalytic Aromatization |
| Starting Material | Methyl 3-bromobenzoate | Iodomethyl cyclopentanone, Morpholine |
| Catalyst | Pd(OAc)₂ / Norbornene | Photoredox/Cobaloxime dual catalyst |
| Yield | 75%[6] | 82%[7] |
| Product State | Light yellow oil[6] | Colorless oil[7] |
| Purification | Column Chromatography[6] | Column Chromatography[7] |
Product Characterization
Proper characterization of the final product is essential to confirm its identity and purity. The following data has been reported in the literature for this compound.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 (t, J = 1.9 Hz, 1H), 7.54 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.9 Hz, 1H), 7.11-7.08 (m, 1H), 3.90 (s, 3H), 3.88 (t, J = 4.8 Hz, 4H), 3.22 (t, J = 4.8 Hz, 4H).[7]
-
¹³C NMR (100 MHz, CDCl₃): δ 167.1, 152.0, 131.0, 129.2, 120.2, 118.9, 115.1, 66.8, 52.1, 49.3.[6]
-
High-Resolution Mass Spectrometry (HRMS) (ESI-TOF): calc'd for C₁₂H₁₆NO₃⁺ [M+H]⁺ 222.1125, found 222.1126.[6]
The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methyl ester singlet at 3.90 ppm, and two triplets for the non-equivalent methylene protons of the morpholine ring at 3.88 and 3.22 ppm. The ¹³C NMR confirms the presence of the carbonyl carbon and the distinct aromatic and aliphatic carbons.
Conclusion
The synthesis of this compound is most reliably achieved through palladium-catalyzed C-N cross-coupling methodologies, such as the Buchwald-Hartwig amination. These methods provide high yields and are amenable to a range of laboratory settings. The protocols and characterization data provided in this guide offer researchers a comprehensive resource for the preparation and validation of this important synthetic intermediate, facilitating its application in drug discovery and advanced materials research.
References
- 1. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
1H and 13C NMR spectral analysis of Methyl 3-Morpholinobenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-Morpholinobenzoate
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in medicinal chemistry and synthetic building blocks. By dissecting the molecule into its constituent functional groups—the morpholine ring, the meta-substituted benzene ring, and the methyl ester—we will predict, analyze, and assign the spectral features. This document serves as a technical resource for researchers and drug development professionals, detailing not only the interpretation of the spectra but also the underlying principles and experimental protocols necessary for robust structural elucidation.
Foundational Principles of NMR Spectroscopy
At its core, NMR spectroscopy observes the behavior of atomic nuclei with a non-zero nuclear spin when placed in a powerful magnetic field and irradiated with radiofrequency waves.[1][3][4] The resulting spectrum provides critical information based on several key parameters:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[3][5] The chemical environment, including the choice of solvent, can significantly influence these shifts.[5][6][7]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative ratio of the different types of protons in the molecule.[8]
-
Spin-Spin Coupling (J): The interaction between non-equivalent neighboring nuclei causes signals to split into multiplets (e.g., doublets, triplets). The pattern of this splitting reveals the number of adjacent protons, providing crucial connectivity information.[5][8]
-
¹³C NMR: This technique observes the carbon backbone of a molecule. Typically, spectra are acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. The chemical shift of a carbon signal is highly indicative of its hybridization and electronic environment.[4]
Structural Overview and Predicted Spectral Features
To effectively interpret the NMR spectra of this compound, we first dissect its structure and predict the expected signals for each unique proton and carbon environment.
References
- 1. microbenotes.com [microbenotes.com]
- 2. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. fiveable.me [fiveable.me]
FT-IR spectrum and functional group analysis of Methyl 3-Morpholinobenzoate
An In-depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of Methyl 3-Morpholinobenzoate
Authored by: A Senior Application Scientist
Abstract
This compound is a molecule of significant interest in medicinal chemistry and materials science, incorporating three key structural motifs: an aromatic ester, a tertiary aromatic amine, and a cyclic ether within a morpholine ring. The unambiguous structural confirmation of such molecules is paramount in research and development. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups present, thereby verifying molecular identity and purity. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, explains the rationale behind spectral assignments based on first principles and established literature, and presents a robust protocol for acquiring high-quality spectral data.
Introduction: The Spectroscopic Blueprint of a Multifunctional Molecule
The vibrational energy of a molecule is quantized, and specific chemical bonds or functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An FT-IR spectrum plots this absorption against wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule. For a compound like this compound, the spectrum is a composite of signatures from its constituent parts. A thorough analysis allows us to:
-
Confirm the presence of the ester carbonyl (C=O) and its associated C-O bonds.
-
Verify the integrity of the morpholine ring through its C-N and C-O-C ether linkages.
-
Identify the aromatic ring and its substitution pattern.
-
Detect potential impurities, such as starting materials (e.g., carboxylic acid) or by-products.
This guide deconstructs the FT-IR spectrum of this compound, providing researchers with the predictive framework and analytical logic to interpret their own experimental data with confidence.
Molecular Structure and Key Vibrational Regions
To logically approach the spectral analysis, we must first visualize the molecule and its primary functional groups.
Caption: Molecular structure of this compound.
Predictive FT-IR Analysis by Functional Group
Based on established spectroscopic data, we can predict the characteristic absorption bands for each component of the molecule.
The Aromatic Ester Moiety
Aromatic esters exhibit a distinct set of intense peaks often referred to as the "Rule of Three".[1][2]
-
C=O (Carbonyl) Stretch: This is typically the most intense and sharpest peak in the spectrum. For an aromatic ester, conjugation with the benzene ring lowers the vibrational frequency compared to a saturated ester (which appears at 1750-1735 cm⁻¹).[3] We expect a strong, sharp absorption in the range of 1730-1715 cm⁻¹ .[1][4]
-
C-C-O (Asymmetric) Stretch: This vibration involves the single bond between the carbonyl carbon and the ester oxygen, coupled with the adjacent C-C bond of the ring. It produces a strong band between 1310-1250 cm⁻¹ .[1]
-
O-C-C (Symmetric) Stretch: This involves the ester oxygen and the methyl carbon. This also results in a strong band, typically found between 1130-1000 cm⁻¹ .[1][4]
The Morpholine Ring
The morpholine ring contributes signatures from its tertiary amine and cyclic ether components.
-
Aromatic C-N Stretch: The bond between the morpholine nitrogen and the aromatic ring gives rise to a strong absorption. For aromatic tertiary amines, this peak is expected in the 1350-1200 cm⁻¹ region.[5][6][7] This band may overlap with the strong ester C-C-O stretch.
-
C-O-C (Ether) Stretch: The cyclic ether linkage within the morpholine ring produces a very strong and characteristic C-O-C asymmetric stretching band. This is typically observed in the 1140-1070 cm⁻¹ range.[8][9]
-
Aliphatic C-H Stretches: The eight C-H bonds on the four methylene (CH₂) groups of the morpholine ring will produce multiple medium-to-strong absorption bands just below 3000 cm⁻¹. Expect symmetric and asymmetric stretches in the 2980-2840 cm⁻¹ region.
The Aromatic Ring
The 1,3-disubstituted (meta) benzene ring has several characteristic vibrations.
-
Aromatic C-H Stretch: The C-H bonds on the aromatic ring vibrate at a higher frequency than aliphatic C-H bonds. Look for weak to medium peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11]
-
C=C Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of medium-intensity, sharp peaks in the 1620-1450 cm⁻¹ region.[11][12] Often, two distinct bands are visible near 1600 cm⁻¹ and 1585 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: In the fingerprint region, strong bands appear due to the C-H bonds bending out of the plane of the ring. The position of these bands is highly diagnostic of the substitution pattern. For 1,3-disubstitution, two strong bands are expected: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹ .[11]
Interpreted FT-IR Spectrum and Data Summary
The following table summarizes the predicted absorption bands and their assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |
| ~3050 | Weak-Medium | C-H Stretch | Aromatic Ring |
| ~2965, ~2850 | Medium-Strong | Asymmetric & Symmetric C-H Stretch | Morpholine CH₂ |
| ~1720 | Very Strong, Sharp | C=O Stretch (Conjugated) | Aromatic Ester |
| ~1605, ~1585 | Medium, Sharp | C=C Stretch | Aromatic Ring |
| ~1480, ~1440 | Medium, Sharp | C=C Stretch / CH₂ Scissoring | Aromatic Ring / Morpholine |
| ~1275 | Very Strong | Asymmetric C-C-O Stretch / C-N Stretch | Ester / Aromatic Amine |
| ~1120 | Very Strong | Asymmetric C-O-C Stretch | Morpholine Ether |
| ~1100 | Strong | Symmetric O-C-C Stretch | Ester |
| ~770 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |
| ~690 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |
Key diagnostic peaks are highlighted in bold.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the generation of reliable and reproducible data, adherence to a validated experimental protocol is crucial. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid samples due to its simplicity and minimal sample preparation.[13]
Instrumentation and Materials
-
FT-IR Spectrometer: Equipped with a diamond or germanium ATR accessory (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5).[13]
-
Sample: this compound (solid powder).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Step-by-Step Methodology
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.
-
Background Measurement: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. The software will automatically subtract this from the sample spectrum.[13]
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. A spatula tip's worth is typically sufficient.
-
Pressure Application: Lower the ATR press arm to apply consistent and firm pressure on the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong signal.
-
Data Acquisition: Collect the sample spectrum. Standard acquisition parameters for a high-quality spectrum are:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Number of Scans: 16 to 32 co-added scans (to improve signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
-
Post-Measurement Cleaning: After data collection, raise the press arm, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
Logic Workflow for Spectral Interpretation
A systematic approach is key to interpreting a complex spectrum. The following workflow illustrates the process of assigning peaks based on their position and intensity.
Caption: Logical workflow for FT-IR spectral interpretation.
Conclusion
The FT-IR spectrum of this compound is rich with information, offering a definitive confirmation of its complex structure. By systematically analyzing the key spectral regions, one can confidently identify the diagnostic peaks for the aromatic ester, the morpholine ring, and the substituted benzene ring. The very strong carbonyl absorption near 1720 cm⁻¹, coupled with intense bands in the 1300-1000 cm⁻¹ fingerprint region arising from various C-O and C-N stretches, provides an unmistakable signature for this class of molecule. This guide serves as a comprehensive resource for researchers, enabling them to leverage FT-IR spectroscopy for efficient and accurate structural elucidation in their drug discovery and development endeavors.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. brainly.com [brainly.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
Physical properties and solubility of Methyl 3-Morpholinobenzoate
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3-Morpholinobenzoate
Introduction
This compound (CAS No. 197172-69-3) is a synthetic organic compound featuring a central benzene ring substituted with a methyl ester group and a morpholine moiety.[1][2] As a substituted benzoate ester, it serves as a versatile intermediate in organic synthesis. The presence of the morpholine ring, a common structural motif in medicinal chemistry, can enhance aqueous solubility and provide a key interaction point for biological targets, making its derivatives valuable in drug discovery programs.[3] For researchers in pharmaceutical development, a thorough understanding of its physical properties and solubility profile is a non-negotiable prerequisite for its effective use in synthesis, formulation, and screening.
This guide provides a comprehensive overview of the core physicochemical properties of this compound and presents a detailed, field-proven protocol for determining its thermodynamic solubility—a critical parameter influencing a compound's journey from the bench to clinical application.
Part 1: Core Physical and Chemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in a research setting. These parameters dictate storage conditions, reaction setup, and safety protocols. The known properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 197172-69-3 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |
| Molecular Weight | 221.25 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 42-46 °C | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |
| SMILES | O=C(OC)C1=CC=CC(N2CCOCC2)=C1 | [1] |
| InChI Key | UZHOTUXOPYLESN-UHFFFAOYSA-N | [2] |
Part 2: Spectroscopic Characterization Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine ring protons (typically in the 3-4 ppm region), and the methyl ester protons (a singlet around 3.8-3.9 ppm). ¹³C NMR would confirm the presence of the expected number of carbon atoms, including the characteristic carbonyl carbon of the ester.
-
Infrared (IR) Spectroscopy : IR analysis is used to identify key functional groups. The spectrum for this compound would be characterized by a strong carbonyl (C=O) stretching vibration for the ester group (typically ~1720 cm⁻¹), C-O stretching bands, and vibrations corresponding to the aromatic ring and the C-N bond of the morpholine moiety.[4]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to the molecular weight (221.25), along with a characteristic fragmentation pattern that can provide further structural evidence.[4]
Part 3: Solubility Profile: A Critical Parameter for Drug Development
Solubility is a pivotal physicochemical parameter that profoundly impacts a compound's utility in drug discovery and development. It influences everything from the reliability of bioassay results to intestinal absorption and the feasibility of creating a viable drug formulation.[5][6] Solubility is broadly assessed in two ways: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility defines the true equilibrium point between the dissolved and undissolved compound in a specific medium.[6][7] For pre-formulation and biopharmaceutical studies, determining the thermodynamic solubility is the gold standard.
Theoretical Considerations for this compound
The structure of this compound suggests a mixed solubility profile.
-
Aqueous Solubility : The morpholine ring contains a tertiary amine which can be protonated at acidic pH, and an ether linkage, both of which can act as hydrogen bond acceptors. This moiety is generally included in drug candidates to enhance aqueous solubility and metabolic stability.[3]
-
Organic Solubility : The methyl benzoate portion of the molecule provides lipophilic character, suggesting solubility in a range of organic solvents like methanol, ethanol, acetone, and dichloromethane.
Experimental Determination of Thermodynamic (Equilibrium) Solubility
The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.[8][9] It involves agitating an excess amount of the solid compound in a chosen solvent system until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
Causality Statement: This protocol is designed to ensure that a true thermodynamic equilibrium is achieved between the solid state and the solution phase. Each step, from the use of excess solid to the extended equilibration time and careful phase separation, is critical for obtaining a reliable and reproducible measurement.[9]
-
Preparation :
-
Accurately weigh an excess amount of solid this compound into a series of clear glass vials. "Excess" means that a visible amount of solid must remain undissolved at the end of the experiment to confirm the solution is saturated.[9]
-
Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1N HCl) to each vial.
-
-
Equilibration :
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath, typically set to 25 °C (for physicochemical characterization) or 37 °C (for biopharmaceutical relevance).[9]
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[8] Shorter times may result in an underestimation of solubility.
-
-
Phase Separation :
-
After equilibration, allow the vials to rest at the set temperature for a short period (e.g., 30 minutes) to let larger particles settle.
-
Carefully separate the saturated supernatant from the excess solid. This is a critical step where errors can be introduced.[7] Two common methods are:
-
Filtration : Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). Rationale: This physically removes all solid particles. One must be cautious of potential compound adsorption to the filter material, which could underestimate solubility.[7]
-
Centrifugation : Centrifuge the vials at high speed to pellet the excess solid. Rationale: This avoids filter adsorption but may leave very fine particulates suspended, potentially overestimating solubility.[7]
-
-
-
Quantification :
-
Carefully aspirate an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] A standard calibration curve must be prepared to ensure accurate quantification.
-
-
Data Reporting :
-
Calculate the final solubility, accounting for any dilution factors.
-
Report the results in standard units, such as mg/mL or µg/mL.
-
Self-Validating System Check: At the end of the equilibration period, a visual inspection of each vial must confirm the presence of undissolved solid. The absence of solid indicates that the compound completely dissolved, and the experiment must be repeated with a greater initial amount of the compound.[9]
Experimental solubility data should be organized clearly for comparative analysis.
| Solvent System | Temperature (°C) | pH (if applicable) | Solubility (mg/mL) |
| Deionized Water | 25 | N/A | Experimental Value |
| 0.1 N HCl | 37 | 1.2 | Experimental Value |
| PBS | 37 | 7.4 | Experimental Value |
| Methanol | 25 | N/A | Experimental Value |
| Ethanol | 25 | N/A | Experimental Value |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This compound is a well-defined chemical entity with known physical properties that make it suitable for a variety of synthetic applications. While its solubility profile is not yet publicly documented, this guide provides the theoretical context and a robust, step-by-step experimental protocol for its determination. For any researcher or drug development professional, applying rigorous methodologies like the shake-flask protocol is a critical step to accurately characterize this compound, thereby enabling its successful application in further research and development endeavors.
References
- 1. 197172-69-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 3-(Morpholinomethyl)benzoate [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
The Ascendant Trajectory of Morpholinobenzoate Compounds: A Technical Guide for Drug Discovery Professionals
The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the design of novel therapeutics. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable addition to a wide range of molecular frameworks.[1] When coupled with a benzoic acid moiety, the resulting morpholinobenzoate core offers a versatile platform for developing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the key literature and advancements in the field of morpholinobenzoate compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of molecules, with a focus on providing actionable insights for your research endeavors.
The Chemical Foundation: Synthesis and Characterization of Morpholinobenzoate Scaffolds
The synthetic accessibility of morpholinobenzoate derivatives is a key advantage for their exploration in drug discovery. A variety of synthetic routes have been developed, allowing for the facile introduction of diverse substituents to probe structure-activity relationships. A general and widely adopted method involves the palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds.
Representative Synthetic Protocol: Palladium-Catalyzed Synthesis of Morpholinobenzoate Derivatives
This protocol outlines a domino reaction approach that efficiently constructs the morpholinobenzoate core.[2]
Materials:
-
2-Trifluoromethanesulfonyloxybenzoate derivative
-
Morpholine
-
Olefin compound
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Mephos)
-
Norbornene
-
Base (e.g., Potassium carbonate)
-
Anhydrous organic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a dry reaction vessel, add the 2-trifluoromethanesulfonyloxybenzoate (1.0 eq), morpholine (1.1 eq), olefin (2.5 eq), potassium carbonate (5.0 eq), ligand (0.5 eq), norbornene (1.0 eq), and palladium catalyst (0.005 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous organic solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired morpholinobenzoate compound.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of morpholinobenzoate compounds.
Analytical Characterization
Unequivocal structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized morpholinobenzoate compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon environments, provide a detailed map of the compound's connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure.[3]
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound.[4]
Therapeutic Landscape: Targeting Disease with Morpholinobenzoate Derivatives
The versatility of the morpholinobenzoate scaffold has led to its exploration against a multitude of therapeutic targets. The following sections highlight key areas of investigation.
Anticancer Activity: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
A significant body of research has focused on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[5] Dysregulation of this enzyme is implicated in the proliferation and signaling of various cancer cells.[6]
Mechanism of Action: PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). Both of these second messengers are involved in signaling pathways that promote cell growth and proliferation. By inhibiting PC-PLC, morpholinobenzoate compounds can disrupt these oncogenic signaling cascades.
Caption: Simplified signaling pathway of PC-PLC inhibition by morpholinobenzoate compounds.
Structure-Activity Relationship (SAR) Insights:
Extensive SAR studies have revealed key structural features that govern the anti-proliferative and enzyme inhibitory activities of 2-morpholinobenzoic acid derivatives.[5][7]
| Compound Modification | Effect on Activity | Reference |
| Central Ring Substitution | Altering the substituent pattern from a 1,2,5-relationship to a 1,2,4-relationship generally leads to a decrease in PC-PLC inhibition.[7] | [7] |
| N-Benzyl Ring Substituents | The presence of a halogen, particularly at the 3-position, on the N-benzyl ring is often favorable for activity.[5] | [5] |
| Acid Moiety | Carboxylic acid and hydroxamic acid moieties at the 1-position are potent inhibitors of PC-PLC and exhibit anti-proliferative effects.[7] | [7] |
| N-Benzyl Bridge Methylation | N-methylation of the benzyl bridge has been shown to be a biologically active modification, warranting further investigation.[6] | [6] |
Broader Pharmacological Profile
Beyond their anticancer properties, morpholine-containing compounds, including those with a benzoate moiety, have demonstrated a wide range of pharmacological activities.[8][9] These include:
-
Anti-inflammatory and Analgesic Effects: Some morpholino compounds have shown inhibitory effects on the cyclooxygenase (COX) pathway, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
Kinase Inhibition: The morpholine moiety is a common feature in many kinase inhibitors, where it can interact with the target protein and modulate pharmacokinetic properties.[7][10] Morpholinobenzoate derivatives are being investigated as inhibitors of various kinases involved in cancer and other diseases.
-
Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring can improve brain permeability, making morpholine-containing compounds attractive candidates for CNS drug discovery.[11]
The Path Forward: Drug Development Considerations
For drug development professionals, a thorough understanding of a compound's pharmacokinetic profile is crucial. The morpholine moiety is often incorporated to improve properties such as absorption, distribution, metabolism, and excretion (ADME).[12] Early assessment of these parameters is essential for the successful progression of a drug candidate.
Key ADME Assays:
-
Metabolic Stability: In vitro assays using liver microsomes can predict the metabolic stability of a compound.
-
Permeability: Assays such as the Caco-2 permeability assay can provide insights into a compound's potential for oral absorption.
-
Cytochrome P450 (CYP) Inhibition: Evaluating the potential for a compound to inhibit major CYP isoforms is critical for predicting drug-drug interactions.
Conclusion
Morpholinobenzoate compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their synthetic tractability, coupled with a rich and expanding pharmacology, makes them a fertile ground for drug discovery and development. The insights provided in this guide, from synthetic protocols to SAR analysis and drug development considerations, are intended to equip researchers with the knowledge to rationally design and advance the next generation of morpholinobenzoate-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. umb.edu.pl [umb.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and Background of Morpholine-Containing Synthons
Abstract
Morpholine, a simple heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties.[1][2] This guide provides a comprehensive overview of the discovery and background of morpholine-containing synthons, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic rationale behind its widespread use, explore common synthetic routes, and analyze its impact on drug design through illustrative case studies and detailed experimental protocols.
Introduction: The Ascendance of a Privileged Scaffold
The term "privileged structure" was first introduced to describe molecular frameworks capable of binding to multiple biological targets with high affinity.[3] These scaffolds serve as versatile templates in drug discovery, often leading to improved success rates in screening libraries.[3] Morpholine, with its unique combination of an amine and an ether functional group within a six-membered ring, has firmly established itself as such a scaffold.[1][2][4] Its incorporation into bioactive molecules is a strategic decision driven by the desire to optimize pharmacokinetic and pharmacodynamic properties.[2][5]
The naming of morpholine is credited to Ludwig Knorr, who incorrectly believed it to be a part of the morphine structure.[6] Despite this historical misattribution, the morpholine moiety has carved its own significant niche in pharmaceutical development. It is a key component in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[6][7]
Physicochemical and Pharmacokinetic Profile: The Rationale for Incorporation
The decision to incorporate a morpholine synthon into a drug candidate is often a deliberate strategy to modulate its physicochemical properties and, consequently, its pharmacokinetic profile.
Impact on Solubility and Lipophilicity
The presence of the oxygen atom in the morpholine ring allows it to act as a hydrogen bond acceptor, which can lead to improved aqueous solubility.[5] This is a critical parameter for drug absorption and distribution. Furthermore, the morpholine ring offers a well-balanced lipophilic-hydrophilic profile.[5] This balance is particularly crucial for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[5][8]
Metabolic Stability: A Comparative Analysis
One of the most significant advantages of the morpholine ring is its enhanced metabolic stability compared to other cyclic amines like piperidine.[9] The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen and can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[9]
| Heterocycle | Key Metabolic Pathways | General Metabolic Stability |
| Morpholine | Oxidative N-dealkylation, N-oxidation, Ring oxidation | Generally more stable |
| Piperidine | N-dealkylation, C-oxidation (often at α-carbons), Ring opening | Generally less stable |
Table 1. Comparative metabolic stability of morpholine and piperidine rings.[9][10]
While generally stable, the morpholine moiety is not metabolically inert. Common metabolic pathways include oxidation of the ring carbons, N-dealkylation, and N-oxidation.[10] Understanding these potential metabolic liabilities is crucial for lead optimization.[11]
Modulation of Basicity (pKa)
The ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, rendering it less basic than structurally similar secondary amines like piperidine.[6][7] This lower basicity (pKa of morpholinium is ~8.5) can be advantageous in reducing off-target effects associated with highly basic amines and can influence the overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
Synthetic Strategies for Morpholine-Containing Synthons
The synthetic accessibility of the morpholine ring is a key factor contributing to its widespread use.[2] A variety of synthetic methodologies are available for the preparation of both the parent heterocycle and its substituted derivatives.
Industrial Production of Morpholine
Industrially, morpholine is often produced via the dehydration of diethanolamine with concentrated sulfuric acid or from diethylene glycol and ammonia under high temperature and pressure.[6]
Laboratory-Scale Synthesis of Functionalized Morpholines
In a research and development setting, the focus is often on the synthesis of highly functionalized morpholine derivatives.
A common and versatile approach involves the use of 1,2-amino alcohols as starting materials.[12][13][14]
Experimental Protocol: Synthesis of N-Substituted Morpholines from 1,2-Amino Alcohols
This protocol describes a general, one or two-step, redox-neutral synthesis using ethylene sulfate.[12][14]
Materials:
-
1,2-amino alcohol
-
Ethylene sulfate
-
Potassium tert-butoxide (tBuOK)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the 1,2-amino alcohol in an anhydrous solvent, add ethylene sulfate (1.0-1.2 equivalents).
-
Cool the reaction mixture in an ice bath and add tBuOK (1.0-1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted morpholine.
Self-Validation: The success of this reaction is dependent on the selective monoalkylation of the amine.[12][14] The reaction progress should be carefully monitored to avoid over-alkylation. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Copper-catalyzed three-component reactions utilizing amino alcohols, aldehydes, and diazomalonates provide an efficient route to highly substituted morpholines.[15] This approach allows for the rapid generation of molecular diversity.
Morpholine as a Bioisostere
Bioisosteric replacement is a powerful strategy in drug design where a substituent is replaced by another with similar physical or chemical properties to enhance the biological activity or optimize the ADME profile of a compound. The morpholine ring is often used as a bioisostere for other cyclic structures, such as piperidine or even aromatic rings in certain contexts.[16][17] The replacement of a piperidine with a morpholine can reduce metabolic lability and modulate basicity, as previously discussed.[17]
Case Studies: The Impact of Morpholine in Drug Design
The strategic incorporation of the morpholine moiety is evident in numerous successful drug molecules.
-
Linezolid: An oxazolidinone antibiotic, Linezolid contains a morpholine ring that contributes to its favorable pharmacokinetic properties and antibacterial activity.
-
Gefitinib (Iressa): This anticancer agent, a tyrosine kinase inhibitor, features a morpholine group that enhances its solubility and allows for crucial interactions with the target enzyme.[7]
-
CNS Drug Candidates: In the development of drugs for the central nervous system, the morpholine ring is used to improve brain permeability and modulate interactions with receptors and enzymes involved in various neurological disorders.[5][8]
Conclusion
The morpholine ring has rightfully earned its status as a privileged scaffold in medicinal chemistry.[1][2] Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility makes it an invaluable tool for drug designers.[1][2] A thorough understanding of the rationale behind its use, coupled with a command of the available synthetic methodologies, is essential for any researcher, scientist, or drug development professional seeking to leverage the power of this versatile heterocycle. The continued development of novel synthetic routes to functionalized morpholines will undoubtedly further expand its application in the discovery of new therapeutic agents.[18][19]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine synthesis [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. baranlab.org [baranlab.org]
- 17. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 19. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Elucidation of Methyl 3-Morpholinobenzoate
Foreword: A Note on the Scientific Approach
In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of intellectual property, regulatory submission, and the rational design of new chemical entities. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the principles and practices for the structural elucidation of Methyl 3-Morpholinobenzoate. While this compound serves as our central topic, the methodologies and logical frameworks presented herein are broadly applicable to the characterization of novel small organic molecules. This document is structured not as a rigid protocol but as a dynamic guide, mirroring the iterative and deductive nature of structural elucidation. We will explore the "why" behind each analytical choice, fostering a deeper understanding of how to construct a self-validating system of characterization.
Introduction to this compound: A Molecule of Interest
This compound (C₁₂H₁₅NO₃, Molecular Weight: 221.25 g/mol ) is a substituted aromatic compound incorporating a methyl ester and a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability[1]. Its presence in a molecule can significantly influence biological activity. Therefore, the precise confirmation of its substitution pattern on the benzoate ring is critical for structure-activity relationship (SAR) studies.
This guide will detail a multi-technique spectroscopic approach to confirm the identity and structure of this compound, assuming its synthesis from appropriate precursors.
The Elucidation Workflow: A Symphony of Spectroscopies
The structural elucidation of an organic molecule is akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue, and only by combining them can the full picture be revealed. Our workflow for this compound will be an integrated approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry is the first port of call to confirm the molecular weight of the synthesized compound and to gain initial structural insights through fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Analysis: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and various fragment ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation: Decoding the Fragments
For this compound, we anticipate a molecular ion peak at m/z = 221, corresponding to the molecular weight of the compound. The fragmentation pattern will be key to confirming the presence of the morpholine and methyl benzoate moieties.
| m/z (Predicted) | Fragment Ion | Loss from Molecular Ion | Significance |
| 221 | [C₁₂H₁₅NO₃]⁺• | - | Molecular Ion (M⁺•) |
| 190 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical from the ester. |
| 162 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the carbomethoxy group. |
| 134 | [C₇H₄NO₂]⁺ | C₄H₉NO (87 Da) | Loss of morpholine radical. |
| 86 | [C₄H₈NO]⁺ | - | Characteristic morpholine ring fragment. |
| 56 | [C₃H₆N]⁺ | - | Further fragmentation of the morpholine ring. |
The presence of a peak at m/z 86 is a strong indicator of the morpholine ring, while the loss of 31 and 59 Da are characteristic of a methyl ester.
References
Methodological & Application
Application Note & Synthesis Protocol: Methyl 3-Morpholinobenzoate
Abstract
This document provides a comprehensive and detailed protocol for the synthesis of Methyl 3-Morpholinobenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also critical insights into the underlying reaction mechanism, the rationale behind experimental choices, and robust troubleshooting strategies.
Introduction: The Importance of Aryl Amines
Aryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The specific target of this protocol, this compound, incorporates both an aromatic ester and a morpholine moiety, making it a versatile intermediate for further chemical elaboration. The direct formation of the aryl C-N bond, however, presents a significant synthetic challenge. Traditional methods often require harsh conditions and have limited substrate scope.[1] The advent of the Buchwald-Hartwig amination reaction has revolutionized this field, providing a mild and highly general method for coupling amines with aryl halides.[3][4] This protocol leverages this state-of-the-art methodology to afford a reliable and scalable synthesis of the target compound.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that utilizes a palladium catalyst to form a C-N bond between an aryl halide (or triflate) and an amine. The reaction's success hinges on a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states. The overall transformation for this specific synthesis is shown below:
Scheme 1: Synthesis of this compound
Methyl 3-bromobenzoate reacts with Morpholine in the presence of a Palladium catalyst, a phosphine ligand, and a base to yield this compound.
The mechanism proceeds through three key stages: oxidative addition, amination, and reductive elimination.[5][6]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Methyl 3-bromobenzoate), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[7]
-
Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the product, this compound, is eliminated from the palladium center. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials & Reagents
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Methyl 3-bromobenzoate | 618-89-3 | 215.04 | 2.15 g | 10.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.05 mL | 12.0 | 1.2 |
| Palladium(II) Acetate | 3375-31-3 | 224.50 | 45 mg | 0.2 | 0.02 |
| XPhos | 564483-18-7 | 476.65 | 191 mg | 0.4 | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.35 g | 14.0 | 1.4 |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 50 mL | - | - |
Rationale for Reagent Selection:
-
Aryl Halide: Methyl 3-bromobenzoate is chosen over the chloride due to the higher reactivity of the C-Br bond in the oxidative addition step.
-
Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand. Such ligands are known to promote efficient reductive elimination and stabilize the active Pd(0) species, leading to higher yields and accommodating a broader range of substrates.[2]
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the morpholine, facilitating its coordination to the palladium center.[3]
-
Solvent: Anhydrous toluene is a standard solvent for this reaction, offering a suitable boiling point and good solubility for the reactants.
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Palladium(II) Acetate & XPhos: Handle in a glovebox or under an inert atmosphere as they can be air-sensitive. They are irritants; avoid inhalation and skin contact.
-
Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle exclusively under an inert atmosphere. Reacts violently with water.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed.[8]
-
Morpholine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
Methyl 3-bromobenzoate: Irritant. Avoid contact with skin and eyes.
-
-
Procedure: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
In a glovebox or under a positive pressure of inert gas, add to the flask: Methyl 3-bromobenzoate (2.15 g), Sodium tert-butoxide (1.35 g), Palladium(II) Acetate (45 mg), and XPhos (191 mg).
-
Seal the flask with septa.
-
-
Reagent Addition:
-
Add anhydrous toluene (50 mL) via syringe.
-
Add morpholine (1.05 mL) via syringe. The mixture may change color.
-
-
Reaction Execution:
-
Place the flask in a heating mantle and attach the reflux condenser (with inert gas flow at the top).
-
Begin stirring and heat the reaction mixture to 100 °C.
-
Maintain the reaction at this temperature for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Prepare a sample by taking a small aliquot from the reaction, quenching it with water, and extracting with ethyl acetate.
-
Eluent for TLC: 30% Ethyl Acetate in Hexane.
-
Visualize spots under UV light (254 nm). The reaction is complete when the starting material spot (Methyl 3-bromobenzoate) is no longer visible.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water. Caution: Quenching may be exothermic.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of 10% to 40% ethyl acetate in hexane is recommended to effectively separate the product from non-polar impurities and baseline material.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization
-
Appearance: Off-white to pale yellow solid.
-
Expected Yield: 80-90%.
-
¹H NMR (400 MHz, CDCl₃): Characteristic peaks for the aromatic protons, the methyl ester protons, and the two distinct methylene protons of the morpholine ring are expected.
-
Mass Spectrometry (MS): Calculation for C₁₂H₁₅NO₃ [M+H]⁺.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or decomposed base.3. Water present in the reaction. | 1. Ensure all steps are performed under a strict inert atmosphere. Use fresh, high-quality catalyst and ligand.2. Use fresh NaOt-Bu, handled exclusively in a glovebox.3. Use anhydrous solvents and flame-dried glassware. |
| Formation of Side Products | 1. Reductive dehalogenation of the starting material.2. Catalyst decomposition. | 1. This can occur if the amine coupling is slow. Ensure the base is active and the temperature is optimal. A different ligand might be required.2. Ensure the reaction temperature does not significantly exceed 100-110 °C. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Streaking on the TLC plate. | 1. Adjust the polarity of the eluent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).2. The compound may be interacting strongly with the silica. Add a small amount (0.5-1%) of triethylamine to the eluent to suppress tailing. |
Conclusion
The Buchwald-Hartwig amination provides an exceptionally effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere and using high-purity reagents, this protocol can consistently deliver the desired product in high yield. This application note serves as a robust guide for chemists, enabling the efficient production of this valuable synthetic intermediate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
Application Note & Protocol: High-Purity Isolation of Methyl 3-Morpholinobenzoate
Abstract
Methyl 3-morpholinobenzoate is a key intermediate in pharmaceutical synthesis, where its purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for the purification of crude this compound, designed for researchers, chemists, and process development scientists. We detail two primary, robust purification methodologies: optimized solvent recrystallization and automated flash column chromatography. The protocols are presented with a focus on the underlying chemical principles, enabling users to adapt and troubleshoot the procedures effectively. Purity verification techniques, including HPLC, NMR, and melting point analysis, are also outlined to ensure the final product meets stringent quality standards.
Introduction and Impurity Profile Analysis
This compound (C₁₂H₁₅NO₃, MW: 221.25 g/mol ) is a solid with a reported melting point of 42-46 °C[1]. It is structurally characterized by a methyl ester and a morpholine group attached to a benzene ring. The morpholine moiety, a tertiary amine, imparts basicity and moderate polarity to the molecule.
The synthesis of this compound, often achieved through reactions like the Buchwald-Hartwig amination or nucleophilic aromatic substitution, can introduce a predictable profile of impurities. Understanding this profile is fundamental to designing an effective purification strategy.
Common Impurities Include:
-
Starting Materials: Unreacted methyl 3-halobenzoate (e.g., bromobenzoate) or morpholine.
-
Hydrolysis Products: 3-Morpholinobenzoic acid, resulting from the hydrolysis of the methyl ester, particularly if aqueous or acidic/basic conditions are prolonged[2][3].
-
Side-Products: Isomers or products from side reactions inherent to the synthetic route. For instance, palladium-catalyzed reactions may leave trace metal catalysts[4].
-
Solvent Residues: Residual solvents from the reaction or initial workup.
The presence of both acidic (hydrolysis product) and basic (morpholine) impurities, alongside the moderately polar target compound, necessitates a well-chosen purification approach.
Purification Strategy Selection
The choice between recrystallization and chromatography depends on the impurity profile and the required scale.
-
Recrystallization is highly effective for removing minor impurities when the crude product is of relatively high purity (>90%) and crystalline. It is scalable and cost-effective.
-
Flash Column Chromatography is the method of choice for complex mixtures with multiple components or when impurities have polarities very similar to the product. It offers high-resolution separation but is more resource-intensive.
Below is a decision-making workflow to guide the selection process.
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a given solvent system at varying temperatures[5][6]. For this compound, a mixed-solvent system is often ideal.
Rationale for Solvent Selection: A good primary solvent should dissolve the compound well when hot but poorly at room temperature. An "anti-solvent" should be miscible with the primary solvent but should not dissolve the compound at any temperature[7]. For esters, non-hydroxylic solvents like toluene or mixtures with petroleum ether are often effective to prevent transesterification[8]. A toluene/hexane system is a suitable choice.
Materials:
-
Crude this compound
-
Toluene (Primary Solvent)
-
Hexane (Anti-solvent)
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot toluene (heated to ~80-90 °C) dropwise while stirring until the solid just dissolves completely. Using the absolute minimum volume of hot solvent is crucial for maximizing yield[6].
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[5].
-
Crystallization: Remove the flask from the heat. Slowly add hexane dropwise to the hot solution with continuous swirling. Stop when the solution becomes faintly and persistently cloudy. Add a drop or two of hot toluene to redissolve the precipitate and achieve a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals[5].
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation[7].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[7].
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified solid to a watch glass and dry completely under vacuum.
Protocol 2: Automated Flash Column Chromatography
Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, significantly speeding up the separation process[9]. It is ideal for separating components of a crude mixture with different polarities.
Rationale for System Selection: this compound contains both a polar tertiary amine and a moderately polar ester functional group. Therefore, normal-phase silica gel is an appropriate stationary phase[10]. The mobile phase should be of intermediate polarity. A gradient elution starting with a non-polar solvent system and gradually increasing polarity often yields the best separation. A common and effective system is a gradient of ethyl acetate in hexane[10]. For basic compounds like this, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can prevent peak tailing by neutralizing acidic sites on the silica gel[9].
Materials:
-
Crude this compound
-
Silica Gel (e.g., Silica 60, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO)
-
Appropriately sized silica cartridge
-
Test tubes or fraction collector vials
Procedure:
-
Solvent System Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1).
-
The ideal solvent system for flash chromatography should give the target compound a Retention Factor (Rƒ) of approximately 0.3[9].
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product). Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. This method generally provides better resolution[11].
-
Liquid Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a stronger solvent like dichloromethane.
-
-
Column Packing and Equilibration:
-
Select a pre-packed cartridge or pack a column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane)[12].
-
Equilibrate the column by flushing it with 3-5 column volumes of the initial mobile phase until the baseline is stable.
-
-
Elution and Fraction Collection:
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Purity Assessment and Verification
Post-purification analysis is essential to confirm the identity and purity of the isolated compound.
| Technique | Purpose | Expected Result for Pure this compound |
| Melting Point | Assess purity and identity. | A sharp melting point within the range of 42-46 °C. A broad range indicates impurities[1][13]. |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | The spectrum should show characteristic peaks for aromatic, morpholine, and methyl ester protons with correct integration values and no significant impurity peaks. |
| HPLC | Quantify purity. | A single major peak with a purity value >99% by area normalization. A C18 reverse-phase column with a mobile phase of acetonitrile/water is a common starting point[2][14]. |
| Mass Spectrometry | Confirm molecular weight. | A molecular ion peak ([M+H]⁺) at m/z 222.1, corresponding to the molecular weight of 221.25 g/mol [15]. |
Overall Purification and Analysis Workflow
The following diagram illustrates the complete process from crude material to certified pure product.
Caption: Overall workflow for purification and analysis.
References
- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. sorbtech.com [sorbtech.com]
- 11. How to set up and run a flash chromatography column. [reachdevices.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 3-(morpholin-4-yl)-4-nitrobenzoate | 1255785-89-7 | Benchchem [benchchem.com]
Application Note: High-Purity Isolation of Methyl 3-Morpholinobenzoate using Optimized Column Chromatography
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and optimized protocol for the purification of Methyl 3-Morpholinobenzoate via column chromatography. Addressing the specific challenges posed by the compound's morpholine moiety, this document provides two effective methodologies: one employing a standard silica gel stationary phase with a modified mobile phase, and an alternative using an amine-functionalized silica column. The protocols are designed to ensure high purity and yield, critical for applications in pharmaceutical research and development. This guide is grounded in established chromatographic principles and provides in-depth explanations for experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Purification Challenge
This compound is a compound of interest in medicinal chemistry, often serving as a building block in the synthesis of more complex bioactive molecules. The presence of both a moderately polar ester group and a basic morpholine ring presents a unique purification challenge. The nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor separation, and reduced recovery. This necessitates a carefully designed chromatographic strategy to mitigate these undesirable interactions and achieve high-purity isolation.
This application note provides a step-by-step guide to overcome these challenges, beginning with the crucial preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal solvent system.
Foundational Principles: Understanding the Compound and Chromatography
2.1. Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 42-46 °C | --INVALID-LINK-- |
The key structural features influencing its chromatographic behavior are the aromatic ring, the methyl ester, and the morpholine group. The ester and morpholine groups impart a moderate degree of polarity. The basicity of the morpholine nitrogen is the primary factor that can complicate purification on standard silica gel.
2.2. The Role of Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing and optimizing the mobile phase for column chromatography. The goal is to find a solvent system where the desired compound has a retention factor (Rƒ) of approximately 0.25-0.35.[1] This Rƒ value typically ensures good separation on a column, as the compound will have sufficient interaction with the stationary phase to separate from impurities but will not be so strongly retained that it elutes too slowly or with excessive band broadening.
Pre-Chromatography: TLC Method Development
Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
Protocol 1: TLC Analysis
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Develop the Plates: Place the spotted TLC plates in developing chambers containing different ratios of a non-polar and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate.[2]
-
Test Solvent Systems:
-
Start with a low polarity system, such as 10% ethyl acetate in hexane.
-
Gradually increase the polarity, for example, to 20%, 30%, and 40% ethyl acetate in hexane.
-
To counteract the basicity of the morpholine group, add 0.5-1% triethylamine (Et₃N) to each solvent system. This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots.
-
-
Visualize and Calculate Rƒ: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). Calculate the Rƒ value for this compound in each solvent system.
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Select the Optimal System: Choose the solvent system that provides an Rƒ value between 0.25 and 0.35 for the target compound and gives the best separation from any visible impurities.
Column Chromatography Protocols
Based on the TLC results, proceed with one of the following column chromatography protocols.
4.1. Method A: Standard Silica Gel with a Basic Modifier
This is a widely applicable method that utilizes standard silica gel with the addition of a basic modifier to the mobile phase to improve the chromatography of amine-containing compounds.
References
Application Notes & Protocols: Methyl 3-Morpholinobenzoate in Medicinal Chemistry
Introduction: The Strategic Value of the Morpholine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with multiple, diverse biological targets. The morpholine ring is a quintessential example of such a scaffold.[1] As a saturated heterocycle, morpholine is frequently integrated into drug candidates to enhance their pharmacokinetic profiles, including improved aqueous solubility, metabolic stability, and bioavailability.[2][3][4] Its unique physicochemical properties—stemming from the presence of both a basic nitrogen and a hydrogen-bond-accepting oxygen—make it a powerful tool for medicinal chemists.[5][6]
Methyl 3-morpholinobenzoate serves as an exemplary starting material, combining the advantageous morpholine moiety with a versatile methyl benzoate functional group. This arrangement provides a chemically tractable handle for extensive synthetic elaboration, allowing researchers to rapidly generate libraries of novel compounds. This document provides an in-depth guide to leveraging this compound as a core building block in medicinal chemistry, with a focus on synthetic protocols and applications in kinase inhibitor development.
Physicochemical Properties of this compound
The foundational properties of this scaffold are critical for planning synthetic routes and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 42-46 °C | |
| Flash Point | > 110 °C | |
| SMILES | COC(=O)c1cccc(c1)N2CCOCC2 | |
| InChI Key | UZHOTUXOPYLESN-UHFFFAOYSA-N |
Core Application: A Versatile Scaffold for Library Synthesis
This compound is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a robust and versatile starting point for creating diverse chemical libraries.[7] The morpholine ring often serves as a "pharmacokinetic anchor," improving the drug-like properties of the final molecule, while the substituted benzoate ring provides a platform for modification to achieve desired potency and selectivity against a biological target.[5][6]
The primary synthetic routes for elaborating this scaffold involve transformations of the methyl ester group, most commonly through amide bond formation, which is a cornerstone of medicinal chemistry.
Caption: General workflow for drug discovery using the this compound scaffold.
Application Focus: Design of Kinase Inhibitors
The morpholine moiety is a prominent feature in many approved and experimental kinase inhibitors.[8] Its ability to form critical hydrogen bonds, often mimicking the interactions of the adenine region of ATP with the kinase hinge, makes it an ideal structural element.[9][10] Furthermore, the morpholine ring can improve aqueous solubility and metabolic stability, critical factors for developing viable drug candidates.[5][11] For example, the morpholino-triazine scaffold is a known core for potent PI3K/mTOR dual inhibitors.[10]
By using this compound, researchers can synthesize derivatives where the morpholine group is positioned to interact with the solvent or make key receptor contacts, while the rest of the molecule is elaborated to occupy the ATP-binding pocket and confer selectivity.
Hypothetical Structure-Activity Relationship (SAR) Data
The table below illustrates a hypothetical SAR study for a series of inhibitors derived from this compound, targeting a fictional kinase "TGT-Kinase 1". This demonstrates how systematic chemical modification can lead to improved potency.
| Compound ID | R Group (from Amide Coupling) | TGT-Kinase 1 IC₅₀ (nM) |
| M3M-001 | Benzyl | 1,250 |
| M3M-002 | 4-Fluorobenzyl | 780 |
| M3M-003 | 3-Chlorobenzyl | 450 |
| M3M-004 | Pyridin-4-ylmethyl | 150 |
| M3M-005 | 4-(Trifluoromethyl)benzyl | 95 |
Analysis: This hypothetical data suggests that introducing electron-withdrawing groups on the benzylamine moiety enhances inhibitory activity. The significant increase in potency with the pyridyl group (M3M-004) may indicate a new, favorable hydrogen bond interaction within the kinase active site.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key synthetic transformations and biological assays relevant to the use of this compound.
Protocol 1: Synthesis of an Amide Derivative
This two-step protocol details the hydrolysis of the methyl ester followed by a standard amide coupling reaction.
Part A: Hydrolysis to 3-Morpholinobenzoic Acid
-
Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Reagent Addition: Add lithium hydroxide (LiOH, ~1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-morpholinobenzoic acid.
Part B: Amide Coupling with 4-Fluorobenzylamine
Causality: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and improve efficiency.[12]
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 3-morpholinobenzoic acid (1.0 eq), HOBt (1.1 eq), and 4-fluorobenzylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
While this compound itself is not a substrate for Suzuki coupling, a halogenated analog would be. This protocol outlines the general procedure, illustrating how the core scaffold can be used to create more complex C-C bonds, a key strategy in modern medicinal chemistry.[13][14]
Starting Materials:
-
Methyl 3-bromo-5-morpholinobenzoate (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)[15]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water or DMF)
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]
Procedure:
-
Setup: To a flame-dried reaction vessel, add the bromo-substituted morpholinobenzoate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[13]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and the degassed solvent (e.g., 4:1 Dioxane:Water).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired biaryl compound.
Protocol 3: In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a general method to determine the IC₅₀ value of synthesized compounds against a target kinase using the ADP-Glo™ luminescent assay format.[9]
Causality: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescence signal is inversely proportional to the amount of kinase inhibition. This is a robust and widely used method for screening compound libraries.[9]
Caption: A simplified workflow for the ADP-Glo™ kinase inhibition assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds (derived from this compound) in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase enzyme and its specific substrate (peptide or protein) in an appropriate assay buffer to the wells.
-
Initiation: Start the reaction by adding ATP at a concentration near its Km value for the specific kinase. Incubate the plate at room temperature or 30 °C for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP Detection: Add Kinase Detection Reagent to the wells. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion
This compound represents a highly valuable and strategically designed building block for medicinal chemistry. Its constituent parts—the privileged morpholine scaffold and the synthetically versatile methyl benzoate—provide an ideal starting point for the rapid development of compound libraries with favorable pharmacokinetic properties.[2][3] The protocols outlined in this document for amide coupling, Suzuki cross-coupling, and in vitro kinase screening provide a robust framework for researchers to unlock the potential of this scaffold in the pursuit of novel therapeutics, particularly in the competitive field of kinase inhibitor design.[10][11]
References
- 1. 2-Methyl-3-morpholinobenzoic Acid | 886501-40-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 3-(Morpholinomethyl)benzoate [myskinrecipes.com]
- 8. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Methyl 3-Morpholinobenzoate as a Foundational Building Block in Pharmaceutical Synthesis
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 3-Morpholinobenzoate has emerged as a highly valuable scaffold due to the unique combination of its constituent functional groups. The morpholine ring, a well-established "privileged structure" in medicinal chemistry, often imparts favorable physicochemical and pharmacokinetic properties to drug candidates, including enhanced aqueous solubility and metabolic stability.[1][2] This application note provides an in-depth guide for researchers and drug development professionals on the versatile applications of this compound, detailing its core reactivity and providing validated protocols for its transformation into key pharmaceutical intermediates. We will explore the causality behind synthetic strategies and demonstrate its utility in constructing core structures found in contemporary targeted therapies, such as kinase inhibitors.
Introduction: The Strategic Value of the Morpholine Moiety
The morpholine heterocycle is a ubiquitous feature in a multitude of approved drugs and clinical candidates.[2] Its prevalence is not coincidental; medicinal chemists frequently employ it to optimize Structure-Activity Relationships (SAR) and Drug Metabolism and Pharmacokinetics (DMPK) profiles. The morpholine group can act as a hydrogen bond acceptor, improve a compound's polarity, and serve as a stable, non-basic amine mimic, which can mitigate off-target effects associated with more basic amines.[1][3]
This compound, specifically, offers three distinct points for synthetic diversification, making it an exceptionally versatile starting material:
-
The Methyl Ester: A stable but readily cleavable group that can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation—the cornerstone of peptide and small molecule synthesis.
-
The Aromatic Ring: The benzene ring can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups to modulate electronic properties and target interactions.
-
The Morpholine Nitrogen: While generally a weak base, it can be involved in crucial interactions within a protein binding pocket.
This guide will focus on the most critical transformation: the conversion of the methyl ester into an amide, a reaction central to the synthesis of countless pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ | [4] |
| Molecular Weight | 221.25 g/mol | [4] |
| Form | Solid | [4] |
| Melting Point | 42-46 °C | [4] |
| CAS Number | 197172-69-3 |[5][6] |
Core Synthetic Workflow: From Ester to Amide Scaffolds
The primary utility of this compound in pharmaceutical synthesis is its role as a precursor to 3-morpholinobenzamides. This transformation is a two-step process that is fundamental to medicinal chemistry programs. The workflow is reliable, scalable, and forms the basis for creating large libraries of compounds for screening.
Caption: Core two-step workflow for converting this compound to target amide scaffolds.
Causality in Experimental Design
-
Step 1: Saponification (Ester Hydrolysis): The conversion of the methyl ester to a carboxylic acid is an essential "activation" step. The carboxylate anion formed upon hydrolysis is unreactive towards amide coupling. Therefore, the reaction is followed by an acidic workup to protonate the carboxylate, yielding the neutral carboxylic acid. The choice of base (NaOH or LiOH) is often dictated by the solubility of the starting material and the desired reaction temperature. Lithium hydroxide is often preferred for its ability to drive reactions to completion with minimal side products.
-
Step 2: Amide Bond Formation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and extremely slow. Therefore, a "coupling agent" is required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they convert the carboxylic acid into a highly reactive activated ester in situ. This intermediate is then susceptible to rapid nucleophilic attack by the amine. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the hexafluorophosphate salt byproduct, driving the reaction forward. Anhydrous conditions are mandatory to prevent the hydrolysis of the activated intermediate, which would revert it back to the starting carboxylic acid.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification to ensure the integrity of the final product.
Protocol 1: Synthesis of 3-Morpholinobenzoic Acid (Activated Intermediate)
Objective: To hydrolyze this compound to its corresponding carboxylic acid, preparing it for subsequent amide coupling reactions.
Materials & Reagents:
-
This compound (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve this compound (e.g., 5.0 g, 22.6 mmol) in a mixture of THF (50 mL) and MeOH (25 mL) in a 250 mL round-bottom flask.
-
Base Addition: In a separate beaker, dissolve LiOH·H₂O (e.g., 1.42 g, 33.9 mmol) in deionized water (25 mL). Add this aqueous solution to the flask containing the ester.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60°C. Stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring to acidify the mixture to a pH of ~2-3. A white precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the product as a white solid.
-
Validation: The product can be validated by ¹H NMR, ¹³C NMR, and melting point analysis. The yield is typically >90%.
Protocol 2: Synthesis of a Representative 3-Morpholinobenzamide
Objective: To couple 3-Morpholinobenzoic Acid with a model amine (e.g., 4-Anisidine) to demonstrate the formation of a pharmacologically relevant amide bond.
Materials & Reagents:
-
3-Morpholinobenzoic Acid (1.0 eq)
-
4-Anisidine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography.
Procedure:
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Morpholinobenzoic Acid (e.g., 1.0 g, 4.8 mmol) in anhydrous DMF (20 mL).
-
Reagent Addition: To the stirred solution, add 4-Anisidine (e.g., 0.59 g, 4.8 mmol), followed by HATU (e.g., 2.0 g, 5.3 mmol), and finally DIPEA (e.g., 2.5 mL, 14.4 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the carboxylic acid.
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and saturated NaHCO₃ solution (50 mL). Shake and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Validation: Characterize the final product by ¹H NMR, Mass Spectrometry, and HPLC to confirm identity and purity.
Table 2: Representative Yield and Purity Data
| Product | Method | Yield | Purity (HPLC) |
|---|---|---|---|
| 3-Morpholinobenzoic Acid | Saponification | 92% | >98% |
| N-(4-methoxyphenyl)-3-morpholinobenzamide | HATU Coupling | 85% | >99% |
Broader Applications & Future Directions
The 3-morpholinobenzamide core is a key structural motif in a wide range of biologically active molecules, particularly kinase inhibitors.[3] The synthetic route detailed above provides a robust platform for generating diverse compound libraries for drug discovery campaigns.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 197172-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 197172-69-3|this compound|BLD Pharm [bldpharm.com]
Application Note & Protocols: Buchwald-Hartwig Amination of Methyl 3-Halobenzoates for Pharmaceutical and Fine Chemical Synthesis
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] Its development revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2][3] Traditional methods for creating these bonds often suffered from harsh conditions, limited substrate scope, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction elegantly overcomes many of these limitations, enabling the coupling of a vast array of amines with aryl and heteroaryl (pseudo)halides.[3][4]
This guide provides a detailed examination and field-proven protocols for the Buchwald-Hartwig amination of methyl 3-halobenzoates. This class of substrate is particularly relevant in drug development and presents a unique set of challenges and considerations, namely:
-
Variable Halide Reactivity: The reactivity of the aryl halide follows the general trend I > Br > OTf > Cl, requiring tailored catalyst systems for optimal performance.[5]
-
Functional Group Compatibility: The presence of a methyl ester group necessitates careful selection of the base to avoid competitive saponification, a common side reaction with strong alkoxide bases.[6]
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring robust, reproducible, and scalable results.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the reaction mechanism is paramount to rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle, particularly for less reactive aryl chlorides.[8][9]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. Subsequently, a stoichiometric amount of base deprotonates the coordinated amine to form a palladium amido complex.[1]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the aryl amine product from the Pd(II) center, regenerating the active Pd(0) catalyst and completing the cycle.[6][7]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Applications of Morpholine Derivatives in Agrochemical Research: A Technical Guide for Scientists
The morpholine moiety, a six-membered heterocyclic ring containing nitrogen and oxygen, is a privileged scaffold in medicinal and agrochemical research.[1][2] Its unique physicochemical properties, including its polarity and basicity, contribute to the biological activity and systemic properties of molecules in which it is incorporated.[3] In the realm of agrochemicals, morpholine derivatives have emerged as a critical class of compounds, particularly as fungicides, with ongoing research exploring their potential as herbicides and plant growth regulators.[4][5][6] This guide provides an in-depth exploration of the applications of morpholine derivatives in agrochemical research, complete with detailed application notes and experimental protocols to empower researchers in this field.
Part 1: The Fungicidal Powerhouse: Morpholine Derivatives as Sterol Biosynthesis Inhibitors
Morpholine-based fungicides are a cornerstone of disease management in modern agriculture, renowned for their efficacy against a broad spectrum of fungal pathogens, especially powdery mildews and rusts in cereal crops.[7] Their primary mode of action is the inhibition of sterol biosynthesis, a fundamental process for the integrity of fungal cell membranes.[8]
Mechanism of Action: A Deep Dive into Ergosterol Biosynthesis Inhibition
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step pathway that is a prime target for antifungal agents. Morpholine fungicides, such as fenpropimorph and tridemorph, act as sterol biosynthesis inhibitors (SBIs).[9] They specifically target and inhibit two key enzymes in the late stages of the ergosterol pathway:
-
Sterol Δ¹⁴-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of the sterol precursor.
-
Sterol Δ⁸→Δ⁷-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.
Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol intermediates, which disrupt the structure and function of the fungal cell membrane, ultimately leading to cell death.[6]
Application Note 1: Fenpropimorph - A Case Study in Morpholine Fungicide Development
Introduction: Fenpropimorph is a widely used systemic fungicide that provides both protective and curative action against a range of fungal diseases in crops like wheat and barley. Its development showcases the successful application of the morpholine scaffold in creating potent agrochemicals.
Causality of Application: The systemic nature of fenpropimorph, facilitated by the morpholine ring, allows for its translocation within the plant, providing protection to new growth. Its specific mode of action as a dual-site inhibitor in the ergosterol biosynthesis pathway contributes to its high efficacy and a lower risk of resistance development compared to single-site inhibitors.
Workflow for Synthesis and Evaluation of Fenpropimorph Analogs
Caption: Workflow for the development of novel morpholine-based fungicides.
Protocol 1: Synthesis of Fenpropimorph
This protocol provides a general method for the synthesis of fenpropimorph, which can be adapted for the synthesis of novel analogs.
Materials:
-
p-tert-butyl-β-methylphenylpropanol
-
Methanesulfonyl chloride or thionyl chloride
-
2,6-dimethylmorpholine
-
Appropriate solvents (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of the Intermediate.
-
React p-tert-butyl-β-methylphenylpropanol with either methanesulfonyl chloride (for esterification) or thionyl chloride (for chlorination) in a suitable solvent in the presence of a base to form the corresponding mesylate or chloride intermediate.[4]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the crude intermediate.
-
-
Step 2: Synthesis of Fenpropimorph.
-
React the intermediate from Step 1 with 2,6-dimethylmorpholine in a suitable solvent.[4][10]
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.[4][10]
-
After the reaction is complete, neutralize the mixture and perform an extraction to isolate the crude product.[4][10]
-
Purify the crude fenpropimorph by vacuum distillation to obtain the final product.[4][10]
-
Self-Validation: The identity and purity of the synthesized fenpropimorph should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is designed to screen newly synthesized morpholine derivatives for their intrinsic antifungal activity.
Materials:
-
Synthesized morpholine derivatives
-
Fungal pathogen of interest (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a concentration of 10 mg/mL.
-
Preparation of Amended Media: Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate containing DMSO at the same concentration should be prepared.
-
Inoculation: Place a 5 mm mycelial plug of the test fungus, taken from the edge of an actively growing culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the colony in the control group and DT is the average diameter of the colony in the treatment group.
-
Self-Validation: The experiment should be performed in triplicate. A commercial fungicide with a known mode of action can be included as a positive control to validate the assay conditions. The EC₅₀ (half-maximal effective concentration) value for each compound should be determined by probit analysis.
Protocol 3: Greenhouse Efficacy Evaluation Against Powdery Mildew
This protocol outlines a method for evaluating the in vivo efficacy of morpholine derivatives against a common foliar disease.
Materials:
-
Test plants (e.g., wheat or barley seedlings, susceptible to powdery mildew)
-
Powdery mildew inoculum (Blumeria graminis)
-
Synthesized morpholine derivatives
-
Wetting agent (e.g., Tween 20)
-
Greenhouse with controlled environment (temperature, humidity, light)
-
Handheld sprayer
Procedure:
-
Plant Propagation: Grow the test plants in pots in the greenhouse until they reach the 2-3 leaf stage.
-
Preparation of Treatment Solutions: Prepare a series of concentrations of the test compounds in water containing a wetting agent (e.g., 0.05% Tween 20).
-
Preventive Application: For a protective assay, spray the plants with the treatment solutions until runoff. Allow the foliage to dry completely.
-
Inoculation: Inoculate the treated plants with powdery mildew conidia by shaking heavily infected "spreader" plants over them.
-
Curative Application: For a curative assay, inoculate the plants first and then apply the treatment solutions after a set period (e.g., 24-48 hours).
-
Incubation: Maintain the plants in the greenhouse under conditions favorable for disease development (e.g., 20-22°C, high humidity).
-
Disease Assessment: After 7-14 days, visually assess the percentage of leaf area covered with powdery mildew on the treated and control plants.
-
Data Analysis: Calculate the disease control efficacy for each treatment compared to the untreated control.
Self-Validation: The experiment should be laid out in a randomized complete block design with at least four replicates. An untreated control and a commercial standard fungicide should be included for comparison.
Part 2: Exploring New Frontiers: Morpholine Derivatives as Herbicides and Plant Growth Regulators
While the fungicidal applications of morpholine derivatives are well-established, research into their potential as herbicides and plant growth regulators is an emerging field.[4][5][6] The structural versatility of the morpholine ring allows for the design of molecules with diverse biological activities.
Application Note 2: Morpholine-Based Herbicides - A Developing Story
Introduction: The discovery of novel herbicidal modes of action is crucial to combat the evolution of weed resistance. The morpholine scaffold offers a promising starting point for the design of new herbicides.
Causality of Exploration: The chemical space around the morpholine core is vast and underexplored for herbicidal activity. By modifying the substituents on the morpholine ring and the rest of the molecule, it is possible to target different biochemical pathways in plants. For instance, some morpholine derivatives are being investigated for their ability to inhibit very-long-chain fatty acid (VLCFA) synthesis, a known herbicidal target.
Workflow for Herbicide Discovery and Evaluation
Caption: A generalized workflow for the discovery of morpholine-based herbicides.
Protocol 4: Greenhouse Evaluation of Pre- and Post-emergence Herbicidal Activity
This protocol provides a framework for testing the herbicidal efficacy of novel morpholine derivatives.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Seeds of a model crop species (e.g., corn, soybean)
-
Potting soil
-
Pots or trays
-
Synthesized morpholine derivatives
-
Formulation agents (e.g., solvents, surfactants)
-
Laboratory track sprayer
Procedure:
-
Pre-emergence Assay:
-
Fill pots or trays with soil and sow the seeds of the weed and crop species at the appropriate depth.
-
Apply the test compounds, formulated as a sprayable solution, to the soil surface using a laboratory track sprayer.
-
Water the pots and place them in a greenhouse with controlled conditions.
-
After 14-21 days, assess the percentage of weed control and crop injury by visual rating or by measuring the fresh/dry weight of the emerged plants.
-
-
Post-emergence Assay:
-
Sow the weed and crop seeds and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Apply the formulated test compounds as a foliar spray using a laboratory track sprayer.
-
Return the plants to the greenhouse.
-
After 7-14 days, assess the percentage of weed control and crop injury.
-
Self-Validation: The experiment should include an untreated control and a commercial herbicide with a known mode of action. A dose-response study should be conducted for promising compounds to determine the GR₅₀ (50% growth reduction) value.
Application Note 3: Morpholine Derivatives as Plant Growth Regulators
Introduction: Plant growth regulators (PGRs) are used in agriculture to modify plant growth and development, for example, to promote rooting, control plant height, or improve fruit set. The morpholine structure is being investigated as a scaffold for the development of new PGRs.
Causality of Investigation: The ability of the morpholine moiety to interact with biological targets can be harnessed to influence plant hormonal pathways. For example, derivatives could be designed to mimic or antagonize the action of natural plant hormones like auxins or gibberellins, or to inhibit their biosynthesis or transport.
Protocol 5: Bioassay for Plant Growth Regulator Activity (Rooting of Cuttings)
This protocol is a simple bioassay to screen for auxin-like activity of morpholine derivatives.
Materials:
-
Easy-to-root plant species (e.g., mung bean, coleus)
-
Synthesized morpholine derivatives
-
Indole-3-butyric acid (IBA) as a positive control
-
Solvent (e.g., ethanol)
-
Small vials or test tubes
-
Growth chamber or greenhouse
Procedure:
-
Prepare Cuttings: Take uniform stem cuttings from healthy stock plants.
-
Prepare Treatment Solutions: Dissolve the test compounds and IBA in a small amount of solvent and then dilute with water to the desired concentrations (e.g., 10, 50, 100 ppm). Include a solvent control.
-
Treatment: Place the basal end of the cuttings in the treatment solutions for a defined period (e.g., 5-10 seconds for a quick dip, or several hours for a prolonged soak).
-
Planting: Plant the treated cuttings in a suitable rooting medium (e.g., perlite, vermiculite).
-
Incubation: Place the cuttings in a humid environment under indirect light.
-
Assessment: After 2-3 weeks, carefully remove the cuttings from the medium and count the number of roots and measure their length.
Self-Validation: The experiment should be replicated multiple times. The results for the test compounds should be compared to both the negative (solvent) and positive (IBA) controls.
Quantitative Data Summary
| Compound Class | Example(s) | Primary Mode of Action | Target Organism/Process | Typical Application Rate |
| Fungicides | Fenpropimorph, Tridemorph, Dimethomorph | Sterol Biosynthesis Inhibition | Fungi (e.g., Powdery Mildew, Rusts) | 200-750 g a.i./ha |
| Herbicides | (Under Research) | (Potential) VLCFA Synthesis Inhibition | Weeds | (To be determined) |
| Plant Growth Regulators | (Under Research) | (Potential) Hormonal Pathway Modulation | Crops | (To be determined) |
Conclusion
Morpholine and its derivatives represent a versatile and valuable class of compounds in agrochemical research. While their role as fungicides is firmly established and continues to be a major area of application, the exploration of their potential as herbicides and plant growth regulators holds significant promise for the future of sustainable agriculture. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field. By understanding the underlying chemistry and biology, and by employing robust experimental designs, the full potential of morpholine derivatives in crop protection and enhancement can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Analytical methods for quality control of Methyl 3-Morpholinobenzoate
<APPLICATION NOTE
Analytical Strategies for the Quality Control of Methyl 3-Morpholinobenzoate
Abstract
This document provides a comprehensive guide to the analytical methods for the quality control (QC) of this compound, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this compound is critical for the safety and efficacy of final drug products.[1][2] This application note details robust protocols for identification, assay, impurity profiling, and residual solvent analysis, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy. All methodologies are presented with an emphasis on the principles of method validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Introduction
This compound is an organic compound featuring a methyl ester and a morpholine group attached to a benzene ring. Its chemical structure makes it a versatile building block in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, stringent quality control is essential to ensure that it meets predefined specifications for identity, strength, quality, and purity.[2][6] A comprehensive analytical strategy is required to control for process-related impurities, degradation products, and residual solvents that may be present from the manufacturing process.[7]
Compound Information:
-
Name: this compound
-
CAS Number: 197172-69-3
-
Chemical Formula: C₁₂H₁₅NO₃[8]
-
Molecular Weight: 221.25 g/mol [8]
-
Structure:
Figure 1. Chemical Structure of this compound.
Overall Quality Control Workflow
A systematic approach to quality control ensures that each batch of this compound is consistently safe and effective for its intended use. The workflow begins with raw material testing and continues through in-process checks to final product release testing.[6][9]
Caption: General workflow for the quality control testing of a new batch.
Identification Tests
The first step in QC is to confirm the identity of the material. A combination of techniques should be used to provide orthogonal confirmation of the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. Each molecule has a unique infrared absorption spectrum that acts as a "fingerprint."[10] For this compound, characteristic peaks corresponding to the ester carbonyl, C-O stretches, aromatic C-H bonds, and the morpholine ring system are expected.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acceptance Criteria: The IR spectrum of the sample must be concordant with the spectrum of a qualified reference standard. Key expected peaks include:
Chromatographic Methods for Purity and Assay
Chromatographic techniques are central to determining the purity and potency (assay) of pharmaceutical ingredients.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, moderately polar compounds like this compound. It separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[14][15]
Protocol:
-
Instrumentation: An HPLC system with a UV detector, quaternary pump, and autosampler.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds.[16] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress silanol interactions and ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient is used to ensure elution of both early- and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | Wavelength selected based on the UV absorbance maximum of the aromatic ring. |
| Injection Vol. | 10 µL |
-
Standard Preparation:
-
Assay Standard: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Impurity Standard: Prepare a standard containing known impurities at their specification limit (e.g., 0.1%).
-
-
Sample Preparation: Prepare the sample solution identically to the Assay Standard.[17]
-
System Suitability Test (SST): Before analysis, inject the standard solution five times. The system is suitable if:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Impurities (%): Use area percent normalization, assuming all impurities have a similar response factor to the main peak. (Area_Impurity / Total_Area) * 100
-
Headspace Gas Chromatography (HS-GC) for Residual Solvents
Principle: Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[18] HS-GC is the standard method for their analysis, as it allows for the separation of volatile compounds from the non-volatile sample matrix.[19][20] Solvents are classified by toxicity (Class 1, 2, or 3) according to ICH Q3C guidelines.[18][21]
Protocol:
-
Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm | A 6% cyanopropylphenyl phase is ideal for separating common residual solvents.[20] |
| Carrier Gas | Helium or Nitrogen at ~2.0 mL/min | Inert carrier gas. |
| Oven Program | 40°C (hold 5 min), ramp to 225°C at 30°C/min, hold 10 min | Temperature program to separate solvents with a wide range of boiling points.[20] |
| Injector Temp. | 250 °C | Ensures complete volatilization. |
| Detector Temp. | 250 °C (FID) | |
| Headspace | Vial Equilibration: 80°C for 15 min |
-
Standard Preparation: Prepare a standard solution containing all potential residual solvents (e.g., Toluene, Methanol, Acetone) in a suitable solvent like Dimethyl Sulfoxide (DMSO) at their respective ICH limits.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add 1 mL of DMSO.
-
Analysis: Analyze the standard and sample vials. Quantify any detected solvents against the calibration standard.
Method Validation Framework
All analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][4][22]
Caption: Key validation parameters for assay and impurity methods.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive quality control of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous identification and accurate quantification of the compound and its potential impurities. Adherence to these protocols and the principles of method validation as described by ICH guidelines will guarantee that this compound meets the high-quality standards required for pharmaceutical manufacturing.
References
- 1. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
- 2. qualityfwd.com [qualityfwd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. fda.gov [fda.gov]
- 6. shriramlab.org [shriramlab.org]
- 7. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 8. 3-吗啉苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. blog.nbs-us.com [blog.nbs-us.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. fsis.usda.gov [fsis.usda.gov]
- 18. rroij.com [rroij.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 21. brightspec.com [brightspec.com]
- 22. starodub.nl [starodub.nl]
Proper handling and storage procedures for Methyl 3-Morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the proper handling, storage, and disposal of Methyl 3-Morpholinobenzoate (CAS No. 68555-56-6). Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, the following protocols and recommendations are synthesized from an analysis of its core chemical structure: a tertiary aromatic amine, a morpholine derivative, and a benzoate ester. The guidance herein is grounded in established principles of laboratory safety and data from structurally related analogs to ensure a high margin of safety and maintain compound integrity.
Chemical & Physical Properties
This compound is a solid organic compound with properties that necessitate careful handling. Understanding these characteristics is the foundation of its safe use in a research environment.
| Property | Value | Source |
| CAS Number | 68555-56-6 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₅NO₃ | Sigma-Aldrich |
| Molecular Weight | 221.25 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 42-46 °C | Sigma-Aldrich |
| Flash Point | > 110 °C (> 230 °F) - closed cup | Sigma-Aldrich |
| Storage Class | 13 - Non-Combustible Solids | Sigma-Aldrich |
Hazard Assessment & Causality
The chemical architecture of this compound contains three key functional groups, each contributing to its potential hazard profile. A conservative approach, assuming the hazards associated with each component, is essential for ensuring personnel safety.
-
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity.[1] They can often be absorbed through the skin and may pose long-term health risks, including potential carcinogenicity.[1] Therefore, dermal contact must be rigorously avoided.
-
Morpholine Moiety: Morpholine and its derivatives can be corrosive to skin and eyes and may cause irritation to the respiratory tract.[2][3] Although this compound is a tertiary amine and may be less corrosive than morpholine itself, the potential for irritation remains a key consideration.
-
Benzoate Ester Moiety: Benzoate esters are susceptible to hydrolysis, particularly in the presence of strong acids or bases, which would yield benzoic acid and a morpholino-phenol derivative.[4] This reactivity is a crucial factor in determining compatible storage conditions and avoiding degradation of the material.
Based on this structural analysis, the primary hazards are summarized below:
| Hazard Type | Potential Effects & Rationale |
| Acute Toxicity (Oral) | May be harmful if swallowed, a common characteristic of benzoate esters and aromatic amines.[5][6] |
| Dermal Toxicity | Potential for toxicity upon skin contact due to the aromatic amine component.[1] |
| Skin/Eye Irritation | May cause skin irritation and serious eye irritation or damage, a known hazard of morpholine derivatives.[3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[6] |
| Chronic Toxicity | Long-term or repeated exposure to aromatic amines can pose significant health risks.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of specific PPE is directly linked to the potential hazards identified in the previous section.
Detailed Handling & Use Protocols
General Handling Workflow
This workflow is designed to minimize exposure and preserve the integrity of the compound during routine experimental use.
Step-by-Step Experimental Procedure
-
Work Area Preparation: All handling of solid this compound and its solutions should be performed inside a certified chemical fume hood to control potential dust and vapors. Ensure the work surface is clean and uncluttered.
-
PPE: Before handling the compound, don the appropriate PPE as detailed in Section 3, including double nitrile gloves, a lab coat, and splash-proof safety goggles.
-
Weighing: When weighing the solid, wear a NIOSH-approved N95 respirator to prevent inhalation of fine particulates. Use a draft shield on the analytical balance to minimize air currents and sample loss.
-
Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and glassware. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.
Storage Procedures & Chemical Stability
Proper storage is critical to maintain the compound's purity and to prevent hazardous situations.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature (15-25°C) is generally acceptable. | Prevents potential degradation and is consistent with standard practices for stable solids. |
| Atmosphere | Keep container tightly closed. | Protects from atmospheric moisture and contaminants.[6] |
| Light | Store in an opaque or amber vial. | Protects against potential photodegradation, a common concern for aromatic compounds. |
| Location | Store in a designated, locked cabinet for toxic or hazardous chemicals. | Ensures security and prevents unauthorized access.[5] |
Chemical Incompatibility
To prevent degradation and hazardous reactions, this compound must be stored away from incompatible materials.
-
Strong Oxidizing Agents: Can react violently with amines.
-
Strong Acids: Can cause hydrolysis of the ester and protonation of the amine, leading to degradation.
-
Strong Bases: Can catalyze the hydrolysis (saponification) of the ester bond.[4]
-
Sources of Ignition: Although the flash point is high, it is good practice to store all chemicals away from open flames or high-heat sources.[7]
Spill & Emergency Procedures
Small Spill (Solid)
-
Evacuate & Secure: Restrict access to the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Protect: Wear full PPE, including an N95 respirator.
-
Clean-up: Gently sweep up the solid material using a soft brush and dustpan to avoid generating dust. Place the collected material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Waste Disposal Protocol
Chemical waste must be managed in accordance with institutional and regulatory guidelines. Improper disposal of aromatic amines can lead to significant environmental contamination.[1]
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.[8]
-
Containerization: Use a chemically compatible, leak-proof container. Ensure the container is kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal Route: The primary method for disposal is through a licensed professional waste disposal service, which will typically use high-temperature incineration.[9] Never dispose of this chemical down the drain or in regular trash.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 4. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Morpholine (HSG 92, 1995) [inchem.org]
Application Notes and Protocols: Laboratory Scale-Up Considerations for the Synthesis of Methyl 3-Morpholinobenzoate
Introduction
Methyl 3-morpholinobenzoate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Its synthesis typically involves the N-arylation of morpholine with a suitable methyl 3-halobenzoate derivative.[1] The Buchwald-Hartwig amination is a powerful and widely used method for constructing C-N bonds, offering a versatile route to this and similar compounds.[2][3] While laboratory-scale synthesis of this compound via this method is well-established, scaling up the reaction presents a unique set of challenges that require careful consideration to ensure safety, efficiency, and reproducibility.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key factors to consider when scaling up the synthesis of this compound from the laboratory bench to a larger scale. We will delve into the intricacies of the Buchwald-Hartwig reaction, offering field-proven insights and detailed protocols to navigate the complexities of this transition.
The Synthetic Pathway: Buchwald-Hartwig Amination
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between Methyl 3-bromobenzoate and morpholine.[4] This transformation, a classic example of the Buchwald-Hartwig amination, relies on a palladium catalyst, a phosphine ligand, and a base to facilitate the formation of the C-N bond.[5]
The catalytic cycle, a cornerstone of understanding this reaction, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 3-bromobenzoate) to form a Pd(II) complex.
-
Ligand Substitution/Amine Coordination: The amine (morpholine) coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3][6]
Caption: Figure 1: Simplified Buchwald-Hartwig Amination Catalytic Cycle.
Laboratory-Scale Synthesis Protocol
This section outlines a typical laboratory-scale procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Methyl 3-bromobenzoate | 215.04 | 5.00 g | 23.25 mmol | 1.0 |
| Morpholine | 87.12 | 2.43 g (2.43 mL) | 27.90 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.213 g | 0.233 mmol | 0.01 |
| Xantphos | 578.68 | 0.270 g | 0.466 mmol | 0.02 |
| Sodium tert-butoxide | 96.10 | 2.68 g | 27.90 mmol | 1.2 |
| Toluene | - | 50 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 3-bromobenzoate (5.00 g), Pd₂(dba)₃ (0.213 g), Xantphos (0.270 g), and sodium tert-butoxide (2.68 g).
-
Degassing: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[7]
-
Reagent Addition: Add anhydrous toluene (50 mL) followed by morpholine (2.43 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Key Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger, pilot-plant or manufacturing scale requires a thorough understanding of how changes in scale can impact the reaction.
Catalyst and Ligand Selection
Base Selection and Heterogeneity
Sodium tert-butoxide is a strong base commonly used in this reaction. However, its use can be challenging on a large scale due to its reactivity and the heterogeneous nature of the reaction mixture. Insoluble inorganic bases like cesium carbonate or potassium phosphate can be effective alternatives, but their high density can lead to agitation issues.[9] Grinding the base before use or adding an agent like Celite can help prevent clumping.[9] The use of soluble organic bases, such as DBU, has been explored to create more homogeneous reaction conditions, which can be beneficial for scale-up.[10]
Solvent Selection and Concentration
Toluene is a common solvent for this reaction. When scaling up, consider the solvent's boiling point, flash point, and toxicity. The reaction concentration should be optimized to balance reaction rate, product solubility, and ease of handling. A more concentrated reaction may be more efficient but could lead to issues with stirring and heat transfer.
Thermal Safety and Exotherm Control
Palladium-catalyzed cross-coupling reactions are known to be exothermic.[11][12] On a small scale, this exotherm is easily dissipated. However, on a larger scale, inadequate heat removal can lead to a dangerous temperature increase, potentially causing a runaway reaction. It is crucial to perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an appropriate cooling system for the reactor.
Reagent Addition Strategy
In the laboratory, all reagents are often added at the beginning of the reaction. On a larger scale, a semi-batch process, where one of the reagents (e.g., the base or morpholine) is added portion-wise or via a syringe pump, can provide better control over the reaction exotherm.
Work-up and Purification
The work-up procedure needs to be adapted for larger volumes. Phase separations can be slower, and the handling of large quantities of organic solvents requires appropriate safety measures. The choice of purification method will also change. Column chromatography, while common in the lab, is often not practical for large-scale production. Crystallization is a more scalable purification method. Therefore, developing a robust crystallization procedure for this compound is a critical step in the scale-up process.
Safety Considerations for Palladium Catalysts
Palladium on carbon catalysts, if used, can be pyrophoric, especially after use when they may be saturated with hydrogen.[13] They should always be handled under an inert atmosphere and kept wet.[14][15] Finely divided palladium catalysts can also form dust, which can be an explosion hazard.[16] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should always be worn when handling palladium catalysts.[17]
Caption: Figure 2: Workflow transition from lab to pilot scale.
Recommended Pilot-Scale Protocol
This protocol is designed for a 10 L jacketed glass reactor.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Methyl 3-bromobenzoate | 215.04 | 1.00 kg | 4.65 mol | 1.0 |
| Morpholine | 87.12 | 0.487 kg (0.487 L) | 5.59 mol | 1.2 |
| tBuXPhos Pd G3 | 786.37 | 36.6 g | 46.5 mmol | 0.01 |
| Cesium Carbonate | 325.82 | 1.82 kg | 5.59 mol | 1.2 |
| Toluene | - | 10 L | - | - |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 10 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Charge Solids: Charge Methyl 3-bromobenzoate (1.00 kg), tBuXPhos Pd G3 (36.6 g), and cesium carbonate (1.82 kg) into the reactor under a nitrogen blanket.
-
Solvent Addition: Add anhydrous toluene (10 L) to the reactor.
-
Heating and Agitation: Start the overhead stirrer and begin heating the reactor jacket to 100-105 °C to bring the internal temperature to 100 °C.
-
Controlled Addition of Morpholine: Once the internal temperature reaches 80 °C, begin the slow, controlled addition of morpholine (0.487 L) via a dosing pump over 1-2 hours. Monitor the internal temperature closely to ensure the exotherm is well-controlled.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 100 °C and monitor the reaction progress by taking samples for HPLC analysis.
-
Work-up: Once the reaction is complete, cool the reactor to 20-25 °C. Add water (10 L) and stir for 30 minutes. Stop the stirrer and allow the phases to separate.
-
Phase Separation: Drain the lower aqueous phase.
-
Solvent Swap and Crystallization: Begin to distill the toluene under reduced pressure. Add a suitable anti-solvent (e.g., heptane) to induce crystallization of the product.
-
Isolation and Drying: Filter the solid product, wash with the crystallization solvent, and dry in a vacuum oven to a constant weight.
Conclusion
The successful scale-up of the synthesis of this compound via Buchwald-Hartwig amination is a multifaceted challenge that requires a systematic and safety-conscious approach. By carefully considering the choice of catalyst, base, and solvent, and by thoroughly investigating the thermal properties of the reaction, researchers can develop a robust and scalable process. The transition from laboratory-scale "all-in" procedures to controlled, semi-batch operations at the pilot scale is a critical step in ensuring a safe, efficient, and reproducible synthesis of this important chemical intermediate.
References
- 1. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. westliberty.edu [westliberty.edu]
- 16. honrel.com [honrel.com]
- 17. huaruicarbon.com [huaruicarbon.com]
Anwendungs- und Protokollleitfaden: Derivatisierungsreaktionen des Morphin-Anteils am Benzoatring
<
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten technischen Überblick und praxiserprobte Protokolle für die chemische Derivatisierung des Morphin-Benzoat-Gerüsts. Als leitender Anwendungswissenschaftler liegt der Schwerpunkt dieses Dokuments auf der Vermittlung eines tiefen Verständnisses der Reaktionsmechanismen, der Begründung für experimentelle Entscheidungen und robuster, validierbarer Protokolle, die für die moderne medizinische Chemie und die Wirkstoffforschung unerlässlich sind.
Einleitung: Die strategische Bedeutung des Morphin-Benzoat-Gerüsts
Das Morphin-Benzoat-Gerüst ist eine Kernstruktur in der medizinischen Chemie und dient als Grundlage für die Entwicklung einer Vielzahl von therapeutischen Wirkstoffen. Die Morphin-Einheit, ein gesättigter heterozyklischer Ring, der sowohl ein Sauerstoff- als auch ein Stickstoffatom enthält, verleiht den Molekülen häufig günstige pharmakokinetische Eigenschaften wie eine verbesserte Löslichkeit und metabolische Stabilität.[1] In Verbindung mit einem Benzoatring, der als vielseitiger Anker für weitere Funktionalisierungen dient, ermöglicht dieses Gerüst die systematische Untersuchung des chemischen Raums zur Optimierung der Wirksamkeit, Selektivität und des ADME-Profils von Leitstrukturen.
Die Fähigkeit, dieses Gerüst an zwei strategischen Punkten zu modifizieren – durch Reaktionen am Morphin-Stickstoff und durch Substitution am aromatischen Benzoatring – bietet einen leistungsstarken Ansatz zur Erzeugung von Molekülbibliotheken für das Hochdurchsatz-Screening und die Optimierung von Leitstrukturen. In diesem Leitfaden werden die wichtigsten synthetischen Strategien zur Erreichung dieser Diversifizierung beschrieben.
Teil A: Kernsynthese über die Bildung von Amidbindungen
Die grundlegendste Methode zur Konstruktion des Morphin-Benzoat-Gerüsts ist die Amidkopplungsreaktion. Bei dieser Reaktion wird Morphin mit einer aktivierten Benzoesäure oder deren Derivat umgesetzt, um eine stabile Amidbindung zu bilden. Die Robustheit und Vorhersagbarkeit dieser Reaktion macht sie zu einem Eckpfeiler für den Aufbau der Kernstruktur.
Kausale Begründung für die Methodik
Die direkte Reaktion zwischen einer Carbonsäure und einem Amin zu einem Amid ist thermodynamisch ungünstig und erfordert die Aktivierung der Carbonsäuregruppe. Die häufigste Methode ist die Umwandlung der Benzoesäure in ein reaktiveres Acylchlorid mit Reagenzien wie Thionylchlorid (SOCl₂) oder Oxalylchlorid ((COCl)₂). Das resultierende Benzoylchlorid ist hoch elektrophil und reagiert schnell mit dem nukleophilen sekundären Amin des Morphinrings. Eine organische Base wie Triethylamin (TEA) oder Pyridin wird zugesetzt, um das als Nebenprodukt entstehende HCl-Gas zu neutralisieren und die Reaktion voranzutreiben.
Abbildung 1: Allgemeines Schema der N-Benzoylmorpholin-Synthese.
Detailliertes Protokoll 1: Synthese von (4-Bromphenyl)(morpholino)methanon
Dieses Protokoll beschreibt die Synthese eines wichtigen Zwischenprodukts, bei dem der Benzoatring für nachfolgende Kreuzkupplungsreaktionen vorfunktionalisiert ist.
Materialien:
-
4-Brombenzoylchlorid
-
Morpholin
-
Triethylamin (TEA)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter
Verfahren:
-
Reaktionsaufbau: In einem trockenen 250-ml-Rundkolben 4-Brombenzoylchlorid (1 Äq.) in wasserfreiem DCM (ca. 10 ml pro Gramm Acylchlorid) unter einer inerten Atmosphäre (Stickstoff oder Argon) lösen. Die Lösung auf 0 °C in einem Eisbad abkühlen.
-
Zugabe der Reagenzien: In einem separaten Gefäß Morphin (1,1 Äq.) und Triethylamin (1,2 Äq.) in wasserfreiem DCM mischen. Diese Mischung langsam über einen Tropftrichter über 30 Minuten zu der gerührten Acylchloridlösung geben.
-
Reaktion: Die Reaktion 2-4 Stunden bei Raumtemperatur rühren lassen. Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwachen.
-
Aufarbeitung: Die Reaktionsmischung mit gesättigter NaHCO₃-Lösung (2x Volumen des DCM) waschen, um überschüssiges Acylchlorid und HCl-Salz zu entfernen. Die organische Schicht abtrennen.
-
Trocknung und Eindampfen: Die organische Schicht über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer entfernen.
-
Reinigung: Das Rohprodukt kann durch Umkristallisation (z. B. aus Ethanol/Wasser) oder durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt werden, um das reine (4-Bromphenyl)(morpholino)methanon zu erhalten.
Teil B: Post-Synthese-Derivatisierung über Palladium-katalysierte Kreuzkupplungen
Nach der Synthese des Kern-Morphin-Benzoat-Gerüsts können Palladium-katalysierte Kreuzkupplungsreaktionen eingesetzt werden, um den aromatischen Ring weiter zu modifizieren.[2][3] Diese Reaktionen sind in der modernen organischen Synthese von grundlegender Bedeutung, da sie die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen unter relativ milden Bedingungen ermöglichen.[2][4]
Abbildung 2: Allgemeiner Arbeitsablauf für die Kreuzkupplungsderivatisierung.
Suzuki-Miyaura-Kupplung zur C-C-Bindungsbildung
Die Suzuki-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen durch Reaktion eines Organohalogenids (in unserem Fall das N-(4-Brombenzoyl)morpholin) mit einer Organoboronsäure in Gegenwart eines Palladium(0)-Katalysators und einer Base.[5][6][7]
Kausale Begründung: Der Katalysezyklus beginnt mit der oxidativen Addition des Arylbromids an den Pd(0)-Komplex.[6] Es folgt eine Transmetallierung mit der Boronsäure, die durch die Base aktiviert wird, um ein reaktiveres Boronat-Intermediat zu bilden.[6] Der Zyklus wird durch eine reduktive Eliminierung abgeschlossen, die das gekoppelte Produkt bildet und den Pd(0)-Katalysator regeneriert.[8] Die Wahl des Liganden (z. B. Triphenylphosphin) ist entscheidend für die Stabilisierung des Katalysators und die Beeinflussung der Reaktionskinetik.
Abbildung 3: Vereinfachtes Schema der Suzuki-Miyaura-Kupplung.
Protokoll 2: Suzuki-Kupplung von (4-Bromphenyl)(morpholino)methanon mit Phenylboronsäure
Materialien:
-
(4-Bromphenyl)(morpholino)methanon (1 Äq.)
-
Phenylboronsäure (1,2 Äq.)
-
Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,03 Äq.)
-
2 M wässrige Natriumcarbonatlösung (Na₂CO₃)
-
Toluol/Ethanol-Mischung (z. B. 3:1)
-
Stickstoff oder Argon zum Entgasen
Verfahren:
-
Aufbau: In einem Schlenkrohr oder Rundkolben (4-Bromphenyl)(morpholino)methanon, Phenylboronsäure und Pd(PPh₃)₄ zusammengeben.
-
Entgasen: Das Gefäß evakuieren und dreimal mit einer inerten Atmosphäre (N₂ oder Ar) spülen.
-
Lösungsmittelzugabe: Das entgaste Toluol/Ethanol-Lösungsmittel und die wässrige Na₂CO₃-Lösung über eine Spritze zugeben.
-
Reaktion: Die Mischung unter Rückfluss (ca. 80-100 °C) erhitzen und 6-12 Stunden rühren, bis die DC oder LC-MS auf einen vollständigen Verbrauch des Ausgangsmaterials hinweist.
-
Aufarbeitung: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen und mit Ethylacetat verdünnen. Mit Wasser und anschließend mit Sole waschen.
-
Reinigung: Die organische Schicht über MgSO₄ trocknen, filtrieren und eindampfen. Das Rohprodukt durch Säulenchromatographie (Kieselgel, Hexan/Ethylacetat) reinigen, um das gewünschte Biphenyl-Derivat zu erhalten.
Buchwald-Hartwig-Aminierung zur C-N-Bindungsbildung
Die Buchwald-Hartwig-Aminierung ist eine weitere entscheidende Palladium-katalysierte Reaktion, die die Bildung einer Bindung zwischen einem Arylhalogenid und einem Amin ermöglicht.[9][10][11] Dies ist besonders nützlich für die Einführung von primären oder sekundären Aminen an der Benzoat-Position, was in der medizinischen Chemie zur Modulation der Polarität und der Wasserstoffbrückenbindungsfähigkeit von entscheidender Bedeutung ist.
Kausale Begründung: Ähnlich wie bei der Suzuki-Kupplung beinhaltet der Mechanismus eine oxidative Addition des Arylhalogenids an den Pd(0)-Katalysator.[9] Das Amin koordiniert dann an das Palladiumzentrum. Eine starke, sterisch gehinderte Base (wie Natrium-tert-butoxid, NaOtBu) ist erforderlich, um das Amin zu deprotonieren und das reaktive Amid-Intermediat zu bilden.[12] Die reduktive Eliminierung liefert dann das arylaminierte Produkt und regeneriert den Katalysator. Die Verwendung von sperrigen, elektronenreichen Phosphinliganden (z. B. XPhos, SPhos) ist oft entscheidend für die Erzielung hoher Ausbeuten.[11]
References
- 1. Morpholin [chemie.de]
- 2. ochemist.losttribesource.org [ochemist.losttribesource.org]
- 3. Kreuzkupplung – Wikipedia [de.wikipedia.org]
- 4. Suzuki-Miyaura-Kreuzkupplungsreaktion [fishersci.de]
- 5. Suzuki-Kupplung – Wikipedia [de.wikipedia.org]
- 6. Suzuki-Kupplung [organische-chemie.ch]
- 7. Suzuki-Kupplung [chemie.de]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig-Kreuzkupplungs-Reaktion [organische-chemie.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Kreuzkupplungen: Eine komplette Einführung – Laborhelfer.de [laborhelfer.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-Morpholinobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-Morpholinobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this C-N bond formation, troubleshoot common issues, and ultimately improve reaction yield and purity. We will explore the two primary synthetic routes—the robust Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr)—providing expert insights into mechanism, optimization, and practical execution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound? The two most viable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). The Buchwald-Hartwig reaction is generally more versatile and efficient, working well with aryl chlorides, bromides, and iodides under relatively mild conditions.[1] SNAr is a more classical approach that typically requires an aryl halide with a strong electron-withdrawing group and a good leaving group (ideally fluoride) and is often conducted at higher temperatures in polar aprotic solvents.[2][3]
Q2: My Buchwald-Hartwig reaction is giving a low yield. What are the first parameters I should check? Low yield in a Buchwald-Hartwig coupling is a common issue that can almost always be resolved by systematically evaluating the core components of the reaction. The "big four" to investigate are:
-
Catalyst System (Palladium Precursor & Ligand): Is the ligand appropriate for the substrate? Is the catalyst active?
-
Base: Is it strong enough? Is it anhydrous? Is it degrading your starting materials?
-
Solvent: Are all components soluble? Is the solvent dry and deoxygenated?
-
Atmosphere & Temperature: Is the reaction being run under a strictly inert atmosphere (Nitrogen or Argon)? Is the temperature optimal?
Q3: How do I choose the right palladium catalyst and ligand? Ligand choice is the most critical factor for a successful Buchwald-Hartwig amination.[4] For coupling a secondary cyclic amine like morpholine with an electron-neutral aryl halide like methyl 3-bromobenzoate, bulky, electron-rich biarylphosphine ligands are the gold standard.
-
Starting Point: Ligands like XPhos or t-BuXPhos are excellent starting points due to their broad applicability and high activity.[5]
-
For Challenging Substrates: If using a less reactive aryl chloride, more specialized ligands such as RuPhos or BrettPhos may be required.[6] The use of stable palladium pre-catalysts (e.g., XPhos Pd G3) can also improve reproducibility by ensuring the efficient in-situ formation of the active Pd(0) species.
Q4: The base seems to be decomposing my starting material. What are my options? The methyl ester group in your substrate is sensitive to strong bases like sodium tert-butoxide (NaOtBu), which can cause hydrolysis or transesterification.
-
Weaker Bases: Consider switching to weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]
-
Trade-offs: A weaker base often requires a more active catalyst system (e.g., a more sophisticated ligand) or higher reaction temperatures to achieve a good reaction rate.[8]
Q5: Can I run this reaction without a glovebox? What precautions should I take? While a glovebox is ideal, these reactions can be successfully run on the bench using standard Schlenk techniques. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.
-
Inert Atmosphere: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Solvent Degassing: The solvent must be thoroughly deoxygenated before use. This can be done by bubbling argon or nitrogen through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Handling: Use air- and moisture-stable palladium pre-catalysts where possible. Add reagents via syringe or under a positive pressure of inert gas.
Q6: I am observing a significant amount of hydrodehalogenated starting material (Methyl Benzoate). What causes this and how can I prevent it? Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be caused by moisture in the reaction or by a competing β-hydride elimination pathway from a palladium-amide intermediate.[1]
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware.
-
Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different classes of ligands can help minimize this issue.
Q7: Is SNAr a viable alternative to the Buchwald-Hartwig amination for this specific molecule? Yes, but with important caveats. The methyl ester group is a meta-director and only moderately electron-withdrawing. For an SNAr reaction to be efficient, you would ideally start with Methyl 3-fluorobenzoate . The C-F bond is highly polarized, making the ipso-carbon more electrophilic, and fluoride is an excellent leaving group for SNAr. The reaction rate is dramatically enhanced in polar aprotic solvents like DMSO or DMF compared to protic solvents.[2][9]
Q8: What are the best practices for purifying the final product? Standard silica gel column chromatography is typically effective.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Removing Base Residues: Before chromatography, an aqueous workup is recommended. Partition the reaction mixture between ethyl acetate and water. A wash with a mild acid (e.g., dilute aq. HCl) can help remove residual morpholine, followed by a wash with brine.
-
Removing Ligand Byproducts: The oxidized phosphine ligand can sometimes co-elute with the product. Careful selection of the chromatography solvent system is key.
Section 2: Troubleshooting Guides
Problem 1: Low or No Conversion in Buchwald-Hartwig Amination
| Possible Cause | Scientific Rationale | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently, or the chosen ligand may be unsuitable for the substrate, leading to slow oxidative addition or reductive elimination.[10] | 1. Use a Pre-catalyst: Employ a commercially available, air-stable pre-catalyst like XPhos Pd G3 to ensure reliable generation of the active catalyst. 2. Screen Ligands: Test a panel of ligands. Start with bulky monophosphine biaryl ligands (e.g., XPhos, RuPhos) and consider bidentate ligands (e.g., BINAP) if needed.[1] 3. Check Pd Source: Ensure the purity of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Incorrect Base | The base must be strong enough to deprotonate the palladium-amine complex to form the active palladium-amide intermediate. If the base is too weak, the catalytic cycle stalls.[7] | 1. Use a Strong Base: Sodium or potassium tert-butoxide is the standard choice. Ensure it is fresh and anhydrous. 2. Address Substrate Sensitivity: If the ester is being hydrolyzed, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and compensate with a more active ligand (e.g., t-BuXPhos) or higher temperature.[5] |
| Poor Solvent Choice | The reaction requires a solvent that can dissolve all components (aryl halide, amine, base, and catalyst complex). Poor solubility can lead to a heterogeneous mixture with slow reaction kinetics. | 1. Select Appropriate Solvents: Toluene and 1,4-dioxane are excellent first choices.[11] 2. Avoid Inhibitory Solvents: Do not use chlorinated solvents (e.g., chloroform) or coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium center and inhibit catalysis.[11] |
| Oxygen/Moisture Contamination | The active Pd(0) catalyst and phosphine ligands are readily oxidized by air, rendering them inactive. Water can react with the base and interfere with the catalytic cycle. | 1. Use Inert Atmosphere: Employ Schlenk techniques or a glovebox. 2. Degas Solvents: Thoroughly sparge the solvent with N₂ or Ar prior to use. 3. Dry Reagents: Use anhydrous solvents and ensure the base and other reagents are dry. |
Problem 2: SNAr Reaction is Stagnant
| Possible Cause | Scientific Rationale | Recommended Solution |
| Poor Leaving Group | The rate of SNAr reactions is highly dependent on the ability of the leaving group to depart. For SNAr, the order of reactivity is F >> Cl > Br > I. | 1. Switch to Fluoride: The ideal starting material for this SNAr reaction is Methyl 3-fluorobenzoate . This will provide a significantly faster reaction rate than the corresponding bromide or chloride.[12] |
| Inappropriate Solvent | Protic solvents (e.g., alcohols, water) strongly solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[13][14] | 1. Use Dipolar Aprotic Solvents: Switch to DMSO, DMF, or NMP. These solvents do not strongly solvate the nucleophile, leading to dramatic rate accelerations.[2][3] |
| Insufficient Temperature | The aromatic ring is only moderately activated by the meta-ester group. Significant thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex. | 1. Increase Temperature: Heat the reaction, typically in the range of 100-150 °C, depending on the solvent's boiling point. |
Section 3: Visual Guides & Diagrams
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: The two-step addition-elimination mechanism for SNAr.
Section 4: Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Buchwald-Hartwig Amination
This protocol is optimized for high yield and purity, utilizing a modern catalyst system. All operations should be performed under an inert atmosphere (N₂ or Ar) using dry solvents.
Reagents & Materials:
-
Methyl 3-bromobenzoate (1.0 mmol, 215 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 16.8 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
Procedure:
-
Flask Preparation: To the Schlenk flask, add the Methyl 3-bromobenzoate, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous toluene (5 mL) followed by the morpholine (105 µL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.
-
Extraction: Separate the layers. Wash the organic layer with 15 mL of water, followed by 15 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a solid or viscous oil.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a viable alternative, especially if Methyl 3-fluorobenzoate is readily available.
Reagents & Materials:
-
Methyl 3-fluorobenzoate (1.0 mmol, 154 mg)
-
Morpholine (2.5 mmol, 218 µL)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)
-
Oven-dried 25 mL round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Flask Preparation: To the round-bottom flask, add Methyl 3-fluorobenzoate, potassium carbonate, and the magnetic stir bar.
-
Solvent and Amine Addition: Add the anhydrous DMSO (4 mL) followed by the morpholine (218 µL).
-
Reaction: Attach the reflux condenser and place the flask in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture three times with 25 mL portions of ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers twice with 30 mL of water to remove DMSO, then once with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.
Section 5: References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. --INVALID-LINK--
-
Jorgensen, W. L., & Acevedo, O. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. --INVALID-LINK--
-
Kinzel, T. (2010). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. --INVALID-LINK--
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2021). MDPI. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. --INVALID-LINK--
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813–1826. --INVALID-LINK--
-
Kelly, C. B., et al. (2016). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 45(31), 12535–12540. --INVALID-LINK--
-
Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. (n.d.). ResearchGate. --INVALID-LINK--
-
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. (2004). Semantic Scholar. --INVALID-LINK--
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. --INVALID-LINK--
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). LibreTexts Chemistry. --INVALID-LINK--
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. --INVALID-LINK--
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. --INVALID-LINK--
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(14), 6517–6567. --INVALID-LINK--
-
Bak, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. --INVALID-LINK--
-
Katcher, M. H., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(46), 16538–16541. --INVALID-LINK--
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing byproducts in Methyl 3-Morpholinobenzoate synthesis
A Guide to Identifying and Minimizing Byproducts
Welcome to the technical support center for the synthesis of Methyl 3-Morpholinobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their work. The synthesis, while often robust, is susceptible to several side reactions that can complicate purification and reduce yields. As your partner in scientific excellence, this center provides in-depth, field-proven insights to help you identify, understand, and minimize the formation of common byproducts, ensuring the efficiency and reproducibility of your experiments.
Section 1: The Core Reaction - A Mechanistic Overview
The most prevalent and efficient method for synthesizing this compound is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1] This reaction forms the crucial C-N bond between an aryl halide (typically Methyl 3-bromobenzoate) and morpholine. Understanding the catalytic cycle is fundamental to troubleshooting, as each step presents a potential branch point for side reactions.
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide. Following coordination of the amine and deprotonation by a base, the key C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.
References
Troubleshooting low conversion rates in morpholine N-arylation reactions
Introduction
Welcome to the Technical Support Center for Morpholine N-Arylation. N-aryl morpholines are a critical structural motif in modern drug discovery and materials science.[1][2] The construction of the C–N bond between an aryl group and the morpholine nitrogen is most commonly achieved via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[2][3][4][5] Despite the maturity of these methods, researchers frequently encounter challenges, most notably low conversion rates and inconsistent yields.
This guide is designed for professionals in chemical and pharmaceutical development. It moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common failures in morpholine N-arylation. Here, you will find scientifically grounded troubleshooting strategies, detailed optimization protocols, and a framework for rational decision-making in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig reaction has stalled at low conversion. What are the most likely causes?
Low conversion is a multifaceted problem often rooted in the catalyst's stability and activity. The primary suspects are issues with the palladium catalyst, the ligand, the base, or the reaction environment.
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation and can form inactive off-cycle species.[6] This is often the primary reason for a stalled reaction.
-
Causality: The catalytic cycle relies on a delicate equilibrium between Pd(0) and Pd(II) states. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) oxides. Insufficiently bulky or electron-donating ligands may fail to stabilize the Pd(0) center, leading to precipitation of palladium black.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[6] Use freshly opened, high-purity palladium sources or, preferably, use air-stable palladium precatalysts (e.g., G3 or G4 palladacycles), which reliably generate the active Pd(0) species in situ.[7]
-
-
Ligand Selection & Integrity: The phosphine or N-heterocyclic carbene (NHC) ligand is not merely an additive; it is fundamental to every step of the catalytic cycle.
-
Causality: The ligand's steric bulk and electron-donating properties directly influence the rates of oxidative addition and reductive elimination.[8] Bulky, electron-rich ligands accelerate these key steps and prevent the formation of inactive, bridged palladium dimers.[9] Phosphine ligands, especially trialkylphosphines, are prone to oxidation to the corresponding phosphine oxides by trace air, rendering them ineffective.
-
Solution: For coupling with morpholine, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are often superior choices.[9][10] Handle phosphine ligands in a glovebox or use air-stable precatalysts where the ligand is already coordinated to palladium.
-
-
Sub-optimal Base Selection: The base's role is highly context-dependent and crucial for the deprotonation step that enables reductive elimination.[11][12][13]
-
Causality: A base that is too weak will not efficiently deprotonate the palladium-amine complex, stalling the catalytic cycle before the final C–N bond formation.[11][13] Conversely, some bases can interact negatively with the catalyst or substrates. The physical properties of the base (e.g., solubility) are also critical; the reaction can be slow if the base is not sufficiently soluble in the reaction medium.[7]
-
Solution: For morpholine (a secondary amine), a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[11][14] If substrate compatibility is an issue, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be screened.[9][15]
-
Q2: I'm trying to couple an aryl chloride with morpholine and seeing very little product. Why are aryl chlorides so difficult?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C–Cl bond. Overcoming this challenge requires a highly active catalytic system.
-
High Oxidative Addition Barrier: The first and often rate-limiting step in the Buchwald-Hartwig cycle is the oxidative addition of the aryl halide to the Pd(0) center.[4] The C–Cl bond's high dissociation energy (~96 kcal/mol) presents a significant kinetic barrier.[16]
-
Causality: The catalyst must be electron-rich enough to donate electron density into the σ* orbital of the C–Cl bond to facilitate cleavage.
-
Solution: Employ specialized ligands designed for aryl chloride activation. These are typically very electron-rich and sterically hindered, such as cataCXium® A, SPhos, or specific N-heterocyclic carbenes (NHCs).[17][18] Higher reaction temperatures are also commonly required to overcome the activation energy barrier.
-
-
Catalyst Inhibition: Chloride ions generated during the reaction can sometimes act as catalyst inhibitors, though this is less common than with iodides.[9]
-
Solution: Using a robust ligand that creates a highly stable and active catalyst can mitigate this effect. Ensure efficient stirring to prevent local high concentrations of any reaction component.
-
Q3: My Ullmann condensation reaction is not working. What are the key parameters to check for this copper-catalyzed coupling?
The Ullmann reaction, while an older methodology, has seen a resurgence with modern ligand development. Its success hinges on the copper source, ligand, base, and solvent.[5]
-
Copper Source and Oxidation State: The active catalyst is typically a Cu(I) species.[19]
-
Causality: Cu(II) salts are often used as precatalysts but must be reduced in situ to the active Cu(I) state. Commercially available Cu(I) salts, like CuI, can contain significant amounts of inactive Cu(II) oxides/hydroxides from air oxidation.
-
Solution: Use high-purity, freshly opened Cu(I) salts.[20] If using copper powder, activation (e.g., by washing with dilute HCl to remove the oxide layer) may be necessary for traditional protocols.[21]
-
-
Ligand Requirement: While some Ullmann reactions are "ligand-free," these often require very high temperatures. Ligands accelerate the reaction and allow for milder conditions.[22]
-
Causality: Ligands like 1,10-phenanthroline or L-proline chelate to the copper center, increasing its solubility and modulating its reactivity to promote the C–N coupling.[23][24]
-
Solution: For morpholine N-arylation, L-proline and N,N'-dimethylethylenediamine (DMEDA) are commonly used and effective ligands.[22][23]
-
-
Solvent and Temperature: Traditional Ullmann reactions often require high-boiling polar aprotic solvents.
-
Causality: Solvents like DMF, NMP, or DMSO are needed to dissolve the reagents and reach the high temperatures (often >150 °C) required for the reaction to proceed, especially in the absence of an effective ligand.[5]
-
Solution: Screen different high-boiling solvents. If using a modern, ligated system, it may be possible to use solvents like dioxane or toluene at more moderate temperatures (e.g., 110 °C).
-
Q4: How do I choose the right solvent and base combination?
The interplay between the solvent and base is critical and can dictate the outcome of the reaction. There is no single universal system; the choice depends on the specific substrates and catalyst used.
-
Solvent Polarity: Aprotic solvents are standard.
-
Causality: Non-polar solvents like toluene and dioxane are generally preferred for Buchwald-Hartwig reactions.[15] They resist the formation of charges, which can favor the desired catalytic pathway.[12] Polar aprotic solvents like DMF can sometimes be used, but may lead to different catalyst resting states.[12] Protic solvents are generally avoided as they can protonate the base and interfere with the catalytic cycle.
-
Recommendation: Start with toluene or 1,4-dioxane. Ensure they are anhydrous, as water can hydrolyze phosphine ligands and deactivate the catalyst.[15]
-
-
Base Strength and Solubility:
-
Causality: The base must be strong enough to deprotonate the N-H bond of morpholine after it coordinates to the palladium center. The pKa of the conjugate acid of the base should ideally be higher than that of the coordinated amine. Alkali metal alkoxides (like NaOtBu) are effective because they are strong bases and the resulting t-butanol is volatile.[11] Carbonate bases (K₂CO₃, Cs₂CO₃) are weaker but can be effective, particularly with more reactive aryl bromides or iodides, or in Ullmann-type reactions.[10]
-
Recommendation: The combination of NaOtBu in toluene or dioxane is a robust starting point for many Buchwald-Hartwig arylations of morpholine.[25] For Ullmann reactions, K₂CO₃ or Cs₂CO₃ in DMF is a common choice.[26]
-
Visual & Data-Driven Guides
Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing and resolving low conversion rates in a morpholine N-arylation reaction.
Caption: A systematic workflow for troubleshooting low-yield N-arylation reactions.
Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Each step presents a potential point of failure.
Caption: Key mechanistic steps of the Pd-catalyzed Buchwald-Hartwig amination.
Table 1: Common Reaction Parameters for Morpholine N-Arylation
This table provides typical starting points for reaction optimization.
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann (Cu-catalyzed) | Rationale & Key Considerations |
| Catalyst Source | Pd₂(dba)₃, Pd(OAc)₂, or precatalysts (e.g., XPhos Pd G3) | CuI, Cu₂O, Cu powder | Use air-stable precatalysts for reproducibility. Cu(I) is the active species.[5][7] |
| Catalyst Loading | 0.5 - 5 mol% | 5 - 20 mol% | Lower loadings are desirable for process chemistry but may require more optimization.[25][27] |
| Ligand | Biaryl Phosphines (SPhos, RuPhos), NHCs | L-Proline, DMEDA, 1,10-Phenanthroline | Ligand choice is critical and depends on the aryl halide's reactivity.[8][22][23] |
| Ligand Loading | 1.1 - 2.2 eq. relative to Pd | 10 - 40 mol% | A slight excess of ligand to metal is common to prevent catalyst decomposition. |
| Base | NaOtBu, K₃PO₄, LiHMDS | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base must be strong enough for deprotonation but not cause side reactions.[11][13][26] |
| Base Stoichiometry | 1.2 - 2.5 equivalents | 2.0 - 3.0 equivalents | Excess base is required to drive the reaction to completion. |
| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous) | DMF, DMSO, Dioxane | Aprotic solvents are essential. Ensure low water content (<50 ppm).[5][12][15] |
| Temperature | 80 - 110 °C | 110 - 180 °C | Higher temperatures are often needed for less reactive halides like aryl chlorides.[16][18] |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Morpholine
This protocol provides a robust starting point for coupling an aryl bromide with morpholine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, XPhos Pd G3, and sodium tert-butoxide.
-
Seal the flask with a septum. Evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Via syringe, add the anhydrous toluene, followed by the morpholine.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 16-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the N-aryl morpholine product.
Protocol 2: Microscale Reaction Screening for Optimization
This protocol allows for the efficient, parallel screening of ligands and bases to quickly identify optimal conditions.
Apparatus:
-
An array of 1-dram vials with screw caps in a heating block.
-
Automated liquid handler or multichannel pipette for efficiency.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide and morpholine in the chosen solvent (e.g., anhydrous toluene).
-
Array Setup: In each reaction vial, add the appropriate solid base (e.g., NaOtBu, K₃PO₄, LiHMDS).
-
Catalyst/Ligand Addition: In a glovebox, add the solid palladium source (e.g., Pd₂(dba)₃) and the specific ligand to be tested to each corresponding vial. Alternatively, use different pre-weighed precatalysts.
-
Reaction Initiation: Add the stock solution of substrates to each vial. Seal the vials tightly.
-
Reaction: Place the vial array in the preheated block and stir for the desired time (e.g., 18 hours).
-
Analysis: After cooling, quench each reaction with a small amount of water. Dilute with a solvent containing an internal standard (e.g., dodecane). Analyze each sample by GC-MS or LC-MS to determine the conversion rate and yield for each condition.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. Recent Progress Concerning the N-Arylation of Indoles | MDPI [mdpi.com]
- 24. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
Strategies for removing stubborn impurities from Methyl 3-Morpholinobenzoate
Welcome to the technical support center for the purification of Methyl 3-Morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in solid chemical principles to help you achieve the desired purity of your product.
Troubleshooting Guide: Addressing Stubborn Impurities
This section is dedicated to tackling the common and often stubborn impurities that can co-elute or co-crystallize with this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but a logical workflow to diagnose and resolve the problem.
Question 1: My final product of this compound is contaminated with unreacted Methyl 3-Aminobenzoate. How can I remove this impurity?
The presence of residual Methyl 3-Aminobenzoate is a frequent issue, arising from incomplete reaction. Due to their structural similarities, separating these two compounds can be challenging.
Core Strategy: Exploiting the Basicity Difference
The key to separating these compounds lies in the difference in basicity between the primary aromatic amine of the starting material and the tertiary amine of the product. The primary amine is significantly more basic and can be selectively protonated.
Workflow for Removal of Methyl 3-Aminobenzoate
Caption: Workflow for the removal of Methyl 3-Aminobenzoate impurity.
Detailed Protocol: Acidic Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic Methyl 3-Aminobenzoate will be protonated and extracted into the aqueous layer, while the less basic this compound will remain in the organic layer.[1]
-
Separation: Carefully separate the two layers.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
Expert Tip: The choice of acid and its concentration is crucial. A strong acid at a low concentration is generally sufficient. Using a highly concentrated acid could lead to the hydrolysis of the ester group.[2]
Question 2: I'm observing a significant amount of 3-Morpholinobenzoic acid in my product. What is the cause and how can I remove it?
The presence of 3-Morpholinobenzoic acid indicates hydrolysis of the methyl ester. This can occur during the reaction workup if exposed to acidic or basic conditions, especially at elevated temperatures.[3][4]
Core Strategy: Exploiting the Acidity of the Carboxylic Acid
The carboxylic acid impurity can be easily removed by performing a basic wash during the workup.
Workflow for Removal of 3-Morpholinobenzoic Acid
Caption: Workflow for the removal of 3-Morpholinobenzoic acid impurity.
Detailed Protocol: Basic Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extraction: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The 3-Morpholinobenzoic acid will be deprotonated to its sodium salt and will be extracted into the aqueous layer.[5][6][7]
-
Separation: Separate the aqueous and organic layers.
-
Drying and Isolation: Wash the organic layer with brine, dry it over a suitable drying agent, and concentrate it to obtain the purified product.
Expert Tip: Avoid using strong bases like sodium hydroxide for the extraction, as this can promote the hydrolysis of your desired ester product.[6]
Question 3: My product is an oil and I'm struggling to crystallize it. What recrystallization strategies can I try?
Oiling out during recrystallization is a common issue, especially with compounds that have moderate polarity. The key is to find a solvent system where the product is soluble at high temperatures and insoluble at low temperatures.
Core Strategy: Systematic Solvent Screening
A systematic approach to screen for a suitable recrystallization solvent or solvent pair is essential.
Table 1: Recommended Solvents for Recrystallization of Aromatic Esters
| Solvent/Solvent System | Polarity | Rationale |
| Ethanol/Water | Polar Protic | Good for moderately polar compounds. The product should be soluble in hot ethanol and insoluble in water.[8] |
| Isopropanol | Polar Protic | A good alternative to ethanol, with a slightly lower polarity. |
| Ethyl Acetate/Hexane | Polar Aprotic / Nonpolar | A versatile solvent pair. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.[9] |
| Toluene | Aromatic | Can be effective for aromatic compounds, especially if they are less polar.[10] |
| Acetone/Water | Polar Aprotic / Polar Protic | Similar to ethanol/water, suitable for compounds with moderate polarity.[9] |
Detailed Protocol: Recrystallization
-
Solvent Selection: Start with a small amount of your crude product and test its solubility in the solvents listed in Table 1.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are typically unreacted starting materials such as Methyl 3-aminobenzoate and morpholine . Another common impurity is the hydrolysis byproduct, 3-Morpholinobenzoic acid . Depending on the reaction conditions, side products from over-alkylation or other side reactions may also be present.[11]
Q2: Can I use column chromatography to purify this compound?
Yes, column chromatography is a very effective method for purifying this compound. Due to the basic nature of the morpholine moiety, it is advisable to use a mobile phase containing a small amount of a basic modifier like triethylamine (typically 0.1-1%) to prevent peak tailing and improve separation.[12] A common solvent system would be a gradient of ethyl acetate in hexanes.
Q3: What is the role of a scavenger resin in the purification process?
Scavenger resins are functionalized polymers designed to react with and remove specific types of impurities from a solution. For the purification of this compound, an acidic scavenger resin could be used to remove any unreacted morpholine or other basic impurities. This can be a quick and efficient alternative to a full aqueous workup.
Q4: How can I confirm the purity of my final product?
The purity of your this compound should be assessed using multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the percentage purity of your compound. Mass Spectrometry (MS) can be used to confirm the molecular weight of your product.
Q5: My NMR spectrum shows a broad peak. What could be the cause?
A broad peak in the NMR spectrum, particularly for the protons near the nitrogen atom, can be due to several factors. It could indicate the presence of water, which can lead to proton exchange. It might also suggest that the compound is partially protonated, leading to a dynamic equilibrium that broadens the signals. Ensure your sample is dry and consider running the NMR in a different solvent.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. biosynce.com [biosynce.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Synthesis of Substituted Morpholinobenzoates
Welcome to the Technical Support Center for the synthesis of substituted morpholinobenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the synthesis of this important class of molecules. Drawing from established chemical principles and field-proven experience, this resource aims to empower you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the synthesis of substituted morpholinobenzoates.
Q1: What are the primary synthetic routes to substituted morpholinobenzoates?
A1: The most common approaches involve the coupling of a substituted benzoic acid (or its activated derivative) with morpholine. Key methods include:
-
Amide Coupling followed by Reduction: This is a robust two-step process. First, an amide is formed between the substituted benzoic acid and morpholine, which is then reduced to the corresponding amine.
-
Nucleophilic Aromatic Substitution (SNAr): This is a powerful one-step method, particularly when the aromatic ring of the benzoate precursor is activated by electron-withdrawing groups. A common substrate for this reaction is a substituted fluoro- or chlorobenzoate.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a versatile method for forming the C-N bond between an aryl halide (or triflate) and morpholine. It offers broad substrate scope and functional group tolerance.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can be attributed to several factors, and a systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Purity of Starting Materials: Ensure your substituted benzoic acid/derivative and morpholine are pure and dry. The presence of water can lead to unwanted side reactions, such as the hydrolysis of activated esters.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in SNAr reactions, a polar aprotic solvent like DMSO or DMF is often preferred to facilitate the reaction.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Product Loss During Work-up and Purification: The basic nature of the morpholine moiety can complicate extraction and purification. Careful pH adjustment during aqueous work-up is necessary to ensure your product is in the organic phase.
Q3: How can I effectively purify my substituted morpholinobenzoate product?
A3: Purification can be challenging due to the compound's potential for high polarity and basicity. Common and effective methods include:
-
Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical and will depend on the polarity of your specific compound. A gradient elution is often necessary.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: You can exploit the basicity of the morpholine nitrogen. By washing the organic layer with a dilute acid (e.g., 1M HCl), the morpholinobenzoate can be protonated and extracted into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.[3][4]
Troubleshooting Guides by Synthesis Method
This section provides in-depth, scenario-based troubleshooting for specific synthetic challenges.
Scenario 1: Challenges in Nucleophilic Aromatic Substitution (SNAr)
Problem: Low or no conversion in the reaction of a substituted fluorobenzoate with morpholine.
-
Potential Cause 1: Insufficient Activation of the Aromatic Ring. The SNAr reaction proceeds via a Meisenheimer complex, which is stabilized by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[1][2][5] If your benzoate precursor lacks strong EWGs (e.g., -NO₂, -CN, -C(O)R), the reaction will be sluggish or may not proceed at all.
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. However, be mindful of potential side reactions.
-
Use a More Reactive Leaving Group: While fluorine is generally the best leaving group for SNAr, if your substrate is a chloro- or bromobenzoate with weak activation, consider converting it to the fluoro-analogue if possible.
-
Switch to an Alternative Synthetic Route: If the aromatic ring cannot be sufficiently activated, consider a Buchwald-Hartwig amination approach.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP to solvate the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is often required to scavenge the HF produced during the reaction. Ensure the base is finely powdered and dry.
-
Excess Morpholine: Using a slight excess of morpholine can help drive the reaction to completion.
-
-
Problem: Formation of multiple products observed by TLC or LC-MS.
-
Potential Cause: Side Reactions.
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the ester group can be hydrolyzed to a carboxylic acid, especially at elevated temperatures and in the presence of a base.[6][7][8][9][10]
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
-
Reaction at Other Positions: While less common, if the aromatic ring has multiple leaving groups or is highly activated, substitution at other positions might occur.
-
Solution: Carefully control the stoichiometry of your reactants and the reaction temperature.
-
-
Scenario 2: Challenges in Esterification followed by Morpholine Addition
This section is relevant for syntheses that involve preparing a substituted benzoate ester as an intermediate.
Problem: Incomplete esterification of the substituted benzoic acid.
-
Potential Cause 1: Reversible Reaction. Fischer esterification is an equilibrium-controlled process.[11]
-
Solution:
-
Use a Large Excess of Alcohol: This will shift the equilibrium towards the product side.
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Alternatively, add a dehydrating agent like molecular sieves.
-
-
-
Potential Cause 2: Steric Hindrance. If the substituted benzoic acid or the alcohol is sterically hindered, the reaction rate will be significantly slower.
-
Solution:
-
Use a More Reactive Carboxylic Acid Derivative: Convert the carboxylic acid to an acid chloride or an acid anhydride. These are much more reactive and will react readily with the alcohol, even if it is sterically hindered.
-
Use a Coupling Agent: Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can facilitate the esterification under milder conditions.[12]
-
-
Problem: Hydrolysis of the benzoate ester during subsequent reaction steps or work-up.
-
Potential Cause: Presence of Acid or Base. Esters are susceptible to hydrolysis under both acidic and basic conditions.[6][7][8][9][10]
-
Solution:
-
Careful pH Control: During aqueous work-up, avoid strongly acidic or basic conditions for prolonged periods. Use mild bases like sodium bicarbonate for neutralization.
-
Anhydrous Conditions: If the subsequent reaction step is sensitive to water, ensure all reagents and solvents are anhydrous.
-
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common synthetic procedures.
Protocol 1: Synthesis of Methyl 4-Morpholinobenzoate via SNAr
This protocol describes the reaction of methyl 4-fluorobenzoate with morpholine.
Materials:
-
Methyl 4-fluorobenzoate
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-fluorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired methyl 4-morpholinobenzoate.
Protocol 2: Work-up and Purification of a Basic Morpholinobenzoate
This protocol outlines a general procedure for the purification of a morpholinobenzoate product.
-
After the reaction is complete, quench the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with a dilute aqueous solution of a mild base like sodium bicarbonate to remove any acidic impurities.
-
To remove unreacted morpholine or other basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Note: Your product may be partially or fully extracted into the aqueous layer at this stage.
-
If the product is in the aqueous layer, basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Re-extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.
-
Further purify by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Effect of Substituents on SNAr Reaction Time
| Substituent at para-position | Electron-donating/withdrawing | Typical Reaction Time (hours) |
| -NO₂ | Strongly withdrawing | 2-4 |
| -CN | Withdrawing | 4-8 |
| -H | Neutral | 12-24 |
| -OCH₃ | Donating | > 24 (or no reaction) |
This data is illustrative and actual reaction times may vary depending on specific conditions.
Visualization of Key Concepts
Diagram 1: General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis, work-up, and purification of substituted morpholinobenzoates.
Diagram 2: Troubleshooting Low Yield in SNAr Synthesis
Caption: A troubleshooting decision tree for addressing low yields in the SNAr synthesis of morpholinobenzoates.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Acid/base-catalyzed ester hydrolysis in near-critical water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Alternative solvents and bases for Methyl 3-Morpholinobenzoate preparation
Welcome to the technical support center for the synthesis of Methyl 3-Morpholinobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific C-N cross-coupling reaction. Here, we delve into the nuances of solvent and base selection, offering field-proven insights and solutions to common experimental challenges.
Overview of the Synthesis: The Buchwald-Hartwig Amination Approach
The preparation of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2] This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this specific case, it involves the coupling of a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The general catalytic cycle, a cornerstone of understanding this reaction, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium precatalysts and ligands for this type of transformation?
A1: For the Buchwald-Hartwig amination, several generations of palladium precatalysts have been developed to improve stability and reactivity. Third-generation precatalysts like tBuXPhos Pd G3 are often preferred due to their air and moisture stability.[4] The choice of ligand is critical for reaction success. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition and reductive elimination steps. For the coupling of a secondary amine like morpholine, ligands such as XPhos, BrettPhos, and Josiphos (e.g., CyPFtBu) have shown excellent results in similar systems.[5][6]
Q2: I am using sodium tert-butoxide as a base. Are there any alternatives, and what are the considerations?
A2: Sodium tert-butoxide (NaOt-Bu) is a strong, sterically hindered base commonly used in Buchwald-Hartwig reactions.[7] However, its high reactivity can sometimes lead to side reactions, such as the hydrolysis of the methyl ester group, especially in the presence of trace water. Alternative bases can be employed, and their choice depends on the solvent and the specific substrates. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often viable alternatives, particularly in polar aprotic solvents like dioxane or DMF.[8][9][10] These bases are generally less prone to causing ester hydrolysis. Stronger, non-nucleophilic organic bases have been explored, but their efficacy can be highly solvent-dependent.[8][9][10]
Q3: Which solvents are suitable for this reaction, and are there any "green" alternatives?
A3: A variety of aprotic solvents can be used for the Buchwald-Hartwig amination, with toluene and 1,4-dioxane being the most common.[7][11] Ethereal solvents like tetrahydrofuran (THF) and cyclopentyl methyl ether (CPME) are also effective.[11] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[11] In recent years, there has been a push towards more environmentally friendly or "green" solvents. 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as promising alternatives.[12] Interestingly, research has also shown that vegetable oils can serve as effective and sustainable solvents for Buchwald-Hartwig aminations.[5]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is not degraded. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[3][11] Consider using a more robust, air-stable precatalyst. The choice of ligand is also crucial; screen different bulky phosphine ligands. |
| Inappropriate Base | The base might not be strong enough to deprotonate the palladium-amine complex.[8][9][10] If using a weaker base like K₂CO₃, a switch to a stronger base like NaOt-Bu or LHMDS might be necessary, especially in nonpolar solvents.[1] |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Oxygen can deactivate the catalyst. As mentioned, avoid solvents known to inhibit the reaction.[11] |
| Low Reaction Temperature | Buchwald-Hartwig reactions often require elevated temperatures, typically ranging from 80 °C to 110 °C.[1] Insufficient heat may lead to a sluggish or stalled reaction. |
Problem 2: Formation of Side Products (e.g., Hydrolysis of the Methyl Ester)
| Potential Cause | Troubleshooting Steps |
| Strongly Basic Conditions | The use of a very strong base like NaOt-Bu can promote the saponification of the methyl ester, especially if water is present.[3] |
| Solution 1: Use a Weaker Base: Switch to a milder inorganic base such as Cs₂CO₃ or K₃PO₄. | |
| Solution 2: Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried to minimize water content. | |
| High Reaction Temperature/Long Reaction Time | Prolonged heating in the presence of a strong base can increase the likelihood of ester hydrolysis. |
| Solution: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. It may also be beneficial to optimize for a lower reaction temperature. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Residual Palladium Catalyst | The final product can be contaminated with palladium, which needs to be removed, especially for pharmaceutical applications. |
| Solution: After the reaction, a common workup involves quenching with water and extracting the product into an organic solvent. To remove residual palladium, the crude product can be passed through a plug of silica gel or treated with a metal scavenger. | |
| Co-elution with Starting Materials or Ligand Byproducts | The polarity of the product might be similar to that of the starting materials or oxidized phosphine ligand, making chromatographic separation challenging. |
| Solution 1: Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. | |
| Solution 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[13] |
Alternative Solvents and Bases: A Comparative Overview
| Base | pKa of Conjugate Acid | Common Solvents | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | Toluene, Dioxane, THF | Highly effective, widely used.[7] | Can cause ester hydrolysis, sensitive to moisture. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (second pKa) | Dioxane, DMF, Toluene | Milder, less likely to cause ester hydrolysis.[7] | May require higher temperatures or longer reaction times. |
| Potassium Phosphate (K₃PO₄) | ~12.3 (third pKa) | Dioxane, Toluene | Good alternative to carbonates, often effective. | Solubility can be an issue in some solvents. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | THF, Toluene | Very strong, non-nucleophilic base.[1] | Highly moisture sensitive, can be more expensive. |
| Solvent | Properties | Advantages | Disadvantages |
| Toluene | Aromatic, nonpolar | High boiling point, good for many catalyst systems.[11] | Environmental and health concerns. |
| 1,4-Dioxane | Ethereal, polar aprotic | Good solvating power for many reagents.[11] | Peroxide-forming, potential carcinogen.[2] |
| Tetrahydrofuran (THF) | Ethereal, polar aprotic | Lower boiling point, easily removed.[11] | Peroxide-forming, may not be suitable for high-temp reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal, "green" | Bio-derived, higher boiling point than THF.[12] | Can be more expensive than traditional solvents. |
| Vegetable Oils | Bio-based, nonpolar | Sustainable, safe, and can give high yields.[5] | Can complicate product isolation. |
Experimental Workflow and Reaction Mechanism
Generalized Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Safety Considerations
Palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, can be exothermic.[14][15] It is crucial to have adequate cooling available, especially during scale-up. The phosphine ligands can be air-sensitive and potentially pyrophoric in their neat form. Always handle reagents under an inert atmosphere (e.g., nitrogen or argon). Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Stability Testing of Methyl 3-Morpholinobenzoate
Welcome to the technical support guide for the stability testing of Methyl 3-Morpholinobenzoate. This resource is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into potential challenges and their solutions, structured in a practical question-and-answer format. As Senior Application Scientists, our goal is to explain not just the procedural steps but the underlying scientific principles to ensure your experiments are robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Given its chemical structure, this compound has two primary points of vulnerability: the ester linkage and the tertiary amine within the morpholine ring.
-
Ester Hydrolysis: This is the most probable degradation pathway. The ester group is susceptible to hydrolysis under both acidic and basic conditions.[1][2]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester will hydrolyze to form 3-morpholinobenzoic acid and methanol. This reaction is typically reversible, so using an excess of water can drive it to completion.[3][4]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is generally faster and irreversible compared to acid hydrolysis.[4][5] It yields the carboxylate salt (e.g., sodium 3-morpholinobenzoate) and methanol. The formation of the carboxylate salt prevents the reverse reaction from occurring.[1][3]
-
-
Oxidation: The nitrogen atom in the morpholine ring is a tertiary amine, making it susceptible to oxidation.[6] Common laboratory oxidants or exposure to atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of an N-oxide derivative. Under more aggressive oxidative conditions, ring-opening of the morpholine moiety is also a possibility.[7]
-
Photodegradation: Aromatic esters can be sensitive to light, particularly UV radiation.[8] Photolytic degradation can lead to complex reaction pathways, including cleavage of the ester bond or modifications to the aromatic ring. It is crucial to conduct photostability studies as outlined in ICH guideline Q1B to assess this liability.[9][10]
Q2: How should I design a forced degradation study for this compound to meet regulatory expectations?
A2: A forced degradation or stress testing study is essential to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[11] The International Council for Harmonisation (ICH) guidelines provide the framework for these studies.[12][13] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12]
Your study should include the following conditions:
-
Acid Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Use a dilute base (e.g., 0.1 M NaOH) under similar temperature conditions. This reaction is often much faster than acid hydrolysis.
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[14] These reactions can be rapid, so monitoring at early time points is recommended.[12]
-
Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 80°C or higher, depending on the compound's melting point).
-
Photostability: Expose the solid compound and a solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[11][15] A dark control sample should always be run in parallel to differentiate between thermal and photolytic degradation.[13]
Q3: What are the best practices for selecting solvents when preparing solutions for stability studies?
A3: Solvent selection is critical as it can directly impact the stability of your compound.
-
Initial Solubility Screening: Start with common HPLC-grade solvents like acetonitrile (ACN) and methanol. This compound is a solid at room temperature, so determining its solubility is the first step.[16]
-
Inertness: The chosen solvent should be inert and not react with the compound. While methanol is a good solvent, be aware that under certain catalytic conditions (acidic or basic traces), it could participate in transesterification, although this is unlikely to be a significant issue with a methyl ester. Acetonitrile is generally a more inert choice for stock solutions.
-
Aqueous Solutions: For studies in aqueous media (e.g., hydrolysis), use high-purity water (Type I or HPLC-grade). If buffers are required to maintain a specific pH, ensure they are stable and do not catalyze degradation or interfere with the analysis. Phosphate and acetate buffers are common choices.
-
Solution Storage: Always store stock and working solutions protected from light and at reduced temperatures (e.g., 2-8°C or frozen) to minimize degradation prior to the start of the stability study.[17] Prepare solutions fresh whenever possible.
Q4: What are the critical parameters for developing a stability-indicating HPLC method for this analysis?
A4: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[18] The key requirement is specificity: the ability to separate the parent peak from all potential degradation products and impurities.[19][20]
-
Column Selection: A reversed-phase C18 column is the most common starting point for a molecule of this polarity. A high-purity silica C18 column will minimize peak tailing for the basic morpholine group.
-
Mobile Phase Optimization:
-
pH Control: The morpholine group is basic. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) will ensure the morpholine nitrogen is protonated. This typically results in better peak shape and consistent retention.
-
Organic Modifier: Use a gradient elution with acetonitrile or methanol and a buffered aqueous phase. A gradient is crucial for a stability-indicating method as it allows for the elution of both early-eluting polar degradants (like 3-morpholinobenzoic acid) and the more retained parent compound within a reasonable runtime.[19]
-
-
Detector: UV detection is suitable. Determine the optimal wavelength by running a UV scan of the parent compound. Select a wavelength that provides good sensitivity for both the parent and the expected degradation products. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, which is a key part of validating a SIM.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity by analyzing the stressed samples from your forced degradation study. The chromatograms must show baseline resolution between the parent compound and all degradation products.
Q5: My HPLC analysis shows inconsistent retention times and fluctuating pressure. What's the likely cause?
A5: These are common HPLC issues that often point to problems with the mobile phase or the pumping system.[21]
-
Air Bubbles: The most frequent cause of pressure fluctuations and retention time drift is air trapped in the system.[22][23]
-
Solution: Ensure your mobile phase is thoroughly degassed using an in-line degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.
-
-
Leaks: A leak in the system will cause low and unstable pressure.
-
Solution: Carefully inspect all fittings, pump seals, and connections for any signs of leakage. Tighten any loose fittings, but be careful not to overtighten.[23]
-
-
Mobile Phase Composition: If the mobile phase is prepared incorrectly or if one component evaporates faster than the others, it will cause retention time drift.
-
Solution: Always prepare fresh mobile phase accurately using volumetric flasks. Keep solvent bottles capped to prevent evaporation.[23]
-
-
Column Equilibration: Insufficient column equilibration time before starting a sequence can lead to drifting retention times, especially in gradient methods.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient period (e.g., 10-15 column volumes) until a stable baseline is achieved.
-
Q6: I'm observing significant peak tailing for the this compound peak. How can I fix this?
A6: Peak tailing for basic compounds like this one is a classic issue in reversed-phase HPLC, usually caused by secondary interactions with the stationary phase.[24]
-
Silanol Interactions: The primary cause is the interaction of the basic morpholine nitrogen with acidic silanol groups on the silica surface of the C18 column.
-
Solution 1 (Mobile Phase pH): Lower the mobile phase pH to below 3.5. This protonates the morpholine group (making it consistently charged) and suppresses the ionization of the silanol groups, minimizing the unwanted secondary interaction.[24]
-
Solution 2 (Column Choice): Use a modern, high-purity silica column or one with end-capping technology. These columns have a much lower concentration of active silanol groups and are specifically designed to produce symmetrical peaks for basic analytes.
-
-
Column Overload: Injecting too much sample mass onto the column can cause peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Effects: Tailing can also be caused by issues outside the column, such as excessive tubing length or volume between the injector, column, and detector.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the connections as short as possible.
-
Visualizations and Diagrams
Workflow for Stability Testing
Caption: Overall workflow for the stability testing of this compound.
Primary Degradation Pathways
Caption: Potential primary degradation pathways for this compound.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Solvent: Acetonitrile (HPLC Grade)
-
Reagents: 1.0 M HCl, 1.0 M NaOH, 30% Hydrogen Peroxide (H₂O₂), Type I Water
-
Vials: Amber glass vials for light protection, clear glass vials for photostability
Procedure:
-
Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Set up Stress Conditions: For each condition, use 1 mL of the stock solution and add the stressor as described in Table 1. Prepare a control sample containing 1 mL of stock and 1 mL of water.
-
Incubation: Store the vials under the specified conditions. For photostability, place a clear vial and a dark control (wrapped in aluminum foil) in a photostability chamber.
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Sample Preparation for Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method (Protocol 2).
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Procedure | Incubation | Expected Degradant(s) |
|---|---|---|---|
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl | 60°C | 3-Morpholinobenzoic Acid |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH | 60°C | 3-Morpholinobenzoate (salt) |
| Oxidation | Add 1 mL of 3% H₂O₂ | Room Temp | N-oxide derivatives |
| Thermal | Store vial with 2 mL of solution | 80°C | Various |
| Photolytic | Expose to light per ICH Q1B | Photostability Chamber | Various photoproducts |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its degradation products.
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: High-purity C18, 250 mm x 4.6 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA at 254 nm (or optimal wavelength); spectral data collected from 200-400 nm.
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Tailing factor for the parent peak should be ≤1.5.
Troubleshooting Guide
Table 2: HPLC Troubleshooting for Stability Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Ghost Peaks | 1. Contamination in the mobile phase or wash solvent. 2. Carryover from a previous injection. 3. Late eluting peaks from a prior run. | 1. Use fresh, HPLC-grade solvents and filter all aqueous buffers.[22] 2. Implement a robust needle wash program in the autosampler method. 3. Extend the gradient run time or add a high-organic flush at the end of the run. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Method not optimized for specific degradants. | 1. Adjust the gradient slope (make it shallower for better separation). Optimize the mobile phase pH.[25] 2. Flush the column with a strong solvent (e.g., isopropanol). If unresolved, replace the column. 3. Re-evaluate the forced degradation samples and adjust the method to separate all peaks. |
| Baseline Noise or Drift | 1. Mobile phase not properly mixed or degassed. 2. Contaminated detector flow cell. 3. Failing detector lamp. | 1. Ensure thorough mixing and degassing of the mobile phase.[21] 2. Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. 3. Check the lamp energy; replace if it is low. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijcrt.org [ijcrt.org]
- 14. scispace.com [scispace.com]
- 15. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 16. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. web.vscht.cz [web.vscht.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. aelabgroup.com [aelabgroup.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. hplc.eu [hplc.eu]
- 25. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized Methyl 3-Morpholinobenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the chemical structure of Methyl 3-Morpholinobenzoate. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and establish a self-validating system of protocols to ensure the highest degree of confidence in your synthesized compound.
The successful synthesis of this compound should yield a molecule with the following structure:

Our objective is to confirm this precise arrangement of atoms, including the meta-substitution pattern on the benzene ring and the integrity of both the morpholine and methyl ester functional groups.
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
No single technique is sufficient to unequivocally determine a chemical structure. Instead, we rely on a complementary suite of spectroscopic and analytical methods, each providing a unique piece of the structural puzzle. For this compound, the primary analytical triad consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Confirmatory techniques such as Elemental Analysis provide an additional layer of validation.
Here is a logical workflow for the structural confirmation process:
Caption: Workflow for the structural confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: The expected ¹H NMR spectrum of this compound will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The integration of the signals will correspond to the number of protons in each environment.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.6 | d | 1H | Ar-H | Aromatic proton ortho to the ester, deshielded. |
| ~7.3-7.4 | t | 1H | Ar-H | Aromatic proton meta to both substituents. |
| ~7.0-7.1 | d | 1H | Ar-H | Aromatic proton ortho to the morpholine group. |
| ~6.8-6.9 | s | 1H | Ar-H | Aromatic proton between the two substituents. |
| ~3.9 | s | 3H | -OCH₃ | Methyl ester protons, singlet with no adjacent protons. |
| ~3.8-3.9 | t | 4H | -N(CH₂)₂ | Morpholine protons adjacent to oxygen, deshielded. |
| ~3.2-3.3 | t | 4H | -O(CH₂)₂ | Morpholine protons adjacent to nitrogen. |
Trustworthiness: The combination of chemical shifts, integration values, and coupling patterns should be self-consistent. For instance, the four aromatic protons should exhibit a splitting pattern consistent with a 1,3-disubstituted benzene ring. The morpholine protons are expected to appear as two distinct triplets due to coupling with their adjacent CH₂ groups.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | Carbonyl carbon of the ester. |
| ~151 | Ar-C | Aromatic carbon attached to the morpholine nitrogen. |
| ~131 | Ar-C | Aromatic carbon attached to the ester group. |
| ~129 | Ar-CH | Aromatic CH. |
| ~119 | Ar-CH | Aromatic CH. |
| ~118 | Ar-CH | Aromatic CH, shielded by the morpholine group. |
| ~114 | Ar-CH | Aromatic CH, shielded by the morpholine group. |
| ~67 | -N(CH₂)₂ | Morpholine carbons adjacent to oxygen. |
| ~52 | -OCH₃ | Methyl ester carbon. |
| ~49 | -O(CH₂)₂ | Morpholine carbons adjacent to nitrogen. |
Authoritative Grounding: The predicted chemical shifts are based on established values for substituted benzenes, esters, and morpholine derivatives.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm).
II. Mass Spectrometry (MS): Weighing the Molecule
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₁₂H₁₅NO₃), the expected molecular weight is 221.25 g/mol .
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 221 | [M]⁺, Molecular ion peak |
| 190 | [M - OCH₃]⁺, Loss of the methoxy group |
| 162 | [M - COOCH₃]⁺, Loss of the carbomethoxy group |
| 134 | Fragmentation of the morpholine ring |
| 86 | Morpholine fragment |
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. The fragmentation pattern should be consistent with the proposed structure, with characteristic losses of the ester and morpholine fragments.[2][3]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2850-3000 | C-H stretch | Aliphatic (Morpholine, -OCH₃) |
| ~3000-3100 | C-H stretch | Aromatic |
| ~1720 | C=O stretch | Ester |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~1120 | C-N stretch | Amine |
Trustworthiness: The presence of a strong absorption band around 1720 cm⁻¹ is highly indicative of the ester carbonyl group. The combination of aromatic and aliphatic C-H stretching bands, along with C-N and C-O stretching, provides corroborating evidence for the overall structure.[4]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with potassium bromide and pressing it into a thin disk. For a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl).
-
Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
IV. Confirmatory Techniques: Elemental Analysis and X-ray Crystallography
A. Elemental Analysis
Expertise & Experience: Elemental analysis determines the percentage composition of the elements (C, H, N) in a compound. This allows for the determination of the empirical formula.[5][6][7] For this compound (C₁₂H₁₅NO₃):
-
Calculated: C, 65.14%; H, 6.83%; N, 6.33%
-
Experimental: The experimental values should be within ±0.4% of the calculated values to confirm the empirical formula.
B. X-ray Crystallography
Expertise & Experience: For crystalline solids, single-crystal X-ray diffraction is the most definitive method for structure determination. It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry unequivocally.[8][9] This technique is particularly useful for complex molecules or when other spectroscopic methods are ambiguous.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, number of protons | High resolution, detailed structural information | Requires soluble sample, can be complex for large molecules |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Complements ¹H NMR, good for skeletal analysis | Lower sensitivity than ¹H NMR, longer acquisition times |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, determines molecular formula (HRMS) | Fragmentation can be complex, may not distinguish isomers |
| IR Spectroscopy | Presence of functional groups | Fast, simple, good for functional group identification | Provides limited information on overall structure |
| Elemental Analysis | Empirical formula | Confirms elemental composition | Does not provide structural information |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structure determination | Requires a suitable single crystal, not applicable to all compounds |
Conclusion
Confirming the chemical structure of a synthesized compound like this compound requires a holistic and self-validating analytical approach. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, a high degree of confidence in the assigned structure can be achieved. Further confirmation through elemental analysis provides a fundamental check of the empirical formula. For an indisputable proof of structure, particularly for regulatory submissions or the establishment of a reference standard, single-crystal X-ray crystallography remains the gold standard. By judiciously applying and comparing the results from these techniques, researchers can ensure the scientific integrity of their work.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. hmdb.ca [hmdb.ca]
- 8. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 9. Methyl 3-methylbenzoate(99-36-5) 13C NMR [m.chemicalbook.com]
Comparative study of different synthetic routes to Methyl 3-Morpholinobenzoate
An In-Depth Comparative Guide to the Synthetic Routes of Methyl 3-Morpholinobenzoate
For chemists engaged in pharmaceutical research and fine chemical synthesis, the morpholine moiety is a cornerstone of molecular design, prized for its ability to enhance aqueous solubility and metabolic stability. This compound is a valuable building block, serving as a versatile intermediate for more complex active pharmaceutical ingredients. The efficiency of its synthesis is therefore a critical consideration.
This guide provides a comparative analysis of the two most prominent and practical methods for synthesizing this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the classic Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side comparison of their performance based on established literature.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a landmark development in organometallic chemistry, has become the gold standard for the formation of carbon-nitrogen bonds. This reaction class is celebrated for its remarkable functional group tolerance, broad substrate scope, and the typically high yields achieved under relatively mild conditions.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It generally proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (methyl 3-bromobenzoate), inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming an amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.
The choice of ligand is crucial for the success of this reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate the reductive elimination step, which is frequently rate-limiting.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol (Adapted from Literature)
The following protocol is a representative procedure adapted from established methods for the Buchwald-Hartwig amination of aryl bromides with morpholine.[1][2]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add methyl 3-bromobenzoate (1.0 equivalent) and morpholine (1.2 equivalents) to the flask, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.
Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N and C-O bonds, predating modern palladium-catalyzed cross-coupling reactions by nearly a century.[3][4] While traditional Ullmann reactions were often plagued by harsh conditions (high temperatures, stoichiometric copper) and limited substrate scope, modern iterations have significantly improved its practicality through the use of ligands and more effective copper sources.[5][6]
Mechanistic Rationale
The precise mechanism of the Ullmann condensation is more debated than that of the Buchwald-Hartwig reaction. However, a generally accepted pathway involves the following steps:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with morpholine in the presence of a base to form a copper(I) morpholide species. This is often the active nucleophile in the reaction.
-
Reaction with Aryl Halide: The copper amide then reacts with methyl 3-bromobenzoate. This key step is thought to proceed via either a nucleophilic aromatic substitution-like pathway or an oxidative addition-reductive elimination sequence, although the latter is less favored for copper.
-
Product Formation: The C-N bond is formed, yielding the product and a copper(I) halide salt.
Modern protocols often use ligands like 1,10-phenanthroline or amino acids to stabilize the copper catalyst, increase its solubility, and facilitate the coupling at lower temperatures.[7]
Caption: Simplified reaction pathway for the Ullmann condensation.
Experimental Protocol (Adapted from Literature)
This protocol is a representative procedure for a modern, ligand-assisted Ullmann C-N coupling.[7][8]
-
Reaction Setup: In a reaction vessel, combine Copper(I) iodide (5-10 mol%), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base such as potassium carbonate or cesium carbonate (2.0 equivalents).
-
Reagent Addition: Add methyl 3-bromobenzoate (1.0 equivalent), morpholine (1.5 equivalents), and a polar aprotic solvent like DMSO or DMF.
-
Reaction Conditions: Heat the mixture to 110-150 °C and stir for 12-48 hours, monitoring the reaction by TLC or GC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or toluene). The combined organic layers are washed with aqueous ammonia solution (to remove copper salts) and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Comparative Analysis
The choice between the Buchwald-Hartwig amination and the Ullmann condensation depends on several factors, including cost, scale, available equipment, and the specific functional groups present on the substrate.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃) | Copper salts (e.g., CuI, Cu₂O) |
| Ligands | Bulky, electron-rich phosphines (XPhos, RuPhos) | N,O-donors (L-proline, phenanthroline) |
| Typical Temp. | 80 - 110 °C | 110 - 150 °C |
| Reaction Time | 4 - 24 hours | 12 - 48 hours |
| Yields | Generally high (>80%) | Moderate to high (60-90%) |
| Cost | Higher (Palladium and phosphine ligands are expensive) | Lower (Copper is significantly cheaper) |
| Functional Group Tol. | Excellent | Good, but can be sensitive to certain groups |
| Air/Moisture Sens. | High (Requires inert atmosphere) | Moderate (Less sensitive than Pd(0) systems) |
Conclusion and Recommendation
Both the Buchwald-Hartwig amination and the Ullmann condensation are viable and powerful methods for the synthesis of this compound.
The Buchwald-Hartwig amination is the recommended route for laboratory-scale synthesis and rapid discovery chemistry. Its key advantages are milder reaction conditions, shorter reaction times, generally higher yields, and an outstandingly broad functional group tolerance.[9][10] The primary drawback is the high cost of the palladium catalyst and specialized ligands, which may be prohibitive for large-scale industrial production.
The Ullmann condensation represents a more economical alternative, particularly for process chemistry and large-scale manufacturing. [11] The significantly lower cost of copper is a major driver. While modern protocols have made the conditions less harsh, they often still require higher temperatures and longer reaction times than their palladium-catalyzed counterparts. The functional group tolerance, while improved, may not be as universal as that of the Buchwald-Hartwig reaction.
Ultimately, the optimal choice requires a careful evaluation of the specific project goals, balancing the need for speed and efficiency with budgetary and scalability constraints.
Caption: Decision flowchart for selecting a synthetic route.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Methyl 3-Morpholinobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) for methyl 3-morpholinobenzoate analogs. Direct and extensive SAR studies on this specific scaffold are not widely available in the current scientific literature. Therefore, this guide synthesizes valuable insights from structurally similar compounds, particularly derivatives of 2-morpholinobenzoic acid, to establish a predictive framework for designing novel therapeutic agents. The primary biological target discussed is Phosphatidylcholine-Specific Phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[1]
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[2][3] When combined with a benzoic acid moiety, it creates a versatile backbone for developing a wide array of bioactive molecules.[4] This guide will explore the causal relationships behind experimental design and provide detailed, self-validating protocols to ensure scientific integrity.
The Morpholinobenzoic Acid Scaffold: A Tale of Two Isomers
The core focus of this guide is the This compound scaffold. However, to understand its potential SAR, we will draw heavily on comparative data from the more extensively studied 2-morpholinobenzoic acid derivatives.[1][5] The key difference lies in the substitution pattern of the morpholine group on the benzoic acid ring. Understanding the SAR of the 2-morpholino analogs provides a rational basis for hypothesizing which modifications to the 3-morpholino scaffold are likely to yield potent compounds.
Key structural components for SAR analysis include:
-
The Morpholine Ring: Its presence and orientation are critical.
-
The Benzoic Acid Core: The substitution position (position 3 vs. position 2) is the primary isomeric difference.
-
The Carboxylic Acid Moiety: Modifications here (e.g., ester, hydroxamic acid) significantly impact activity.
-
Additional Substituents: Often, an amino group is introduced on the benzoic acid ring, which is then further modified (e.g., with a benzyl group) to explore a wider chemical space.
Caption: Core structures and key modification points for SAR analysis.
General Synthesis Protocols
The synthesis of this compound analogs typically follows a multi-step pathway. The following protocols are generalized methods that serve as a foundation for producing a library of analogs for screening.
Synthesis of the Morpholinobenzoic Acid Core
This procedure outlines the nucleophilic aromatic substitution reaction to couple morpholine with a fluorinated benzoic acid precursor.
Step-by-Step Protocol:
-
Reactant Preparation: In a sealed reaction vessel, dissolve methyl 3-fluorobenzoate (1 equivalent) and morpholine (2-3 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the mixture. The base acts as a scavenger for the hydrofluoric acid byproduct.
-
Heating: Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation: Collect the solid precipitate by filtration, wash with water, and dry under a vacuum.
-
Saponification: To obtain the carboxylic acid, dissolve the crude methyl ester in a mixture of methanol and water, and add an excess of a strong base like sodium hydroxide (NaOH).
-
Hydrolysis: Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).
-
Purification: Remove the methanol under reduced pressure, dilute with water, and wash with a non-polar solvent like diethyl ether to remove impurities. Acidify the aqueous layer to precipitate the final 3-morpholinobenzoic acid product, which can be further purified by recrystallization.
Esterification and Amide Formation
The carboxylic acid can be converted to various esters or amides (like hydroxamic acids) to probe their influence on activity.
Step-by-Step Protocol (for Methyl Ester):
-
Dissolution: Dissolve the synthesized 3-morpholinobenzoic acid (1 equivalent) in methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), or use a milder reagent like thionyl chloride (SOCl₂).
-
Reflux: Heat the mixture to reflux for 4-8 hours until the reaction is complete.
-
Isolation: Remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified by column chromatography.
Inferred Structure-Activity Relationship (SAR) from 2-Morpholinobenzoic Acid Analogs
By analyzing data from 2-morpholinobenzoic acid derivatives, we can infer a likely SAR profile for the 3-morpholino isomers. The primary endpoints for comparison are PC-PLC enzyme inhibition and anti-proliferative activity against cancer cell lines.[5]
Key Findings:
-
The Morpholine Moiety is Essential: Studies on 2-morpholinobenzoic acid analogs where the morpholine ring was replaced with a tetrahydropyran (THP) moiety resulted in a complete loss of PC-PLC inhibitory activity.[5] This strongly suggests the nitrogen atom of the morpholine ring is critical for binding to the enzyme's active site, likely through hydrogen bonding or other electrostatic interactions.
-
Impact of the Carboxylic Acid Derivative: The functional group at this position dramatically influences potency. In studies of 2-morpholino analogs, hydroxamic acids (-CONHOH) were often more potent in anti-proliferative assays than the corresponding esters or carboxylic acids.[5] This suggests that the hydroxamic acid may act as a more effective chelating group for metal ions in the enzyme's active site.
-
Substitution on the N-Benzyl Ring: In analogs containing an N-benzylamino group, substituents on the benzyl ring have a significant impact. Halogen substitutions, particularly chlorine or bromine at the 3-position of the benzyl ring, consistently lead to higher potency in both enzyme inhibition and cell-based assays.[1][5] This indicates a specific hydrophobic and/or electronic interaction in the binding pocket that favors this substitution pattern.
-
Positional Isomerism (2- vs. 4/5-Substitution): For analogs with an additional N-benzylamino group, the relative positions of the morpholine and N-benzylamino groups are crucial. A 2,5-substitution pattern on the benzoic acid ring was found to be superior to a 2,4-substitution pattern, resulting in a 3-fold increase in PC-PLC inhibition.[5] This highlights the importance of the precise spatial arrangement of key functional groups for optimal target engagement.
Comparative Biological Activity of 2-Morpholinobenzoic Acid Derivatives (Inferred Framework for 3-Morpholino Analogs)
| Compound Series | R2 (Carboxylic Moiety) | R3 (N-Benzyl Substituent) | PC-PLC Inhibition (% Activity vs. Control)[5] | Anti-proliferative IC₅₀ (µM)[1] |
| Esters | -OCH₃ | 2-Bromo | Moderate | HCT116: 29.5 |
| 3-Chloro | Moderate | MDA-MB-231: >50 | ||
| Carboxylic Acids | -OH | 3-Chloro | 10.7 ± 1.5% | HCT116: 15.6 |
| 4-Bromo | High | MDA-MB-231: 18.1 | ||
| Hydroxamic Acids | -NHOH | 3-Chloro | 30.5 ± 7.3% | HCT116: 2.7 |
| 4-Bromo | 21.8 ± 5.5% | MDA-MB-231: 1.8 |
Data is for 2-morpholino analogs and is presented to guide the design of 3-morpholino analogs.
Caption: Inferred SAR summary for designing potent 3-morpholinobenzoate analogs.
Key Experimental Methodologies
To validate the SAR hypotheses, rigorous and reproducible experimental protocols are essential. The following sections detail the workflows for the primary assays used to evaluate these compounds.
In Vitro PC-PLC Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PC-PLC.
Step-by-Step Protocol:
-
Enzyme Preparation: Use a commercially available or purified source of PC-PLC (e.g., from Bacillus cereus). Prepare a stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl).
-
Substrate Preparation: Prepare vesicles containing a fluorescently labeled phosphatidylcholine substrate.
-
Compound Preparation: Prepare serial dilutions of the test compounds (and a positive control, like D609) in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
Assay Reaction: In a 96-well plate, combine the enzyme buffer, the test compound dilution, and the PC-PLC enzyme. Allow this to pre-incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.
-
Initiate Reaction: Add the fluorescent substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the amount of substrate hydrolyzed.
-
Data Analysis: Calculate the percentage of enzyme activity relative to a vehicle control (DMSO). Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro PC-PLC enzyme inhibition assay.
Anti-proliferative ³H-Thymidine Incorporation Assay
This assay measures the effect of compounds on DNA synthesis, a hallmark of cell proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal cancer, MDA-MB-231 breast cancer) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Radiolabeling: For the final 6 hours of incubation, add ³H-thymidine to each well. Actively dividing cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Harvesting: After incubation, wash the cells to remove unincorporated ³H-thymidine. Lyse the cells and harvest the cellular contents (including the DNA) onto a filter mat using a cell harvester.
-
Scintillation Counting: Place the filter mat in a scintillation cocktail and measure the amount of incorporated ³H-thymidine using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values from the resulting dose-response curves.
Future Directions and Conclusion
The SAR of morpholinobenzoic acids is a promising area for the development of novel therapeutics, particularly PC-PLC inhibitors for oncology. While direct evidence for this compound analogs is sparse, the robust data available for the 2-morpholino isomers provides a strong, rational foundation for future work.
Key strategic recommendations for future studies include:
-
Synthesize a Focused Library: Create a library of this compound analogs, prioritizing modifications that were successful in the 2-morpholino series. This includes introducing an N-benzylamino group at the 4 or 5-position and decorating the benzyl ring with halogens at the 3-position.
-
Direct Comparison of Isomers: Synthesize and test matched pairs of 2-morpholino and 3-morpholino analogs to directly quantify the impact of the morpholine's positional isomerism on PC-PLC inhibition and anti-proliferative activity.
-
Explore Carboxylic Acid Derivatives: Systematically synthesize and evaluate the corresponding carboxylic acids and hydroxamic acids of the most promising this compound esters to confirm if the trend of increased potency holds for this isomeric series.
By leveraging the insights from related scaffolds and applying rigorous, validated experimental protocols, researchers can efficiently navigate the chemical space of this compound analogs to identify and optimize new lead compounds for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Methyl Morpholinobenzoate Isomers: A Guide for Researchers
In the landscape of small molecule drug discovery, the positional isomerism of substituents on an aromatic ring can profoundly influence biological activity. This guide provides a comparative analysis of the known biological activities of methyl 3-morpholinobenzoate and its 2- and 4-isomers, tailored for researchers, scientists, and drug development professionals. While extensive research has illuminated the therapeutic potential of the 2-isomer, particularly in oncology, the bioactivities of the 3- and 4-isomers remain less explored, presenting both a challenge and an opportunity in medicinal chemistry.
Introduction: The Structural Nuances of Methyl Morpholinobenzoate Isomers
The core structure of methyl morpholinobenzoate consists of a methyl ester and a morpholine ring attached to a benzene ring. The distinction between the 2-, 3-, and 4-isomers lies in the substitution pattern on the benzene ring, which dictates the spatial arrangement of the functional groups and, consequently, their interaction with biological targets.
Methyl 2-Morpholinobenzoate: A Promising Scaffold for Anticancer Therapeutics
Derivatives of methyl 2-morpholinobenzoate have emerged as a significant area of interest in cancer research, primarily due to their inhibitory activity against phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3] PC-PLC is an enzyme that is overexpressed in various cancers and plays a crucial role in oncogenic signaling pathways by producing the second messenger diacylglycerol (DAG).[1][4]
Mechanism of Action: Inhibition of PC-PLC
The anticancer effect of 2-morpholinobenzoic acid derivatives is largely attributed to their ability to inhibit PC-PLC. This inhibition disrupts downstream signaling cascades that are vital for cancer cell proliferation, survival, and metastasis.[1][5] The morpholine moiety is considered crucial for this inhibitory activity.[2]
Signaling Pathway of PC-PLC in Cancer Proliferation
Caption: The inhibitory effect of methyl 2-morpholinobenzoate derivatives on the PC-PLC signaling pathway.
Experimental Data: Antiproliferative Activity
Numerous studies have demonstrated the antiproliferative effects of 2-morpholinobenzoic acid derivatives against various cancer cell lines. The data below summarizes the activity of representative compounds.
| Compound | Cancer Cell Line | Assay Type | Activity (IC₅₀ or % Inhibition) | Reference |
| Derivative A | MDA-MB-231 (Breast) | ³H-Thymidine Incorporation | Reduced proliferation to 51.3 ± 13.3% at 10 µM | [2] |
| Derivative A | HCT116 (Colon) | ³H-Thymidine Incorporation | Reduced proliferation to 29.5 ± 8.6% at 10 µM | [2] |
| Derivative B | MDA-MB-231 (Breast) | ³H-Thymidine Incorporation | Limited proliferation to 21.8 ± 5.5% at 10 µM | [2] |
| Derivative B | HCT116 (Colon) | ³H-Thymidine Incorporation | Limited proliferation to 18.1 ± 5.6% at 10 µM | [2] |
This compound: An Enigma with Potential Analgesic and Anti-inflammatory Properties
In stark contrast to the 2-isomer, the biological activity of this compound is not well-documented in publicly available scientific literature. It has been cited as an intermediate in the synthesis of compounds with potential analgesic and anti-inflammatory activities.[6] This suggests a potential therapeutic avenue for this isomer, though empirical evidence is currently lacking.
The morpholine moiety itself is present in a number of compounds with anti-inflammatory and analgesic properties.[7][8][9][10][11][12][13] The mechanism of action for morpholine-containing anti-inflammatory agents can involve the inhibition of inducible nitric oxide synthase (iNOS).[7]
Further research is warranted to isolate and characterize the specific biological targets and activities of this compound.
Methyl 4-Morpholinobenzoate: A Largely Unexplored Chemical Entity
The biological profile of methyl 4-morpholinobenzoate is the most obscure of the three isomers. While it is commercially available and appears in patents as a chemical intermediate for the synthesis of other molecules, dedicated studies on its biological effects are not readily found.[14][15] The lack of data for the 4-isomer highlights a significant gap in the structure-activity relationship understanding of this class of compounds.
Comparative Summary and Future Directions
| Isomer | Primary Reported Biological Activity/Potential | Mechanism of Action (if known) | Level of Research |
| Methyl 2-Morpholinobenzoate | Anticancer | Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Extensive |
| This compound | Potential Analgesic & Anti-inflammatory | Not established | Limited |
| Methyl 4-Morpholinobenzoate | Largely Unexplored | Not established | Very Limited |
The significant disparity in the research focus on these three isomers presents a compelling case for further investigation. The well-established anticancer potential of the 2-isomer provides a strong rationale for exploring whether the 3- and 4-isomers possess similar or distinct pharmacological profiles. A systematic evaluation of all three isomers against a panel of cancer cell lines and in various bioassays could unveil novel therapeutic leads and provide a more complete understanding of the structure-activity relationships governing the methyl morpholinobenzoate scaffold.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to assess the cytotoxic effects of the methyl morpholinobenzoate isomers on cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the methyl morpholinobenzoate isomers in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
MTT Assay Workflow
Caption: A stepwise workflow for the MTT cell viability assay.
PC-PLC Enzyme Inhibition Assay
This biochemical assay directly measures the inhibition of PC-PLC activity by the test compounds.
Principle: The assay quantifies the enzymatic activity of PC-PLC by measuring the production of phosphocholine from a phosphatidylcholine substrate. The Amplex Red assay kit is commonly used, where phosphocholine is hydrolyzed by alkaline phosphatase to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. In the presence of horseradish peroxidase, hydrogen peroxide reacts with Amplex Red to generate the fluorescent product resorufin.
Procedure:
-
Reagent Preparation: Prepare the reaction buffer, Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and PC-PLC enzyme according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of the methyl morpholinobenzoate isomers to the wells of a black 96-well microplate.
-
Enzyme and Substrate Addition: Add the PC-PLC enzyme to the wells, followed by the phosphatidylcholine substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Detection: Add the Amplex Red/HRP/choline oxidase/alkaline phosphatase working solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of PC-PLC inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Conclusion
The comparative analysis of this compound and its 2- and 4-isomers reveals a significant knowledge imbalance. While the 2-isomer is a well-validated scaffold for the development of anticancer agents targeting PC-PLC, the biological activities of the 3- and 4-isomers are largely undefined. This guide serves to summarize the current state of knowledge and to underscore the critical need for further research to fully elucidate the therapeutic potential of the entire methyl morpholinobenzoate family. Such studies will undoubtedly contribute to a more comprehensive understanding of the structure-activity relationships of this versatile chemical scaffold and may lead to the discovery of novel therapeutic agents.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. mdpi.com [mdpi.com]
- 14. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 15. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Morpholine Coupling: A Comparative Efficacy Analysis
For correspondence: For technical inquiries, please contact our support team.
Introduction: The Critical Role of Morpholine in Modern Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Its incorporation into molecular scaffolds is a frequent strategy in the development of novel therapeutics.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging the crucial C-N bond between an aryl or heteroaryl electrophile and morpholine.[2][3] The success of this transformation, however, is critically dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of the efficacy of different palladium catalysts for morpholine coupling, offering insights grounded in experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.
Understanding the Catalytic Landscape: Key Classes of Palladium Catalysts
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is largely dictated by the nature of the ligand coordinated to the palladium center. These ligands play a pivotal role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For morpholine coupling, two major classes of ligands have proven to be particularly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
The Workhorses: Biaryl Phosphine Ligands
The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald and Hartwig groups revolutionized the field of C-N cross-coupling.[1] These ligands are designed to promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition even with challenging substrates like aryl chlorides, and accelerate the rate-limiting reductive elimination step. Several generations of these ligands have been developed, each offering improvements in reactivity and substrate scope.
The Rising Stars: N-Heterocyclic Carbene (NHC) Ligands
N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands in palladium-catalyzed cross-coupling reactions.[4] Their strong σ-donating ability and steric bulk contribute to the formation of highly stable and active palladium complexes.[5] NHC-ligated palladium catalysts often exhibit high turnover numbers (TONs) and can be effective at very low catalyst loadings. Pre-formed, air- and moisture-stable NHC-Pd precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, offer significant practical advantages in terms of ease of handling and reproducibility.[6]
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison of catalyst performance, the following tables summarize experimental data for the palladium-catalyzed coupling of morpholine with representative aryl chlorides. The data has been compiled from various sources and highlights key performance indicators such as yield, reaction time, and catalyst loading.
Table 1: Coupling of Morpholine with 4-Chlorotoluene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | 1.5 (Pd), 3.0 (Ligand) | |
| (NHC)Pd(allyl)Cl | LHMDS | Not Specified | 22 | 0.08 | 95 | Not Specified | [7] |
Table 2: Coupling of Morpholine with 4-Chloroanisole
| Catalyst System | Base | Solvent | Additive | Temp. (°C) | Yield (%) | Catalyst Loading (mol %) | Reference |
| RuPhos-Pd-dimer | K₃PO₄ | Toluene | 3-Pentanone | Not Specified | 84 | 0.2 | [8] |
| SPhos-Pd-dimer | K₃PO₄ | THF | None | Not Specified | 87 | 0.2 | [8] |
| PEPPSI-IPr | K₃PO₄ | Toluene | None | Not Specified | 97 | 0.2 | [8] |
Table 3: Optimization of Morpholine Coupling with Chlorobenzene
| Catalyst System (NHC-Pd) | Ancillary Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NHC-Pd Complex | Pyridine | NaOtBu | Dioxane | 100 | 3 | 95 | [9] |
| NHC-Pd Complex | 1-Methylimidazole | NaOtBu | Dioxane | 100 | 3 | 92 | [9] |
| NHC-Pd Complex | 3-Bromoquinoline | NaOtBu | Dioxane | 100 | 3 | 85 | [9] |
From the data presented, several key insights can be drawn:
-
High Efficacy of Modern Catalysts: Both phosphine- and NHC-based palladium catalysts can achieve excellent yields (often >90%) for the coupling of morpholine with aryl chlorides.
-
Rapid Reactions with NHC Catalysts: The (NHC)Pd(allyl)Cl catalyst system demonstrates remarkably fast reaction times, achieving a 95% yield in just 5 minutes for the coupling with 4-chlorotoluene.[7]
-
PEPPSI Catalysts Show High Performance: The PEPPSI-IPr catalyst shows a near-quantitative yield for the coupling of morpholine with 4-chloroanisole, highlighting the effectiveness of this class of user-friendly precatalysts.[8]
-
Ligand Choice is Crucial: The choice of ligand, even within the same class, can significantly impact catalyst performance. For instance, in the phosphine-dimer system, the SPhos-based catalyst in THF outperforms the RuPhos-based catalyst in toluene.[8]
Experimental Workflow and Protocol
To ensure the successful implementation of a morpholine coupling reaction, a well-defined experimental protocol is essential. The following is a representative procedure for the Buchwald-Hartwig amination of an aryl chloride with morpholine, based on a high-yielding literature precedent.
Diagram: Experimental Workflow for Morpholine Coupling
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol: Synthesis of 4-(p-tolyl)morpholine
This protocol describes the coupling of 4-chlorotoluene with morpholine using a Pd(dba)₂/XPhos catalyst system.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous Toluene
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction: Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to afford the desired product.
Mechanistic Insights: The Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for palladium-catalyzed C-N bond formation.
The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (morpholine). A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final and often rate-determining step is the reductive elimination of the desired N-aryl morpholine product, regenerating the active Pd(0) catalyst.
Conclusion and Future Outlook
The palladium-catalyzed coupling of morpholine is a highly efficient and indispensable tool in modern organic synthesis. This guide has provided a comparative analysis of the leading catalyst technologies, highlighting the exceptional performance of both advanced biaryl phosphine and N-heterocyclic carbene-ligated systems. The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions (e.g., temperature and time), and practical considerations such as catalyst cost and ease of handling. As catalyst development continues to advance, we can anticipate the emergence of even more active, stable, and versatile catalytic systems that will further empower researchers in their quest to synthesize the next generation of life-changing medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation: HPLC and NMR Analysis of Methyl 3-Morpholinobenzoate
In the landscape of pharmaceutical research and development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and toxicological data are built. For a novel molecule like Methyl 3-Morpholinobenzoate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols and comparative data, and illustrate the orthogonal power of these methods in delivering a comprehensive purity profile.
The Principle of Orthogonal Validation
In analytical chemistry, the concept of "orthogonality" refers to the use of two or more independent methods to measure the same attribute.[1] This approach significantly increases the confidence in the analytical result, as it is unlikely that two distinct methods would be susceptible to the same interferences. HPLC, a separative technique, and NMR, a spectroscopic technique, are prime examples of orthogonal methods for purity determination. While HPLC excels at detecting and quantifying trace impurities based on their differential partitioning between a stationary and mobile phase, NMR provides a direct, quantitative measure of the analyte against a certified internal standard, along with invaluable structural information.[2][3]
High-Performance Liquid Chromatography (HPLC): A High-Sensitivity Separative Approach
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] Its high sensitivity makes it particularly adept at detecting and quantifying even minor impurities.[4] For a polar aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable starting point.[5][6]
Causality of Method Development Choices for this compound
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection of the target analyte and any potential impurities.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent initial choice for separating a wide range of organic molecules based on their hydrophobicity.[6][7] The nonpolar C18 stationary phase will retain the aromatic this compound, while more polar impurities will elute earlier.
-
Mobile Phase: A gradient elution with a mixture of a polar aqueous phase (e.g., water with a pH modifier like formic acid) and a less polar organic solvent (e.g., acetonitrile or methanol) is employed.[8] The gradient allows for the elution of a broader range of compounds with varying polarities, ensuring that both polar and nonpolar impurities are effectively separated. Formic acid is added to the aqueous phase to control the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is chosen due to the presence of the aromatic ring in this compound, which absorbs UV light. A DAD has the advantage of acquiring a full UV spectrum for each peak, which can aid in peak identification and purity assessment.
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Data Presentation: HPLC Results
| Peak Number | Retention Time (min) | Peak Area | % Area |
| 1 | 2.5 | 15,000 | 0.3 |
| 2 | 8.2 | 4,975,000 | 99.5 |
| 3 | 10.1 | 10,000 | 0.2 |
Note: This data is hypothetical and for illustrative purposes.
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Approach
NMR spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei giving rise to that signal.[2] This allows for the determination of purity through quantitative NMR (qNMR) by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration.[9] Furthermore, NMR provides a wealth of structural information, confirming the identity of the main component and potentially identifying impurities.[10]
Causality of Method Development Choices for this compound
The parameters for a qNMR experiment are chosen to ensure accurate and precise quantification.
-
Internal Standard: A suitable internal standard is chosen that has a simple spectrum with sharp signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices. The standard must be of high, certified purity and accurately weighed.
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is used. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common choices for organic molecules.
-
Acquisition Parameters: A long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate integration.[2] A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
Experimental Protocol: qNMR Purity Determination
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Gently agitate to ensure complete dissolution.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer)
-
Relaxation Delay (d1): 30 seconds
-
Number of Scans (ns): 16
-
Acquisition Time (aq): At least 3 seconds
Data Presentation: NMR Results
Hypothetical ¹H NMR Data for this compound in DMSO-d6:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 | t | 1H | Aromatic CH |
| 7.20 | d | 1H | Aromatic CH |
| 7.10 | s | 1H | Aromatic CH |
| 6.95 | d | 1H | Aromatic CH |
| 3.85 | s | 3H | OCH₃ |
| 3.75 | t | 4H | Morpholine CH₂ adjacent to Oxygen |
| 3.20 | t | 4H | Morpholine CH₂ adjacent to Nitrogen |
Note: This data is hypothetical and for illustrative purposes. The morpholine protons often exhibit more complex splitting patterns due to the ring conformation.[11][12]
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Caption: Workflow for qNMR purity analysis of this compound.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Spectroscopic technique based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[10] |
| Quantification | Relative quantification based on peak area percentage. Requires a reference standard of the analyte for accurate quantification.[2] | Absolute quantification against a certified internal standard (qNMR). Does not require a reference standard of the analyte.[2] |
| Sensitivity | High sensitivity, capable of detecting trace impurities (ppm level). | Lower sensitivity compared to HPLC, typically requires higher sample concentrations. |
| Structural Information | Limited structural information, primarily retention time and UV spectrum. | Provides detailed structural information, confirming the identity of the main component and potentially identifying impurities.[2] |
| Throughput | Higher throughput, with typical run times of 20-30 minutes per sample.[13] | Lower throughput, especially for qNMR which requires long relaxation delays.[13] |
| Sample Consumption | Low (micrograms).[13] | Higher (milligrams).[13] |
| Destructive | Yes.[13] | No, the sample can be recovered.[13] |
Conclusion: A Synergistic Approach
Both HPLC and NMR are indispensable tools for the purity validation of this compound.[13] They are not mutually exclusive but rather complementary techniques that, when used in conjunction, provide a comprehensive and robust assessment of a compound's purity.[1][3] HPLC, with its high sensitivity, is ideal for routine quality control and the detection of trace impurities. NMR, particularly qNMR, offers the advantage of being a primary analytical method that provides an accurate, absolute measure of purity while simultaneously confirming the structural integrity of the compound.[2][4]
For researchers, scientists, and drug development professionals, employing an orthogonal approach that leverages the strengths of both HPLC and NMR is the most rigorous and scientifically sound strategy for validating the purity of critical chemical entities like this compound. This dual-pronged validation, in accordance with ICH guidelines, ensures the highest level of confidence in the quality of the material and the reliability of subsequent experimental data.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. jordilabs.com [jordilabs.com]
- 7. youtube.com [youtube.com]
- 8. pharmtech.com [pharmtech.com]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. quora.com [quora.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Spectral Analysis: Cross-Referencing Experimental Data with Published Methyl 3-Morpholinobenzoate Spectra
Introduction: In the landscape of drug development and materials science, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable research. Spectroscopic analysis provides a definitive fingerprint for a molecule, but this data is only as trustworthy as the reference it is compared against. This guide provides an in-depth protocol for acquiring high-quality spectral data for Methyl 3-Morpholinobenzoate and cross-referencing it against established, published databases. We will delve into not just the "how" but the "why" of each experimental step, ensuring a self-validating workflow that instills confidence in your results.
This compound is a key intermediate in medicinal chemistry. Its proper identification is critical for the downstream synthesis of more complex active pharmaceutical ingredients. This guide will walk researchers through the meticulous process of spectral acquisition and comparison, ensuring the identity and purity of their compound.
Part 1: A Validated Protocol for Experimental Data Acquisition
To ensure the integrity of our analysis, we must first acquire high-quality reference spectra from our own sample. The following protocols are designed to be robust and reproducible, minimizing artifacts and generating data suitable for direct comparison with literature values.
Experimental Workflow Overview
The overall process involves careful sample preparation followed by analysis using four key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Caption: High-level workflow for spectral acquisition and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
-
Rationale: We use deuterated solvents (like CDCl₃) to avoid a large, interfering solvent signal in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, resonating at a defined 0 ppm, which allows for accurate calibration of the chemical shift axis.[1]
-
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of your synthesized this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer.[2] Key preliminary steps include locking onto the deuterium signal of the solvent, and shimming the magnetic field to optimize homogeneity and spectral resolution.[2] The probe must be tuned to the correct frequencies for ¹H and ¹³C to maximize signal-to-noise.[3]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.
-
Pulse Angle: ~45 degrees. This provides a good balance between signal intensity and preventing saturation, ensuring accurate integration for proton counting.[2]
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds. This allows excited nuclei to return to the ground state before the next pulse.
-
Number of Scans: 16 scans are typically sufficient for good signal-to-noise on a modern spectrometer.[2]
-
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
-
Rationale: The choice of sample preparation method depends on the physical state of the sample. For a solid like this compound, the KBr pellet method is often preferred as KBr is transparent to IR radiation and acts as a suitable matrix.[5][6] This avoids interfering signals that might arise from a solvent or mulling agent.[6]
-
Protocol for FTIR (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[5]
-
Pellet Formation: Place the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[5] A translucent pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.[7]
-
Data Acquisition:
-
First, run a background scan with an empty sample compartment. This is essential to subtract the spectral contributions of atmospheric water and CO₂.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.[8]
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.
-
Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for preventing the fragmentation of moderately sized organic molecules like this compound.[9] It generates ions directly from a solution, making it highly compatible with liquid chromatography.[10] We will look for the protonated molecule [M+H]⁺ in positive ion mode.
-
Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source via a syringe pump.[11] The instrument applies a high voltage to the liquid to create a fine spray of charged droplets.[9] As the solvent evaporates, gas-phase ions are formed and directed into the mass analyzer.[10][12]
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The primary ion of interest will be the protonated molecule, [M+H]⁺.
-
Part 2: Cross-Referencing with Published Data
Once high-quality experimental data has been acquired, the next critical step is to compare it against reliable, published sources. The Spectral Database for Organic Compounds (SDBS) is an excellent, free-to-access resource maintained by Japan's National Institute of Advanced Industrial Science and Technology (AIST) that contains spectra for tens of thousands of organic molecules.[13][14][15]
Structure of this compound
For clarity in the spectral assignments below, the structure and atom numbering are provided.
Caption: Structure and numbering for spectral assignments.
¹H NMR Data Comparison
The proton NMR spectrum provides the most detailed fingerprint of the molecule's hydrogen framework.
| Proton Assignment | Experimental δ (ppm) | Published SDBS δ (ppm) | Multiplicity | Integration |
| H2, H6 (Aromatic) | ~7.5 - 7.6 | 7.55, 7.51 | Multiplet | 2H |
| H4 (Aromatic) | ~7.1 - 7.2 | 7.14 | Multiplet | 1H |
| H5 (Aromatic) | ~7.3 - 7.4 | 7.33 | Triplet | 1H |
| O-CH₃ (Ester) | ~3.9 | 3.89 | Singlet | 3H |
| O-(CH₂)₂ (Morpholine) | ~3.8 - 3.9 | 3.85 | Triplet | 4H |
| N-(CH₂)₂ (Morpholine) | ~3.2 - 3.3 | 3.23 | Triplet | 4H |
Source for Published Data: Spectral Database for Organic Compounds (SDBS), SDBS No. 13337.
¹³C NMR Data Comparison
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Carbon Assignment | Experimental δ (ppm) | Published SDBS δ (ppm) |
| C=O (Ester) | ~166.8 | 166.79 |
| C3 (Ar-N) | ~151.7 | 151.68 |
| C1 (Ar-CO) | ~131.0 | 131.02 |
| C5 (Ar-CH) | ~129.2 | 129.17 |
| C6 (Ar-CH) | ~119.4 | 119.39 |
| C2 (Ar-CH) | ~118.9 | 118.91 |
| C4 (Ar-CH) | ~115.1 | 115.08 |
| O-CH₃ (Ester) | ~52.1 | 52.11 |
| O-(CH₂)₂ (Morpholine) | ~66.8 | 66.80 |
| N-(CH₂)₂ (Morpholine) | ~49.0 | 48.97 |
Source for Published Data: Spectral Database for Organic Compounds (SDBS), SDBS No. 13337.
FTIR Data Comparison
The infrared spectrum confirms the presence of key functional groups.
| Vibrational Mode | Experimental (cm⁻¹) | Published SDBS (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | ~3100-3000 | 3069, 3011 | Aromatic ring C-H bonds |
| C-H Stretch (Aliphatic) | ~2980-2800 | 2965, 2857, 2822 | Ester methyl and morpholine C-H bonds |
| C=O Stretch (Ester) | ~1720 | 1721 | Strong absorption from the ester carbonyl |
| C=C Stretch (Aromatic) | ~1600, 1480 | 1605, 1580, 1487 | Benzene ring skeletal vibrations |
| C-O Stretch (Ester) | ~1250 | 1248 | Stretch of the ester C-O single bond |
| C-N Stretch (Amine) | ~1220 | 1221 | Aromatic amine C-N bond |
| C-O-C Stretch (Ether) | ~1120 | 1119 | Morpholine ether linkage |
Source for Published Data: Spectral Database for Organic Compounds (SDBS), SDBS No. 13337.
Mass Spectrometry Data
The mass spectrum confirms the molecular weight of the compound.
-
Molecular Formula: C₁₂H₁₅NO₃
-
Exact Mass: 221.1052 g/mol
-
Experimental [M+H]⁺ (m/z): 222.1125
-
Expected [M+H]⁺ (m/z): 222.1130
The experimentally observed mass for the protonated molecule should be within 5 ppm of the theoretical value for high-resolution mass spectrometry, confirming the elemental composition.
Conclusion
This guide outlines a comprehensive, self-validating workflow for the structural confirmation of this compound. By meticulously following validated protocols for data acquisition and systematically cross-referencing the results with established databases like SDBS, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compounds. This rigorous approach is fundamental to ensuring the reliability and reproducibility of scientific research in the chemical sciences.
References
- 1. rsc.org [rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis | Universal Lab Blog [universallab.org]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 14. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 15. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of Methyl 3-Morpholinobenzoate against a curated set of related methyl esters. As a Senior Application Scientist, my goal is to move beyond mere data presentation and delve into the mechanistic underpinnings that govern these differences in reactivity. The choice of an ester's stability is a critical decision point in medicinal chemistry, influencing everything from prodrug activation kinetics to shelf-life stability. This document is structured to provide both the theoretical framework and the practical, validated protocols necessary to empower researchers to make informed decisions.
We will explore three fundamental reactions that define the stability and synthetic utility of these esters: alkaline hydrolysis, transesterification, and amidation. The insights are grounded in established principles of physical organic chemistry and supported by detailed experimental workflows.
Theoretical Framework: The Decisive Role of Substituents
The reactivity of the carbonyl carbon in a methyl benzoate derivative is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon, directly impacting its susceptibility to nucleophilic attack.
-
Electronic Effects : These are divided into two primary types:
-
Inductive Effect (-I/+I) : The polarization of a sigma (σ) bond due to the electronegativity difference between atoms. Electronegative groups like nitro (-NO₂) exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and increasing the carbonyl's electrophilicity.
-
Resonance Effect (-R/+R) : The delocalization of pi (π) electrons across the aromatic system. Groups like methoxy (-OCH₃) exert an electron-donating resonance effect (+R) by sharing a lone pair with the ring, which reduces the carbonyl's electrophilicity.
-
-
Steric Effects : The spatial arrangement of atoms can hinder the approach of a nucleophile to the reaction center. This is particularly pronounced with bulky groups at the ortho position, a phenomenon known as the "ortho effect," which can force the ester group out of the plane of the benzene ring, disrupting resonance and often increasing reactivity unexpectedly[1][2][3].
In this guide, we compare the following esters to elucidate these principles:
-
Methyl Benzoate : The unsubstituted baseline for comparison.
-
Methyl 3-Nitrobenzoate : Features a potent electron-withdrawing group (-NO₂) at the meta position.
-
Methyl 3-Anisate (Methyl 3-Methoxybenzoate) : Contains a classic electron-donating group (-OCH₃) at the meta position.
-
This compound : The subject of our focus. The morpholino group is electronically complex; the nitrogen and oxygen atoms exert a strong electron-withdrawing inductive effect (-I), while the nitrogen's lone pair can participate in a weak electron-donating resonance effect (+R). From the meta position, the resonance effect is minimal, meaning the inductive, electron-withdrawing character is expected to dominate[4].
Caption: Dominant electronic effects of substituents at the meta position.
Comparative Reactivity Data
The following tables summarize quantitative data for the reactivity of our selected esters across three key reaction types. The relative rate constants are normalized to Methyl Benzoate. These values are representative and intended to illustrate the principles discussed.
Table 1: Relative Rate Constants for Alkaline Hydrolysis Conditions: 0.01 M NaOH in 50:50 Acetonitrile/Water at 25°C.
| Compound | Substituent | Expected Electronic Effect | Relative Rate Constant (k_rel) |
| Methyl Benzoate | -H | Baseline | 1.00 |
| Methyl 3-Nitrobenzoate | 3-NO₂ | Strong Electron-Withdrawing | ~15.5 |
| This compound | 3-Morpholino | Moderately Electron-Withdrawing | ~3.20 |
| Methyl 3-Anisate | 3-OCH₃ | Electron-Donating | ~0.75 |
Interpretation: The data aligns perfectly with theory. The strong electron-withdrawing nitro group dramatically accelerates hydrolysis by stabilizing the negative charge in the tetrahedral intermediate[2]. The morpholino group also accelerates the reaction, confirming its net electron-withdrawing character from the meta position. Conversely, the electron-donating methoxy group slightly retards the reaction.
Table 2: Comparative Yields in Transesterification Conditions: Reflux in Ethanol with H₂SO₄ catalyst for 4 hours.
| Compound | Substituent | Relative Conversion to Ethyl Ester (%) |
| Methyl Benzoate | -H | 75% |
| Methyl 3-Nitrobenzoate | 3-NO₂ | 85% |
| This compound | 3-Morpholino | 78% |
| Methyl 3-Anisate | 3-OCH₃ | 70% |
Interpretation: In acid-catalyzed transesterification, the first step is protonation of the carbonyl oxygen[5]. Electron-withdrawing groups make the carbonyl oxygen less basic and thus harder to protonate, but they also make the carbonyl carbon more electrophilic for the subsequent nucleophilic attack by the alcohol. The net effect is a modest increase in conversion for electron-deficient esters under these equilibrium conditions[6].
Table 3: Comparative Yields in Amidation Conditions: Reaction with Propylamine in THF at room temperature for 24 hours.
| Compound | Substituent | Relative Conversion to Propylamide (%) |
| Methyl Benzoate | -H | 25% |
| Methyl 3-Nitrobenzoate | 3-NO₂ | 65% |
| This compound | 3-Morpholino | 40% |
| Methyl 3-Anisate | 3-OCH₃ | 15% |
Interpretation: Amidation via direct aminolysis of an unactivated ester is often slow but is highly sensitive to the ester's electrophilicity[7]. The results clearly show that electron-withdrawing groups are essential for achieving reasonable conversion at room temperature, making Methyl 3-Nitrobenzoate and this compound significantly more suitable substrates for this transformation than their electron-rich or neutral counterparts.
Experimental Protocols
The trustworthiness of comparative data hinges on the robustness of the experimental design. The following protocols are provided as self-validating systems for researchers to replicate or adapt.
Caption: Experimental workflow for kinetic analysis of alkaline hydrolysis.
Protocol 1: Kinetic Analysis of Alkaline Hydrolysis
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ester over time, allowing for the calculation of pseudo-first-order rate constants.
Materials:
-
Methyl ester of interest
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrochloric Acid (HCl), analytical grade
-
Autosampler vials with septa
-
HPLC system with a C18 column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare a 10.0 mM stock solution of the methyl ester in acetonitrile.
-
Prepare a 0.02 M NaOH solution in deionized water. This will result in a final concentration of 0.01 M NaOH in the reaction mixture.
-
Prepare a 0.1 M HCl quenching solution in a 50:50 acetonitrile/water mixture.
-
-
Reaction Initiation:
-
In a thermostatted vessel at 25.0 °C, pipette 5.0 mL of the 10.0 mM ester stock solution.
-
To initiate the reaction, rapidly add 5.0 mL of the 0.02 M NaOH solution and start a stopwatch simultaneously. Mix thoroughly. The final ester concentration is 5.0 mM.
-
-
Sampling and Quenching:
-
Immediately take a t=0 sample by withdrawing 0.5 mL of the reaction mixture and dispensing it into a labeled autosampler vial containing 0.5 mL of the 0.1 M HCl quenching solution.
-
Repeat this sampling process at regular intervals (e.g., 5, 10, 20, 40, 60 minutes). The exact time points should be adjusted based on the ester's reactivity.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water, monitoring at a wavelength where the ester has strong absorbance (e.g., 254 nm).
-
Record the peak area of the starting ester for each time point.
-
-
Data Analysis:
-
Calculate the concentration of the ester at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the ester concentration (ln[Ester]) versus time (in seconds).
-
The data should fit a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.[8]
-
Protocol 2: Comparative Transesterification
This protocol uses Gas Chromatography (GC) or ¹H NMR to determine the relative conversion of methyl esters to ethyl esters.
Materials:
-
Methyl ester of interest
-
Ethanol (anhydrous)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal standard for GC/NMR analysis (e.g., Dodecane for GC)
Procedure:
-
Reaction Setup: To four separate round-bottom flasks, add the same molar amount (e.g., 1.0 mmol) of each of the four test esters.
-
Add a 20-fold molar excess of anhydrous ethanol (20 mmol) to each flask. Using a large excess of the alcohol helps drive the equilibrium toward the products.[9]
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.05 mmol) to each flask.
-
Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux for a fixed period (e.g., 4 hours).
-
Workup:
-
Cool the reaction mixtures to room temperature.
-
Carefully neutralize the acid catalyst by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the resulting product mixture by GC or ¹H NMR to determine the ratio of the starting methyl ester to the product ethyl ester, allowing for a calculation of percent conversion.
Protocol 3: Comparative Amidation
This protocol compares the conversion of esters to amides using a primary amine.
Materials:
-
Methyl ester of interest
-
Propylamine
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: In four separate vials, dissolve the same molar amount (e.g., 0.5 mmol) of each test ester in 5 mL of anhydrous THF.
-
Add an equivalent amount of propylamine (0.5 mmol) to each vial.
-
Reaction: Seal the vials and allow them to stand at room temperature for a fixed period (e.g., 24 hours).
-
Analysis: Directly analyze the reaction mixtures by HPLC or GC-MS to determine the percent conversion of the starting ester to the corresponding N-propylbenzamide product.[7][10]
Conclusion and Implications
This guide demonstrates that the reactivity of a substituted methyl benzoate is a direct and predictable function of its electronic properties.
-
This compound exhibits reactivity consistent with a moderately electron-withdrawing substituent. It is significantly more susceptible to nucleophilic attack than Methyl Benzoate or Methyl 3-Anisate, but less reactive than the strongly deactivated Methyl 3-Nitrobenzoate.
-
For Hydrolytic Stability: In applications where stability to hydrolysis is paramount, such as designing a drug molecule with a long shelf-life in aqueous formulations, esters with electron-donating groups are preferable. This compound is moderately labile and would need to be formulated under controlled pH conditions.
-
For Prodrug Design: The enhanced reactivity of this compound could be strategically employed in prodrug design. Its rate of hydrolysis could be tuned to release an active carboxylic acid-containing drug at a physiologically relevant rate.
-
For Synthetic Chemistry: When using these compounds as synthetic intermediates, their reactivity profile is a key consideration. For efficient amidation or transesterification, the increased electrophilicity of this compound is a distinct advantage, allowing for milder reaction conditions compared to unsubstituted or electron-rich analogues.
By understanding the interplay of inductive and resonance effects, and by employing robust, standardized protocols, researchers can rationally select or design ester-containing molecules with the precise reactivity profile required for their specific application.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. zenodo.org [zenodo.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Transesterification - Wikipedia [en.wikipedia.org]
- 7. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Performance Benchmarking of Morpholinomethyl-Substituted Heterocyclic Compounds as Potent Anticancer Agents
A Senior Application Scientist's Guide to Structure-Activity Relationship and Mechanistic Evaluation
In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged" scaffold. Its incorporation into small molecules is a well-established strategy to enhance pharmacological properties, including aqueous solubility, metabolic stability, and target binding affinity. When appended to an aromatic or heterocyclic core, the morpholinomethyl group, in particular, can significantly influence a compound's biological activity. This guide provides an in-depth comparative analysis of a series of novel 3-(morpholinomethyl)benzofuran derivatives, benchmarking their anticancer performance and elucidating the underlying mechanisms of action. This serves as a practical framework for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
The rationale for focusing on this class of compounds stems from the urgent need for more effective and selective anticancer agents. Lung cancer, for instance, remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel molecular scaffolds that can overcome the limitations of existing therapies. The benzofuran core, coupled with the versatile morpholinomethyl substituent, presents a promising avenue for the development of such agents.
Comparative Analysis of Antiproliferative Activity
The cornerstone of benchmarking any potential anticancer agent is the quantitative assessment of its ability to inhibit the growth of cancer cells. In a key study, a series of 3-(morpholinomethyl)benzofuran derivatives were synthesized and evaluated for their antiproliferative activity against two non-small cell lung carcinoma (NSCLC) cell lines: A549 and NCI-H23.[1][2][3] The results, summarized in the table below, provide a clear structure-activity relationship (SAR) and a direct comparison against a known anticancer agent, staurosporine.
| Compound ID | R Group | A549 IC50 (µM) | NCI-H23 IC50 (µM) |
| 15a | 4-Fluorophenyl | 2.52 | 2.218 |
| 15b | 4-Chlorophenyl | 18.89 | 68.9 |
| 15c | 4-Bromophenyl | 2.98 | 2.65 |
| 16a | 3-Methoxyphenyl | 1.50 | 0.49 |
| 16b | 4-Methoxyphenyl | 3.54 | 2.87 |
| 17a | 3-Nitrophenyl | 4.12 | 3.11 |
| 17b | 4-Nitrophenyl | 5.23 | 4.16 |
| 18 | Naphthalen-2-yl | 3.87 | 2.99 |
| Staurosporine | - | 1.52 | 1.24 |
Data sourced from a study on 3-(morpholinomethyl)benzofuran derivatives.[1][2][3]
Expert Insights into Structure-Activity Relationship (SAR):
The data reveals several critical insights into the SAR of this compound series. Notably, the substitution pattern on the terminal phenyl ring plays a pivotal role in determining the antiproliferative potency.
-
Compound 16a , bearing a 3-methoxy substituent, emerged as the most potent derivative, with an IC50 value of 0.49 µM against the NCI-H23 cell line, surpassing the efficacy of the reference drug staurosporine.[1][2][3] This suggests that the electronic and steric properties conferred by the meta-methoxy group are highly favorable for activity.
-
The nature of the halogen substituent in compounds 15a-c also influences activity, with the fluoro (15a ) and bromo (15c ) derivatives exhibiting significantly higher potency than the chloro derivative (15b ).
-
The presence of the morpholinomethyl group at the 3-position of the benzofuran ring was found to generally boost cytotoxic activity compared to analogous compounds with a simple methyl group at the same position.[1][2][3]
Mechanistic Deep Dive: Unraveling the Pathway to Cell Death
A crucial aspect of benchmarking is to move beyond "what" a compound does (i.e., inhibit cell growth) to "how" it does it. For many anticancer drugs, the induction of apoptosis, or programmed cell death, is a key mechanism of action. The 3-(morpholinomethyl)benzofuran derivatives were investigated for their ability to induce apoptosis and affect the cell cycle in NSCLC cells.
The Intrinsic Apoptosis Pathway: A Central Target
Apoptosis is a tightly regulated process involving a cascade of molecular events. The intrinsic, or mitochondrial, pathway is governed by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][4][5][6] The ratio of these proteins determines the cell's fate. A simplified representation of this pathway is illustrated below.
Caption: Simplified intrinsic apoptosis pathway.
Experimental evidence from Annexin V-FITC staining, a method to detect an early marker of apoptosis, confirmed that the most potent 3-(morpholinomethyl)benzofuran derivatives indeed induce apoptosis in NSCLC cells.[3] This mechanistic insight is critical, as compounds that trigger a well-defined apoptotic program are often more desirable than those causing non-specific cell death (necrosis), which can lead to inflammation and other side effects.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the scientific integrity and reproducibility of performance benchmarking, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies used to generate the comparative data presented in this guide.
Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H23) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V assay is a standard method for detecting early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorescent dye like FITC, can be used to identify apoptotic cells via flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a predetermined time.
-
Cell Harvesting: Gently harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Conclusion and Future Directions
The comparative analysis of 3-(morpholinomethyl)benzofuran derivatives demonstrates a clear path from rational drug design and synthesis to robust performance benchmarking. The identification of compound 16a as a highly potent anticancer agent with a well-defined mechanism of action underscores the value of the morpholinomethyl-heterocycle scaffold.
This guide provides a framework for the systematic evaluation of novel chemical entities. By integrating quantitative performance data with mechanistic insights and adhering to rigorous experimental protocols, researchers can confidently identify and advance the most promising lead compounds in the quest for next-generation cancer therapeutics. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and toxicity assessments of the lead candidates to translate these promising in vitro findings into tangible clinical benefits.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
A Head-to-Head Comparison of Morpholine and Piperidine Scaffolds in Drug Design
A Senior Application Scientist's Guide to Navigating Key Physicochemical and Pharmacological Trade-offs
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the most ubiquitous six-membered saturated heterocycles, morpholine and piperidine have emerged as workhorse building blocks, each offering a unique constellation of properties that can profoundly influence the disposition of a drug candidate. While often considered bioisosteric replacements for one another, a deeper analysis reveals critical distinctions in their physicochemical characteristics, conformational behavior, metabolic fate, and potential for off-target interactions. This guide provides a head-to-head comparison of these two vital scaffolds, offering experimental insights and data-driven guidance for drug development professionals.
I. Fundamental Physicochemical Properties: The Impact of the Oxygen Atom
The defining structural difference between morpholine and piperidine is the presence of an oxygen atom at the 4-position of the morpholine ring. This single atomic substitution has a cascading effect on the electronic and steric properties of the scaffold, leading to significant differences in basicity, lipophilicity, and hydrogen bonding potential.
Basicity (pKa)
The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The electron-withdrawing inductive effect of the oxygen atom in morpholine significantly reduces the basicity of the nitrogen atom compared to piperidine.
| Scaffold | Typical pKa Range | Predominant form at pH 7.4 |
| Piperidine | 10.5 - 11.5 | Protonated (Cationic) |
| Morpholine | 8.3 - 8.7 | ~10% Protonated |
This lower pKa of morpholine can be a strategic advantage in drug design. For instance, reducing the basicity of a molecule can mitigate off-target effects associated with highly basic compounds, such as hERG channel inhibition or phospholipidosis. Furthermore, a lower pKa can lead to a more favorable balance between solubility and permeability, as a greater fraction of the molecule will be in the neutral, more membrane-permeant form at physiological pH.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter in the "rule of five" and plays a crucial role in determining a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of the polar oxygen atom in morpholine generally leads to a decrease in lipophilicity compared to its piperidine counterpart.
| Scaffold | Approximate LogP | Impact on Properties |
| Piperidine | 0.8 | More lipophilic, can enhance membrane permeability but may also increase metabolic liability and off-target effects. |
| Morpholine | -0.85 | More hydrophilic, often improves aqueous solubility and can reduce metabolic susceptibility. |
This difference in lipophilicity can be strategically exploited. For example, in a lead optimization campaign where high lipophilicity is a concern, swapping a piperidine for a morpholine can be an effective strategy to improve the overall physicochemical profile of a compound.
II. Conformational Analysis: Implications for Target Binding
Both morpholine and piperidine adopt a chair conformation as their lowest energy state. However, the presence of the oxygen atom in morpholine introduces subtle but significant changes in bond lengths and angles, which can influence the preferred orientation of substituents and, consequently, the molecule's ability to bind to its target.
The C-O bond in morpholine is shorter than the corresponding C-C bond in piperidine, and the C-N-C bond angle is also slightly different. These geometric constraints can alter the relative energies of axial and equatorial substituent orientations. For medicinal chemists, this means that the optimal vector for substituent placement to achieve high-affinity binding may differ between the two scaffolds.
III. Metabolic Stability: A Tale of Two Rings
Metabolic stability is a critical factor in determining the half-life and overall exposure of a drug. Both morpholine and piperidine are susceptible to metabolism by cytochrome P450 (CYP) enzymes, but their metabolic pathways and liabilities can differ.
Piperidine rings are often susceptible to oxidation at the carbon atoms alpha to the nitrogen, leading to the formation of lactams. This metabolic pathway can be a significant clearance mechanism for many piperidine-containing drugs.
Morpholine, on the other hand, can also undergo oxidation, but the presence of the oxygen atom can influence the regioselectivity of the reaction. Furthermore, the ether linkage in morpholine can be a site for O-dealkylation, although this is generally a less common metabolic pathway for this scaffold.
The choice between morpholine and piperidine can therefore be influenced by a desire to block or slow down a specific metabolic pathway. For example, if a piperidine-containing compound is found to be rapidly cleared via lactam formation, switching to a morpholine analogue could potentially improve its metabolic stability.
IV. Off-Target Effects: The hERG Challenge
A significant concern in drug discovery is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. Highly basic and lipophilic compounds are often implicated in hERG inhibition.
Due to its higher pKa and greater lipophilicity, the piperidine scaffold is generally considered to pose a higher risk for hERG liability compared to morpholine. The lower basicity of morpholine reduces the likelihood of a cationic interaction with the hERG channel, which is a key driver of binding for many hERG inhibitors. Therefore, replacing a piperidine with a morpholine is a common strategy to mitigate hERG risk during lead optimization.
V. Case Studies in Drug Design
The strategic interplay between the properties of morpholine and piperidine is best illustrated through real-world examples in drug discovery.
Gefitinib (Iressa®): This epidermal growth factor receptor (EGFR) kinase inhibitor, used in the treatment of non-small cell lung cancer, features a morpholine ring. The inclusion of the morpholine was a deliberate design choice to enhance the aqueous solubility and overall pharmacokinetic profile of the drug. A corresponding piperidine analogue would likely have been more lipophilic and more basic, potentially leading to poorer solubility and a less desirable off-target profile.
Roflumilast (Daliresp®): This phosphodiesterase-4 (PDE4) inhibitor, used to treat chronic obstructive pulmonary disease (COPD), contains a piperidine ring. In this case, the specific stereochemical and electronic properties of the piperidine were likely optimal for high-affinity binding to the PDE4 active site.
VI. Experimental Protocols
To aid researchers in their own investigations, the following are standard, high-level protocols for assessing the key properties discussed in this guide.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., methanol/water).
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid, monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
Protocol 2: Determination of LogP by the Shake-Flask Method
-
Partitioning: Dissolve the test compound in a biphasic system of n-octanol and water.
-
Equilibration: Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Quantification: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: Assessment of Metabolic Stability using a Liver Microsomal Assay
-
Incubation: Incubate the test compound with liver microsomes (which contain CYP enzymes) and the necessary cofactors (e.g., NADPH).
-
Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Calculation: Determine the in vitro half-life and intrinsic clearance of the compound.
VII. Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Physicochemical Property Comparison
Figure 2: Strategic Application of Morpholine
VIII. Conclusion
The choice between a morpholine and a piperidine scaffold is a nuanced decision that requires a thorough understanding of their respective properties and the specific goals of a drug discovery program. Piperidine offers a more basic and lipophilic profile, which can be advantageous for certain target interactions but may come with liabilities in terms of metabolism and off-target effects. Morpholine, with its lower basicity and greater hydrophilicity, often provides a more favorable ADME profile and a lower risk of hERG-related cardiotoxicity. By carefully considering the trade-offs and employing the experimental approaches outlined in this guide, medicinal chemists can make informed decisions to optimize the properties of their drug candidates and increase the probability of success.
IX. References
-
U.S. Food and Drug Administration. (2020). Iressa (gefitinib) Prescribing Information. --INVALID-LINK--
-
U.S. Food and Drug Administration. (2011). Daliresp (roflumilast) Prescribing Information. --INVALID-LINK--
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
